4-Chloro-2-methyl-5-nitropyridine
Description
BenchChem offers high-quality 4-Chloro-2-methyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYHMKFZYTPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-2-methyl-5-nitropyridine CAS number 23056-33-9
An In-Depth Technical Guide to 2-Chloro-4-methyl-5-nitropyridine (CAS: 23056-33-9): Synthesis, Reactivity, and Applications
Foreword by the Senior Application Scientist
In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and reactivity. Substituted pyridines, in particular, form the backbone of countless pharmaceuticals and agrochemicals. This guide is dedicated to a pivotal building block: 2-Chloro-4-methyl-5-nitropyridine. While the topic was specified by the CAS number 23056-33-9 in conjunction with the name "4-Chloro-2-methyl-5-nitropyridine," extensive database verification confirms that this CAS number is authoritatively assigned to 2-Chloro-4-methyl-5-nitropyridine .[1][2][3] This document will therefore focus on the correct compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in established chemical principles and experimental data. We will dissect its synthesis, explore its nuanced reactivity, and illuminate its role as a strategic intermediate in the creation of complex, high-value molecules.
Section 1: Compound Identification and Physicochemical Properties
2-Chloro-4-methyl-5-nitropyridine is a functionalized pyridine derivative that serves as a highly valuable intermediate in organic synthesis.[4] Its structure features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. This specific arrangement of functional groups dictates its unique reactivity profile, making it a cornerstone for building more complex molecular architectures.[4][5][6]
Nomenclature and Structural Information
-
IUPAC Name: 2-Chloro-4-methyl-5-nitropyridine[3]
-
Synonyms: 2-Chloro-5-nitro-4-picoline, Pyridine, 2-chloro-4-methyl-5-nitro-[3]
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 172.57 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 37-39 °C (lit.) | [1] |
| Boiling Point | 91 °C at 5 mmHg (lit.) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| InChI Key | HWZUMEVIIGNXGM-UHFFFAOYSA-N | [1][2] |
| SMILES | Cc1cc(Cl)ncc1=O | [1] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. While specific spectra are proprietary to suppliers, the expected characteristics can be inferred from the structure.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule.[7] The carbons attached to the electronegative chlorine, nitrogen, and oxygen atoms will be shifted downfield.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key peaks would include strong absorptions for the N-O stretching of the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring, and C-H stretching for the methyl and aromatic groups.[10]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M+) peak. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.[8]
Section 2: Synthesis Methodology
The synthesis of 2-Chloro-4-methyl-5-nitropyridine is a multi-step process that begins with a readily available starting material, 2-amino-4-methylpyridine.[11] The pathway involves nitration, diazotization followed by hydrolysis, and finally, chlorination. This sequence is a classic demonstration of manipulating the reactivity of a heterocyclic core to install the desired functional groups.
Detailed Experimental Protocol
The following protocol is a synthesized representation of the established chemical literature.[11]
Step 1: Nitration of 2-Amino-4-methylpyridine
-
Rationale: The amino group directs the electrophilic nitration to the 5-position. The reaction is performed in a strong acid medium to generate the nitronium ion (NO₂⁺) electrophile.
-
Protocol:
-
In a flask equipped with mechanical stirring and cooled in an ice bath (5-10°C), slowly add 2-amino-4-methylpyridine to concentrated sulfuric acid.
-
Once dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid, maintaining the low temperature.
-
After addition, transfer the mixture to a water bath and slowly heat to approximately 60°C. Maintain for several hours until gas evolution ceases.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Carefully neutralize the solution with aqueous ammonia to a pH of 5.0-5.5 to precipitate the yellow product, 2-amino-4-methyl-5-nitropyridine.
-
Filter, wash with cold water, and dry the solid.
-
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-4-methyl-5-nitropyridine
-
Rationale: This step converts the amino group into a diazonium salt, which is an excellent leaving group and is readily displaced by water (hydrolysis) to install a hydroxyl group.
-
Protocol:
-
Dissolve the nitrated product from Step 1 in dilute sulfuric acid and cool the solution to 0-2°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring, keeping the temperature below 5°C.
-
After the addition is complete, continue stirring for 30 minutes. The diazonium salt intermediate is hydrolyzed in situ.
-
The product, 2-hydroxy-4-methyl-5-nitropyridine, can be isolated from the reaction mixture.
-
Step 3: Chlorination to 2-Chloro-4-methyl-5-nitropyridine
-
Rationale: The hydroxyl group of the pyridinone tautomer is replaced with a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Protocol:
-
Combine the 2-hydroxy-4-methyl-5-nitropyridine from Step 2 with a chlorinating agent such as phosphorus oxychloride.
-
Heat the reaction mixture (e.g., to 110°C) for several hours to drive the conversion.[11]
-
After the reaction is complete, cool the mixture and carefully pour it into water or onto ice to quench the excess chlorinating agent.
-
A precipitate of the target compound, 2-Chloro-4-methyl-5-nitropyridine, will form.
-
Filter the solid, wash thoroughly with water, and dry to obtain the final product.
-
Section 3: Chemical Reactivity and Mechanistic Insights
The utility of 2-Chloro-4-methyl-5-nitropyridine stems from its predictable and versatile reactivity, which is governed by the electronic interplay of its substituents. The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the potent electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position acts as a leaving group.[5][12]
-
Mechanism and Rationale:
-
Activation: The pyridine nitrogen and the nitro group at C5 are strongly electron-withdrawing, making the ring highly electrophilic and susceptible to nucleophilic attack. The C2 position is particularly activated.
-
Addition Step: A nucleophile (e.g., an amine, alkoxide) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[12][13]
-
Stabilization: The negative charge of this intermediate is delocalized and stabilized by resonance, particularly by the electron-withdrawing nitro group and the ring nitrogen.[12]
-
Elimination Step: Aromaticity is restored as the chloride ion is expelled, resulting in the net substitution of the chlorine atom.[13]
-
This reaction is highly efficient and allows for the introduction of a wide variety of functional groups at the C2 position, making it a cornerstone of synthetic strategies involving this intermediate.[5][14]
Reduction of the Nitro Group
Another crucial transformation is the reduction of the C5-nitro group to an amine. This conversion unlocks a different reactive handle on the molecule, enabling subsequent reactions like amide bond formation, diazotization, or further substitutions.[15]
-
Common Reagents and Causality:
-
Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni): This is a clean and efficient method. However, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation (loss of the C2-chloro group), so catalyst choice is critical.[16] Raney Nickel is often used to avoid this side reaction.[16]
-
Metal/Acid (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic and robust methods for nitro group reduction.[15] They are often cost-effective and tolerant of various functional groups, though they require stoichiometric amounts of metal and an acidic workup.
-
Biocatalysis (Nitroreductases): Emerging methods use enzymes like nitroreductases to perform this reduction under mild, aqueous conditions, offering high selectivity.[17][18]
-
The resulting 2-chloro-4-methylpyridin-5-amine is itself a valuable intermediate for building more complex heterocyclic systems.
Section 4: Applications in Research and Drug Development
The dual reactivity of 2-Chloro-4-methyl-5-nitropyridine makes it an exceptionally versatile building block in the synthesis of high-value compounds, especially in the pharmaceutical and agrochemical industries.[4][11]
-
Pharmaceutical Synthesis: Nitropyridine derivatives are crucial intermediates for a wide range of Active Pharmaceutical Ingredients (APIs).[5][19] This compound serves as a precursor for synthesizing complex heterocyclic systems that form the core of many modern drugs.[6][19][20] For instance, the amino-pyridine scaffold, accessible via nitro reduction, is a common feature in kinase inhibitors and other targeted therapies.[19]
-
Agrochemical Development: The substituted pyridine motif is also prevalent in advanced pesticides and herbicides.[4][21] The reactivity of this intermediate allows for the systematic modification of the structure to optimize biological activity and selectivity against specific pests or weeds.[19]
-
Materials Science and Organic Synthesis Research: In a broader context, this compound is used in academic and industrial labs to explore new reaction methodologies, study the principles of heterocyclic chemistry, and synthesize novel ligands for coordination chemistry.[4][19]
Section 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of 2-Chloro-4-methyl-5-nitropyridine are paramount to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).[1][22][23]
GHS Hazard Classification
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22][24] Ensure that eyewash stations and safety showers are readily accessible.[22][23]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[22][23]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[1][22]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a higher-level respirator.[1][22]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22][24] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[22][23]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22][24]
References
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Acmec Biochemical. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Retrieved from [Link]
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Semantic Scholar. (2020). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Retrieved from [Link]
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Role of 2-Chloro-4-methyl-5-nitropyridine in Pharmaceutical R&D: A Key Building Block. Retrieved from [Link]
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YouTube. (2019, January 19). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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YouTube. (2021, March 16). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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University of Wisconsin. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
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An In-depth Technical Guide to 4-Chloro-2-methyl-5-nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methyl-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro group, a methyl group, and a nitro group on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro substituent for nucleophilic displacement, a key reaction in the elaboration of this scaffold into potential therapeutic agents and other functional molecules. This guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-2-methyl-5-nitropyridine, its synthesis, and its applications, with a focus on its role in drug discovery and development. While specific data for this isomer is limited in publicly accessible literature, this guide will also draw upon the well-documented properties and reactivity of closely related isomers to provide a broader context for its potential utility.
Core Properties of 4-Chloro-2-methyl-5-nitropyridine
While extensive experimental data for 4-Chloro-2-methyl-5-nitropyridine is not widely published, the following table summarizes its fundamental properties, with some data for a closely related isomer provided for comparison.
| Property | 4-Chloro-2-methyl-5-nitropyridine | 2-Chloro-4-methyl-5-nitropyridine (Isomer) |
| CAS Number | 856834-65-6[1] | 23056-33-9 |
| Molecular Formula | C₆H₅ClN₂O₂ | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol | 172.57 g/mol |
| Appearance | Not specified (likely a solid) | Light yellow powder[2] |
| Melting Point | Not specified | 37-39°C[2] |
| Boiling Point | Not specified | Not specified |
| Solubility | Expected to be soluble in common organic solvents. | Soluble in organic solvents.[2] |
Spectroscopic Characterization
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 4-Chloro-2-methyl-5-nitropyridine are available from commercial suppliers upon request[1]. The analysis of these spectra is crucial for confirming the identity and purity of the compound.
Based on the structure, the following spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the methyl protons and the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the positions of the chloro, methyl, and nitro substituents.
-
¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the methyl group. The carbon bearing the chloro group and those influenced by the nitro group are expected to show characteristic shifts.
-
IR Spectroscopy: Characteristic absorption bands for C-Cl, C-N, and N-O (from the nitro group) stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Chemical Reactivity and Synthesis
The reactivity of 4-Chloro-2-methyl-5-nitropyridine is primarily dictated by the interplay of its functional groups on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and this character is significantly enhanced by the strong electron-withdrawing nitro group. This electronic arrangement makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles. The general mechanism for the SNAr reaction is depicted below.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
This reactivity is a cornerstone of its utility, allowing for the introduction of a wide range of functionalities by reacting it with various nucleophiles such as amines, alcohols, and thiols. This is a common strategy in the synthesis of pharmaceutical intermediates.[3]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂, Pd/C; SnCl₂; Fe/HCl). This transformation opens up another avenue for functionalization, as the resulting amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. This two-step sequence of SNAr followed by nitro reduction is a powerful strategy in medicinal chemistry.[4]
Synthesis
While specific, high-yield synthetic routes for 4-Chloro-2-methyl-5-nitropyridine are not detailed in the available search results, the synthesis of related chloronitropyridines often involves a multi-step process starting from simpler pyridine derivatives. A general, plausible synthetic pathway could involve the nitration of a corresponding 4-chloro-2-methylpyridine precursor. The regioselectivity of the nitration is a critical factor.[5]
A common method for the synthesis of chloronitropyridines involves the nitration of an aminopyridine, followed by diazotization and substitution reactions. For instance, the synthesis of the isomer 2-chloro-5-nitropyridine can be achieved from 2-aminopyridine through nitration, hydrolysis, and subsequent chlorination. A similar strategic approach could likely be adapted for the synthesis of 4-Chloro-2-methyl-5-nitropyridine.
Caption: A potential synthetic workflow for 4-Chloro-2-methyl-5-nitropyridine.
Applications in Drug Discovery and Development
Substituted nitropyridines are crucial building blocks in the pharmaceutical industry.[3] The versatile reactivity of compounds like 4-Chloro-2-methyl-5-nitropyridine allows for their incorporation into a diverse range of molecular scaffolds with potential biological activity.
-
As a Key Intermediate: This compound serves as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its functional groups allow for precise modifications to build complex molecules.[2][4]
-
Scaffold for Biologically Active Molecules: The substituted pyridine core is a common motif in many approved drugs. By leveraging the reactivity of the chloro and nitro groups, medicinal chemists can efficiently synthesize libraries of compounds for screening against various biological targets.
-
Development of Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core. The synthesis of such compounds often involves the SNAr reaction of a chloropyridine with an appropriate amine, highlighting the potential of 4-Chloro-2-methyl-5-nitropyridine in this area.
While no specific drugs have been identified as being directly synthesized from 4-Chloro-2-methyl-5-nitropyridine in the provided search results, its structural motifs are present in a wide array of biologically active compounds, suggesting its potential as a valuable starting material in drug discovery programs.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Health Hazards: Compounds in this class can be harmful if swallowed or inhaled and may cause skin and eye irritation.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
4-Chloro-2-methyl-5-nitropyridine is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its reactivity, primarily driven by the activated chloro group and the versatile nitro group, allows for its use as a key intermediate in the construction of complex molecular architectures. While specific experimental data for this isomer is not abundant in the public domain, the well-established chemistry of related nitropyridines provides a strong foundation for its application in the development of novel therapeutic agents and other functional materials. As research in this area continues, the utility of 4-Chloro-2-methyl-5-nitropyridine is likely to become more widely recognized and documented.
References
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A Researcher's Guide to the Solubility of 4-Chloro-2-methyl-5-nitropyridine in Organic Solvents
An In-depth Technical Guide for Drug Development and Synthetic Chemistry Professionals
Abstract
Introduction: The Critical Role of Solubility in Chemical Synthesis
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a fundamental physicochemical property with profound implications in chemical research and development.[3] For a versatile intermediate like 4-Chloro-2-methyl-5-nitropyridine, understanding its solubility in various organic solvents is paramount for several reasons:
-
Reaction Kinetics: Most chemical reactions are carried out in solution to ensure homogeneity and facilitate molecular interactions. The choice of solvent can significantly influence reaction rates and yields.
-
Purification: Techniques such as crystallization, a common method for purifying solid organic compounds, are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.
-
Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of different dosage forms.
-
Analytical Chemistry: Accurate solubility data is essential for developing analytical methods, such as chromatography and spectroscopy, for compound characterization and quantification.
4-Chloro-2-methyl-5-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with a chloro, a methyl, and a nitro group.[1] This unique combination of functional groups imparts a specific polarity and reactivity to the molecule, making its interaction with different solvents a key area of investigation for synthetic chemists.[1]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure of 4-Chloro-2-methyl-5-nitropyridine:
The structure of 4-Chloro-2-methyl-5-nitropyridine contains both polar and non-polar functionalities:
-
Pyridine Ring: Aromatic and capable of pi-pi stacking interactions.
-
Chloro Group: An electron-withdrawing and moderately polar group.
-
Nitro Group: A strongly electron-withdrawing and highly polar group.
-
Methyl Group: A non-polar, electron-donating group.
The presence of the highly polar nitro group and the chloro group suggests that 4-Chloro-2-methyl-5-nitropyridine will exhibit a degree of polarity. However, the overall polarity will be influenced by the molecule's geometry and the interplay of these functional groups.
Solvent Classification and Expected Solubility:
Organic solvents can be broadly classified based on their polarity:
| Solvent Class | Examples | Expected Solubility of 4-Chloro-2-methyl-5-nitropyridine |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High. These solvents can engage in dipole-dipole interactions with the polar nitro and chloro groups of the solute. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low. While these solvents are polar, their ability to form hydrogen bonds may not be as effectively utilized by the solute, which lacks strong hydrogen bond donors. Solubility in water is expected to be very low. |
| Non-Polar | Hexane, Toluene, Diethyl ether, Carbon tetrachloride | Low to Moderate. The non-polar regions of the solute (the pyridine ring and methyl group) can interact with these solvents via van der Waals forces. Nitropyridines as a class are generally soluble in solvents like ether and carbon tetrachloride. |
It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.
Experimental Determination of Solubility: A Practical Guide
Given the absence of readily available quantitative solubility data for 4-Chloro-2-methyl-5-nitropyridine, this section provides detailed protocols for its experimental determination.
Gravimetric Method (Equilibrium Solubility Method)
This is a classic and reliable method for determining the equilibrium solubility of a solid in a solvent.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated to determine the mass of the dissolved solute.
Experimental Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 4-Chloro-2-methyl-5-nitropyridine to a known volume or mass of the chosen organic solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the vial in a shaker or on a magnetic stirrer in a constant temperature bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation: Remove the vial from the shaker and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated syringe fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid. Pre-heating the syringe helps to prevent precipitation of the solute upon cooling.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition.
-
Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (mL)] x 100
UV/Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet or visible range. It is often faster than the gravimetric method.
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).
Experimental Workflow:
Sources
Spectroscopic Characterization of Chloro-Methyl-Nitropyridine Isomers: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chloro-methyl-nitropyridine isomers, with a primary focus on 2-Chloro-4-methyl-5-nitropyridine due to the availability of extensive experimental data. While the initial topic of interest was 4-Chloro-2-methyl-5-nitropyridine, a thorough search of scientific literature and chemical databases reveals a scarcity of publicly available, detailed spectroscopic information for this specific isomer.
In the field of drug development and chemical research, the precise identification of isomeric structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact arrangement of atoms within a molecule. Even subtle differences in substituent positions, as seen between the 2-chloro and 4-chloro isomers of methyl-nitropyridine, can significantly alter their physicochemical properties and biological activity.
Therefore, this guide will present a detailed analysis of the spectroscopic data for 2-Chloro-4-methyl-5-nitropyridine as a case study. This will serve as a valuable reference for researchers working with this class of compounds and provide a framework for the characterization of other, less-documented isomers like 4-Chloro-2-methyl-5-nitropyridine.
Isomer Identification and Physicochemical Properties
A clear distinction between the two isomers is crucial for any research endeavor. The following table summarizes the key identification and physicochemical properties of 4-Chloro-2-methyl-5-nitropyridine and 2-Chloro-4-methyl-5-nitropyridine.
| Property | 4-Chloro-2-methyl-5-nitropyridine | 2-Chloro-4-methyl-5-nitropyridine |
| CAS Number | 856834-65-6[1][2] | 23056-33-9 |
| Molecular Formula | C₆H₅ClN₂O₂[2] | C₆H₅ClN₂O₂[3] |
| Molecular Weight | 172.57 g/mol [2] | 172.57 g/mol [3] |
| Physical Form | Solid | Solid |
| Melting Point | Not readily available | 37-39 °C |
| Boiling Point | Not readily available | 91 °C at 5 mmHg |
For clarity, the structural differences between the two isomers are illustrated below.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-4-methyl-5-nitropyridine
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Chloro-4-methyl-5-nitropyridine is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the methyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chloro-4-methyl-5-nitropyridine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 1H | H-6 |
| ~7.5 | Singlet | 1H | H-3 |
| ~2.6 | Singlet | 3H | -CH₃ |
Note: Predicted values are based on typical chemical shifts for substituted pyridines.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-methyl-5-nitropyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 2-Chloro-4-methyl-5-nitropyridine
| Chemical Shift (δ, ppm) | Assignment |
| ~155.8 | C-2 |
| ~149.9 | C-6 |
| ~142.6 | C-4 |
| ~137.0 | C-5 |
| ~122.9 | C-3 |
| ~18.0 | -CH₃ |
Note: These values are based on similar structures and may vary slightly depending on the solvent and experimental conditions.[4]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a broadband probe and tune it to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and more scans are generally required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the deuterated solvent signal.
Infrared (IR) Spectroscopy of 2-Chloro-4-methyl-5-nitropyridine
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for 2-Chloro-4-methyl-5-nitropyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |
| ~1600-1580 | Medium-Strong | C=N stretching in pyridine ring |
| ~1550-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1300 | Strong | Symmetric NO₂ stretch |
| ~850-750 | Strong | C-Cl stretch |
Note: These are typical ranges and the exact positions can vary.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) of 2-Chloro-4-methyl-5-nitropyridine
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Major Fragments in the Mass Spectrum of 2-Chloro-4-methyl-5-nitropyridine
| m/z | Proposed Fragment |
| 172/174 | [M]⁺ (Molecular ion) |
| 126/128 | [M - NO₂]⁺ |
| 91 | [M - NO₂ - Cl]⁺ |
Note: The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.
The fragmentation of 2-Chloro-4-methyl-5-nitropyridine under electron ionization (EI) is expected to be initiated by the loss of the nitro group, followed by the loss of the chlorine atom.
Experimental Protocol for GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC): Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Spectroscopic Data for 4-Chloro-2-methyl-5-nitropyridine
-
Contact chemical suppliers that list this compound, such as BLD Pharm, who may provide a certificate of analysis with spectroscopic data upon request.[1]
-
Perform their own spectroscopic analysis upon acquiring the compound.
Based on the structural differences, one can predict some variations in the spectra compared to the 2-chloro isomer. For instance, in the ¹H NMR spectrum of 4-Chloro-2-methyl-5-nitropyridine, the coupling patterns of the aromatic protons would likely be different. The chemical shifts of the carbon atoms in the ¹³C NMR spectrum would also be altered due to the different positions of the substituents.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic characterization of 2-Chloro-4-methyl-5-nitropyridine, serving as a valuable resource for researchers. The principles of NMR, IR, and MS analysis discussed herein are fundamental to the structural elucidation of organic compounds. While comprehensive data for 4-Chloro-2-methyl-5-nitropyridine remains elusive, the comparative analysis and predictive insights offered in this guide provide a solid foundation for future investigations into this and other related pyridine derivatives. The importance of rigorous spectroscopic characterization cannot be overstated, as it forms the bedrock of chemical synthesis, drug discovery, and materials science.
References
-
PubChem. 2-Chloro-4-methyl-5-nitropyridine. [Link]
-
Wang, Y., et al. (2018). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Org. Lett., 20(15), 4579–4583. Supporting Information. [Link]
Sources
synthesis and characterization of 4-Chloro-2-methyl-5-nitropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methyl-5-nitropyridine
Authored by: A Senior Application Scientist
Abstract
4-Chloro-2-methyl-5-nitropyridine is a pivotal heterocyclic intermediate, distinguished by its unique arrangement of functional groups that make it a versatile precursor in synthetic organic chemistry. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a fundamental building block for a diverse range of complex, biologically active molecules.[1][2][3] The presence of a reactive chlorine atom, activated by the electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into an amine, opening extensive pathways for molecular elaboration.[4] This guide provides a comprehensive exploration of a field-proven, multi-step synthesis for 4-Chloro-2-methyl-5-nitropyridine, details its rigorous characterization using modern spectroscopic techniques, and discusses its applications, offering researchers and drug development professionals a practical and in-depth resource.
Strategic Synthesis: A Multi-Step Approach
The synthesis of 4-Chloro-2-methyl-5-nitropyridine is most effectively achieved through a structured, three-step sequence starting from the readily available 2-amino-4-methylpyridine. This pathway is designed for high purity and reliable yields, ensuring the production of a high-quality intermediate suitable for sensitive downstream applications. The rationale behind this sequence is to first install the nitro group and then convert the amino group into the desired chloro substituent, a more robust and controllable process than direct chlorination.
The overall synthetic pathway is illustrated below:
Caption: Synthetic workflow for 4-Chloro-2-methyl-5-nitropyridine.
Step 1: Electrophilic Nitration of 2-Amino-4-methylpyridine
Causality: The first crucial step is the regioselective nitration of the pyridine ring. The starting material, 2-amino-4-methylpyridine, possesses two activating groups (amino and methyl). The nitration occurs at the 5-position due to the directing effects of these groups and the inherent reactivity of the pyridine ring. A strong nitrating medium, a mixture of concentrated sulfuric acid and fuming nitric acid, is employed to overcome the electron-deficient nature of the pyridine ring and achieve efficient conversion.[5]
Experimental Protocol:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 5-10°C.
-
Slowly add 2-amino-4-methylpyridine under vigorous stirring, ensuring the temperature is maintained.
-
Once the starting material is fully dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently heat in a water bath to approximately 60°C. Maintain this temperature for several hours until gas evolution ceases.[5]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous ammonia. A yellow precipitate of 2-amino-4-methyl-5-nitropyridine will form.[5]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-4-methyl-5-nitropyridine
Causality: The amino group introduced in the first step is now converted into a hydroxyl group. This is achieved via a classic Sandmeyer-type reaction sequence. The amine is first treated with sodium nitrite in a strong acidic solution at low temperature (0-5°C) to form a diazonium salt. This intermediate is unstable and, upon gentle warming in the aqueous solution, readily hydrolyzes, releasing nitrogen gas and forming the corresponding hydroxypyridine. Precise temperature control is critical to prevent decomposition of the diazonium salt and unwanted side reactions.
Experimental Protocol:
-
Dissolve the 2-amino-4-methyl-5-nitropyridine from the previous step in dilute sulfuric acid and cool the solution to 0-2°C in an ice-salt bath.[5]
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C with vigorous stirring.
-
Continue stirring for 30-60 minutes after the addition is complete.
-
Gently warm the mixture to facilitate the hydrolysis of the diazonium salt until nitrogen evolution stops.
-
Cool the solution, and the product, 2-hydroxy-4-methyl-5-nitropyridine, will precipitate.
-
Filter the solid, wash with cold water, and dry.
Step 3: Chlorination to 4-Chloro-2-methyl-5-nitropyridine
Causality: The final step involves the conversion of the hydroxyl group to a chloro group. The hydroxyl group on the pyridine ring exists in tautomeric equilibrium with its pyridone form. This intermediate is reactive towards strong chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[5] Heating the hydroxypyridine with the chlorinating agent substitutes the hydroxyl group, yielding the target compound.
Experimental Protocol:
-
In a flask equipped with a reflux condenser, combine 2-hydroxy-4-methyl-5-nitropyridine with an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., pyridine) or phosphorus pentachloride can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 110°C) and maintain for several hours until the reaction is complete (monitored by TLC).[5]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
The product will precipitate as a light yellow solid.[5]
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain 4-Chloro-2-methyl-5-nitropyridine.
Comprehensive Characterization and Data
Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized 4-Chloro-2-methyl-5-nitropyridine. A combination of spectroscopic and physical methods provides a complete analytical profile.
Physical Properties
The compound typically presents as a light yellow or brown solid, a characteristic of many nitrated aromatic compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | |
| Molecular Weight | 172.57 g/mol | |
| Appearance | Light yellow powder | [2] |
| Melting Point | 37-39°C | [2] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring and one signal in the aliphatic region for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals, corresponding to each carbon atom in the molecule.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 8.90 (s, 1H) | H-6 (proton adjacent to N and C-NO₂) |
| ~ 7.80 (s, 1H) | H-3 (proton adjacent to C-CH₃) |
| ~ 2.60 (s, 3H) | -CH₃ |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 1600, 1470 | C=C and C=N ring stretching |
| ~ 1530 (asymmetric) | N-O stretch of NO₂ group |
| ~ 1350 (symmetric) | N-O stretch of NO₂ group |
| ~ 800-700 | C-Cl stretch |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A key feature will be the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) separated by two mass units.
-
Expected M⁺ peak (for ³⁵Cl): m/z = 172.0
-
Expected M+2 peak (for ³⁷Cl): m/z = 174.0
Applications in Drug Discovery and Development
4-Chloro-2-methyl-5-nitropyridine is not an end product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.[2]
Caption: Reactivity and applications of the core compound.
-
Pharmaceutical Synthesis: The compound is a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The chloro group can be readily displaced by various nucleophiles (amines, alcohols, thiols) in SNAr reactions. This is a cornerstone reaction for building libraries of compounds in drug discovery campaigns. For instance, reaction with amines leads to substituted aminopyridines, which are core structures in numerous kinase inhibitors targeting signaling pathways in cancer and inflammatory diseases.[4]
-
Agrochemical Development: The structural motif of 4-Chloro-2-methyl-5-nitropyridine is also valuable for creating novel pesticides and herbicides.[2] The specific combination of substituents can be tailored to achieve desired biological activity and selectivity.
-
Sequential Functionalization: A common strategy involves first displacing the chlorine atom and then reducing the nitro group to an amine. This newly formed amino group can then undergo a host of reactions (e.g., acylation, sulfonylation, reductive amination), providing a powerful handle for further diversification and the synthesis of complex molecular architectures.
Conclusion
4-Chloro-2-methyl-5-nitropyridine stands as a testament to the enabling power of well-designed chemical intermediates. The synthetic route detailed herein offers a reliable and scalable method for its production. Its thorough characterization is non-negotiable for ensuring the quality and reproducibility of subsequent research. For scientists in drug discovery and related fields, a deep understanding of this molecule's synthesis and reactivity is essential for leveraging its full potential in the creation of novel therapeutics and advanced materials.
References
- BLD Pharm. 4-Chloro-2-methyl-5-nitropyridine.
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- ChemicalBook. 2-chloro-5-Methyl-4-nitropyridine.
- Guidechem. How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
- Chem-Impex. 4-Chloro-5-nitro-2-hydroxypyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2-Chloro-4-methyl-5-nitropyridine.
- ChemicalBook. 2-Chloro-4-methyl-5-nitropyridine(23056-33-9) 13C NMR spectrum.
- Benchchem. Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate.
-
PubChem. 2-Chloro-4-methyl-5-nitropyridine. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-4-methyl-5-nitropyridine in Pharmaceutical R&D: A Key Building Block.
Sources
A Senior Application Scientist's Guide to 4-Chloro-2-methyl-5-nitropyridine: Molecular Structure, Reactivity, and Synthetic Utility
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-2-methyl-5-nitropyridine (CAS No: 856834-65-6), a pivotal heterocyclic intermediate in modern organic synthesis.[1] We will dissect its molecular architecture to explain the causality behind its pronounced reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's properties, reaction mechanisms, synthetic applications, and safe handling protocols. Detailed experimental methodologies and mechanistic diagrams are included to serve as a practical resource for laboratory applications.
Introduction: A Versatile Heterocyclic Building Block
4-Chloro-2-methyl-5-nitropyridine is a substituted pyridine derivative whose value in the pharmaceutical and agrochemical industries lies in its unique electronic and structural features.[2][3] The molecule incorporates a pyridine core, which is inherently electron-deficient, further activated by a potent electron-withdrawing nitro group. This arrangement, combined with a strategically positioned methyl group and a labile chloro leaving group, makes it an exceptionally versatile precursor for constructing complex molecular scaffolds.[2]
Its primary utility is as a strategic intermediate, allowing for the introduction of diverse functional groups necessary for conferring biological activity.[3] This guide will explore the fundamental chemistry that makes 4-Chloro-2-methyl-5-nitropyridine an indispensable tool for medicinal and process chemists.
Molecular Structure and Physicochemical Properties
The reactivity of 4-Chloro-2-methyl-5-nitropyridine is a direct consequence of its molecular structure. The pyridine nitrogen and the nitro group work in concert to withdraw electron density from the aromatic ring, rendering the carbon atoms highly electrophilic.
Table 1: Physicochemical and Spectroscopic Data Summary
| Property | Value | Source(s) |
| CAS Number | 856834-65-6 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.56 g/mol | [1] |
| IUPAC Name | 4-Chloro-2-methyl-5-nitropyridine | N/A |
| Appearance | Typically a light yellow or brown solid | [4] |
| Spectroscopic Data | NMR, HPLC, LC-MS, and other data are available from commercial suppliers. | [5] |
Note: Specific properties like melting and boiling points can vary based on purity and are typically provided on the certificate of analysis from the supplier.
The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for 4-Chloro-2-methyl-5-nitropyridine is Nucleophilic Aromatic Substitution (SNAr).[6] This is not a concerted SN2 displacement; rather, it is a two-step addition-elimination process dictated by the electronic properties of the ring.[7]
Mechanistic Rationale
-
Electronic Activation : The pyridine ring nitrogen is intrinsically electron-withdrawing. This effect is dramatically amplified by the nitro (-NO₂) group at the C5 position, which is a powerful activating group due to its ability to withdraw electron density via both induction and resonance.[8]
-
Electrophilic Target : The synergistic electron withdrawal makes the C4 carbon, bonded to the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles.[6] The para relationship between the chloro group and the pyridine nitrogen further enhances this activation.
-
Intermediate Stabilization : The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge from the attacking nucleophile is delocalized across the pyridine ring and, critically, onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization for the intermediate, lowering the activation energy of the first, rate-determining step.[7][8]
The SNAr Mechanism: An Illustrated Workflow
The mechanism involves an initial attack by a nucleophile (Nu⁻) followed by the expulsion of the chloride leaving group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Representative SNAr with an Amine Nucleophile
This protocol describes a general procedure for the substitution of the C4-chloro group with an amine, a common transformation in the synthesis of kinase inhibitors.[9]
Objective: Synthesize N-substituted-2-methyl-5-nitro-pyridin-4-amine.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Optional: Non-nucleophilic base (e.g., DIPEA or K₂CO₃) (1.5 - 2.0 eq)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-Chloro-2-methyl-5-nitropyridine in the chosen solvent.
-
Reagent Addition: Add the amine to the solution. If the amine salt is used or if the amine is not in large excess, add the base.
-
Reaction: Heat the mixture to a temperature between 80-120°C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water, which may cause the product to precipitate. Alternatively, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[9]
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, typically more polar, product spot. Final structure confirmation should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Pathways and Applications
The true utility of 4-Chloro-2-methyl-5-nitropyridine is realized in its application as a foundational element for more complex molecules.
Synthesis of 4-Chloro-2-methyl-5-nitropyridine
While multiple routes exist, a common industrial approach involves the multi-step transformation of simpler pyridine precursors. A plausible pathway is the nitration and subsequent chlorination of a corresponding methylpyridine derivative.[10]
Caption: A plausible synthetic workflow for nitropyridine intermediates.
Applications in Drug Discovery and Agrochemicals
The SNAr reaction is just the first step. The resulting substituted aminopyridines are valuable pharmacophores. The nitro group can be readily reduced to an amine, providing a second reactive handle for further molecular elaboration.
-
Pharmaceutical Synthesis: This compound is a key precursor for various active pharmaceutical ingredients (APIs).[2][3] Its derivatives are integral to the synthesis of kinase inhibitors, which are crucial in oncology and immunology research.[9]
-
Agrochemical Development: The substituted pyridine core is beneficial for creating novel pesticides and herbicides, providing a robust scaffold for introducing functionalities that interact with biological targets in pests and weeds.[2][4]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 4-Chloro-2-methyl-5-nitropyridine is paramount. The following information is synthesized from safety data sheets (SDS).
Table 2: Hazard and Precautionary Information
| Category | Statement Code | Description | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [11] |
| Hazard | H315 | Causes skin irritation. | [11][12] |
| Hazard | H319 | Causes serious eye irritation. | [11][12][13] |
| Hazard | H335 | May cause respiratory irritation. | [11][13] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [11] |
| Precaution | P270 | Do not eat, drink or smoke when using this product. | [11] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |
Handling and Personal Protective Equipment (PPE)
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][14]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[12][14]
-
Ensure eyewash stations and safety showers are readily accessible.[12]
Storage
-
Store in a dry, cool, and well-ventilated place.[12]
-
Keep the container tightly closed to prevent moisture ingress.[12]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]
Conclusion
4-Chloro-2-methyl-5-nitropyridine is more than a simple chemical; it is a carefully designed synthetic tool. Its reactivity is governed by predictable electronic principles, primarily a highly facile SNAr mechanism. This predictability, combined with its capacity for further functionalization, establishes it as a high-value intermediate for chemists aiming to synthesize novel, biologically active compounds. A thorough understanding of its structure, reactivity, and safety protocols enables researchers to leverage its full potential in accelerating discovery programs in pharmaceuticals and agrochemicals.
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An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-methyl-5-nitropyridine
This guide provides comprehensive safety protocols and handling instructions for 4-Chloro-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, my objective is to offer a document that is not only technically accurate but also grounded in practical, field-proven experience. The protocols outlined herein are designed to be self-validating systems, ensuring the safety of researchers and the integrity of their work.
Section 1: Hazard Identification and Compound Profile
Understanding the intrinsic hazards of a compound is the foundation of safe handling. Based on data from its structural analogs, 4-Chloro-2-methyl-5-nitropyridine is anticipated to present the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4][5]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]
The causality behind these hazards lies in the chemical reactivity of the molecule. The presence of a nitro group and a chlorinated pyridine ring suggests that the compound can interact with biological macromolecules, leading to irritation and toxicity.
Table 1: GHS Classification and Hazard Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3][4][5] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Section 2: The Hierarchy of Controls: A Self-Validating System for Exposure Prevention
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This system prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE), creating a more robust and self-validating safety environment.
Caption: Hierarchy of controls for safe handling.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to 4-Chloro-2-methyl-5-nitropyridine is to handle it within a properly functioning chemical fume hood.[6] This engineering control physically separates the researcher from the hazardous substance.
-
Causality: A fume hood maintains a negative pressure environment, ensuring that any dust or vapors are drawn away from the user's breathing zone and exhausted safely. The efficacy of the fume hood should be certified annually.
Administrative Controls: Standard Operating Procedures (SOPs)
Well-defined SOPs are crucial for ensuring consistent and safe handling practices. These are not just documents, but a framework for reproducible safety.
-
Procurement and Storage:
-
Action: Procure the smallest quantity of the chemical necessary for the experiment.
-
Causality: This minimizes the amount of hazardous material on-site.
-
Action: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]
-
Causality: Improper storage can lead to degradation of the compound or accidental reactions.
-
Action: Ensure the container is tightly closed and clearly labeled with the chemical name and GHS hazard pictograms.[1][6]
-
-
Handling:
-
Action: Always handle 4-Chloro-2-methyl-5-nitropyridine within a chemical fume hood.
-
Action: Avoid the formation of dust and aerosols.[6]
-
Causality: Fine particles can be easily inhaled, leading to respiratory irritation.
-
Action: Do not eat, drink, or smoke in the laboratory.[1][2]
-
Causality: This prevents accidental ingestion of the chemical.
-
Section 3: Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is essential as the final barrier between the researcher and the chemical.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[6][8] | Must conform to EN 166 (EU) or NIOSH (US) standards.[6][8] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame-resistant and impervious clothing.[6][8] | Gloves must be inspected before use and changed frequently.[6][8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if there is a risk of inhalation (e.g., handling powders outside of a fume hood, or during a spill).[1][8] | A full-face respirator may be necessary in high-concentration scenarios.[6] |
Section 4: Emergency Procedures: A Protocol for Unexpected Events
Emergency preparedness is a critical component of laboratory safety. The following protocols provide a clear, step-by-step guide for responding to accidental exposures or releases.
Caption: Emergency response workflow diagram.
First Aid Measures
These protocols are designed for immediate response and should be followed by seeking professional medical attention.
-
In Case of Eye Contact:
-
Action: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4]
-
Causality: Prompt and thorough rinsing is essential to remove the chemical and minimize damage to the delicate tissues of the eye.
-
Action: Remove contact lenses if present and easy to do so.[2][4]
-
-
In Case of Skin Contact:
-
If Inhaled:
-
If Swallowed:
Accidental Release Measures
In the event of a spill, the following steps should be taken to mitigate the hazard.
-
Minor Spills:
-
Action: Ensure adequate ventilation and wear appropriate PPE (respirator, gloves, goggles, lab coat).[1][6]
-
Action: Shut off all possible sources of ignition.[1]
-
Action: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Action: Collect the absorbed material into a sealed container for proper disposal.[6]
-
Action: Decontaminate the spill area and all equipment used for cleanup.[1]
-
-
Major Spills:
-
Action: Evacuate the area immediately.
-
Action: Alert others in the vicinity and notify your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Action: Do not attempt to clean up a large spill without specialized training and equipment.
-
Section 5: Disposal Considerations
All waste containing 4-Chloro-2-methyl-5-nitropyridine must be disposed of as hazardous waste.
-
Action: Collect all waste materials (including contaminated absorbent material and disposable PPE) in a clearly labeled, sealed container.
-
Action: Follow all local, state, and federal regulations for hazardous waste disposal.[1][4] Consult with your institution's EHS department for specific procedures.
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stability and storage conditions for 4-Chloro-2-methyl-5-nitropyridine
An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2-methyl-5-nitropyridine
This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for 4-Chloro-2-methyl-5-nitropyridine (CAS No. 856834-65-6). Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.
Introduction: Understanding the Molecule
4-Chloro-2-methyl-5-nitropyridine is a substituted pyridine derivative featuring a unique combination of functional groups: a reactive chloro group, an electron-withdrawing nitro group, and a methyl group on the pyridine ring. This specific arrangement of substituents makes it a valuable and versatile building block in organic synthesis, particularly for creating complex molecular architectures in the pharmaceutical and agrochemical sectors.[1][2] The inherent reactivity that makes this compound a useful synthetic precursor also dictates its stability profile and necessitates strict adherence to proper storage and handling protocols.
The electron-withdrawing nature of the nitro group and the nitrogen heteroatom activates the chlorine atom for nucleophilic aromatic substitution (SNAr), a key reaction in its synthetic utility.[3] However, this same electronic profile makes the molecule susceptible to degradation by various environmental factors.
Chemical Stability and Degradation Pathways
The stability of 4-Chloro-2-methyl-5-nitropyridine is fundamentally governed by its susceptibility to heat, light, moisture, and chemical incompatibilities. Understanding these factors is crucial for preventing degradation and ensuring experimental reproducibility.
Inherent Stability
Under recommended storage conditions, 4-Chloro-2-methyl-5-nitropyridine is a stable solid compound.[4][5][6] However, deviation from these conditions can initiate degradation cascades.
Key Factors Influencing Degradation
-
Moisture/Humidity: The presence of water introduces the risk of hydrolysis, where the chlorine atom is displaced by a hydroxyl group. This process can be accelerated by elevated temperatures and non-neutral pH conditions. Storing the compound in a dry, desiccated environment is paramount.
-
Temperature: Elevated temperatures provide the activation energy for decomposition. Thermal decomposition can be complex, potentially leading to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[4][6]
-
Light: While specific photostability data for this compound is not widely published, nitropyridine and chloroaromatic compounds can be sensitive to UV light. Photodegradation can occur through radical mechanisms or by promoting reactions with atmospheric components. Therefore, protection from light, especially UV sources, is a critical precautionary measure.
-
pH: The compound's stability is pH-dependent. Strongly basic conditions can promote nucleophilic substitution of the chlorine atom, while strongly acidic conditions may affect the pyridine ring's integrity. Neutral or near-neutral conditions are generally preferred.[6]
Chemical Incompatibilities
To prevent hazardous reactions and sample degradation, 4-Chloro-2-methyl-5-nitropyridine must be stored away from the following classes of chemicals:
-
Strong Oxidizing Agents: These can react exothermically with the molecule, leading to rapid and uncontrolled decomposition.[4][5][7]
-
Strong Bases: Bases can readily act as nucleophiles, displacing the chloro group and degrading the starting material.[6][7]
-
Strong Acids: Can potentially protonate the pyridine ring, altering its reactivity and stability.[6]
Recommended Storage and Handling Protocols
Adherence to precise storage and handling procedures is non-negotiable for maintaining the purity and stability of 4-Chloro-2-methyl-5-nitropyridine.
Long-Term Storage
The primary objective of long-term storage is to mitigate the impact of the degradation factors discussed above. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerator) or -20°C (Freezer)[8][9] | Lower temperatures significantly reduce the rate of potential degradation reactions. For long-term archival, -20°C is preferred. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[10][11] | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis. This is especially critical for high-purity reference standards. |
| Container | Tightly sealed, opaque container[4][5][6][7] | Prevents ingress of moisture and air. Opaque material (e.g., amber glass) protects the compound from light-induced degradation. |
| Environment | Dry, well-ventilated, and locked area[4][5][6][7] | A well-ventilated space prevents the accumulation of any potential vapors. Secure storage is mandated due to the compound's hazardous nature.[4][7] |
Handling and Personal Protective Equipment (PPE)
Safe handling is essential due to the compound's potential hazards, which include skin, eye, and respiratory irritation.[4][12]
-
Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][13]
Protocol for a Confirmatory Stability Study
To ensure the compound's integrity for a specific application, particularly in regulated environments, a formal stability study is often required. This protocol provides a self-validating framework for assessing the stability of 4-Chloro-2-methyl-5-nitropyridine under stressed conditions.
Objective
To evaluate the stability of a single batch of 4-Chloro-2-methyl-5-nitropyridine under accelerated thermal, humidity, and photolytic stress conditions over a defined period.
Materials & Equipment
-
4-Chloro-2-methyl-5-nitropyridine (test sample)
-
HPLC-grade Acetonitrile and Water
-
Calibrated HPLC system with UV detector
-
Calibrated stability chambers (e.g., 40°C/75% RH)
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The logical flow of the stability study is outlined in the diagram below.
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Accurately weigh and prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Perform an initial HPLC analysis to determine the initial purity (as peak area %) and identify any pre-existing impurities. This serves as the baseline reference.
-
-
Sample Preparation for Stressing:
-
Aliquot approximately 5-10 mg of the solid compound into separate, loosely capped amber glass vials for each stress condition and time point to allow for atmospheric exposure where intended (e.g., humidity).
-
-
Application of Stress Conditions:
-
Thermal/Humidity Stress: Place a set of vials in a stability chamber set to 40°C and 75% relative humidity (RH).
-
Photostability Stress: Place another set of vials in a photostability chamber and expose them to light as per ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil within the same chamber.
-
Control: Store a set of vials under recommended long-term storage conditions (e.g., 2-8°C, protected from light) to serve as a control.
-
-
Time Point Analysis:
-
At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from each stress condition.
-
Visually inspect the sample for any physical changes (e.g., color, clumping).
-
Accurately prepare a sample for HPLC analysis using the same method as the T=0 analysis.
-
-
Data Evaluation:
-
For each time point, compare the HPLC chromatogram to the T=0 and control samples.
-
Calculate the percentage purity of the main peak.
-
Identify and quantify any new peaks (degradation products) that appear.
-
A significant decrease in the main peak's area percentage or the appearance of new peaks above a certain threshold (e.g., 0.1%) indicates degradation.
-
Conclusion
4-Chloro-2-methyl-5-nitropyridine is a robust chemical intermediate when stored and handled correctly. Its stability is contingent on strict control of temperature, moisture, and light, and segregation from incompatible chemicals like strong oxidizers and bases. By implementing the storage protocols and handling guidelines outlined in this document, researchers can ensure the material's integrity, leading to more reliable, reproducible, and safer scientific outcomes. For applications requiring stringent quality control, conducting a formal stability study as described provides the ultimate assurance of the compound's suitability for its intended use.
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- SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. (2025). Fisher Scientific.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.
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The Strategic Utility of 4-Chloro-2-methyl-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridine nucleus is a cornerstone of contemporary medicinal chemistry, with a significant percentage of FDA-approved drugs featuring this heterocyclic motif.[1] Among the vast array of functionalized pyridines, 4-Chloro-2-methyl-5-nitropyridine has emerged as a particularly versatile and valuable building block. Its strategic substitution pattern, featuring a displaceable chloro group activated by a potent electron-withdrawing nitro functionality, renders it a highly reactive and adaptable intermediate for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of 4-Chloro-2-methyl-5-nitropyridine in the development of novel therapeutic agents. We will delve into its pivotal role in the synthesis of kinase inhibitors and its application as a key intermediate for approved pharmaceuticals, offering detailed experimental insights and mechanistic understanding for researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold and the Power of Substitution
The pyridine ring's prevalence in drug discovery is a testament to its unique physicochemical properties, including its ability to engage in hydrogen bonding and its amenability to a wide range of chemical transformations. Nitropyridine derivatives, in particular, are of significant interest due to the profound influence of the nitro group on the reactivity of the pyridine core.[1] The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. This inherent reactivity is strategically harnessed in 4-Chloro-2-methyl-5-nitropyridine, where the chloro substituent at the 4-position serves as an excellent leaving group, paving the way for a multitude of synthetic elaborations.
This guide will illuminate the practical applications of this powerful intermediate, moving beyond theoretical concepts to provide actionable protocols and a deep understanding of the underlying chemical principles.
Synthesis and Characterization of 4-Chloro-2-methyl-5-nitropyridine
The efficient and scalable synthesis of 4-Chloro-2-methyl-5-nitropyridine is paramount for its widespread use in medicinal chemistry. Several synthetic routes have been reported, with a common strategy involving the nitration of a substituted pyridine precursor, followed by chlorination.
Synthetic Protocol: A Multi-step Approach
A frequently employed synthetic pathway commences with 2-amino-4-methylpyridine, proceeding through nitration, hydrolysis, and subsequent chlorination.[2]
Step 1: Nitration of 2-amino-4-methylpyridine In a four-necked flask equipped with mechanical stirring, a thermometer, a reflux condenser, and a dropping funnel, 2-amino-4-methylpyridine is slowly added to concentrated sulfuric acid under vigorous stirring while maintaining the temperature between 5°C and 10°C in an ice bath.[2] Following complete dissolution, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise. The reaction mixture is then gently heated to approximately 60°C for about 15 hours.[2] The reaction progress is monitored until the cessation of gas evolution. The mixture is then poured onto ice and neutralized with ammonia to a pH of 5.0-5.5 to precipitate the crude 2-amino-5-nitro-4-methylpyridine.[2]
Step 2: Hydrolysis to 2-hydroxy-4-methyl-5-nitropyridine The crude nitration product is dissolved in dilute sulfuric acid and cooled to 0°C-2°C.[2] A solution of sodium nitrite is then added dropwise while maintaining the temperature around 5°C.[2] This diazotization followed by hydrolysis yields 2-hydroxy-4-methyl-5-nitropyridine.
Step 3: Chlorination to 4-Chloro-2-methyl-5-nitropyridine The 2-hydroxy-4-methyl-5-nitropyridine is treated with a chlorinating agent such as a mixture of phosphorus pentachloride and phosphorus oxychloride.[2] The reaction is typically carried out at elevated temperatures (e.g., 110°C) for several hours.[2] After the reaction is complete, excess chlorinating agent is removed, and the residue is poured into water to precipitate the final product, 4-Chloro-2-methyl-5-nitropyridine, as a light yellow solid.[2]
Experimental Workflow: Synthesis of 4-Chloro-2-methyl-5-nitropyridine
Caption: A generalized workflow for the synthesis of 4-Chloro-2-methyl-5-nitropyridine.
Spectroscopic Characterization
The structural confirmation of 4-Chloro-2-methyl-5-nitropyridine is achieved through standard spectroscopic techniques.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic signals for the six carbon atoms of the substituted pyridine ring. The chemical shifts are influenced by the electronic effects of the chloro, methyl, and nitro substituents. Available data shows the following approximate chemical shifts:
-
C-2: ~153 ppm
-
C-3: ~135 ppm
-
C-4: ~145 ppm
-
C-5: ~138 ppm
-
C-6: ~151 ppm
-
CH₃: ~18 ppm (Note: These are approximate values and can vary based on the solvent and instrument.)
-
-
¹H NMR Spectroscopy: While a definitive, published ¹H NMR spectrum for 4-Chloro-2-methyl-5-nitropyridine was not found in a single source during the literature review for this guide, the expected spectrum would show two singlets in the aromatic region corresponding to the protons at the 3 and 6 positions, and a singlet in the aliphatic region for the methyl protons. The exact chemical shifts would be influenced by the substitution pattern.
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound (172.57 g/mol ).
Reactivity and Mechanistic Considerations: The SNAr Reaction
The primary mode of reactivity for 4-Chloro-2-methyl-5-nitropyridine is Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing nitro group at the 5-position, in conjunction with the inherent electron deficiency of the pyridine ring, renders the carbon atom at the 4-position highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The reaction proceeds through a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks the C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination: In the second, faster step, the chloride ion is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
This high reactivity with a diverse range of nucleophiles, including amines, alcohols, and thiols, makes 4-Chloro-2-methyl-5-nitropyridine an invaluable precursor for introducing a wide array of functional groups, thereby enabling the exploration of extensive chemical space in drug discovery programs.
Applications in Medicinal Chemistry: Case Studies
The true value of 4-Chloro-2-methyl-5-nitropyridine is demonstrated through its successful application in the synthesis of biologically active molecules.
Key Intermediate in the Synthesis of Finerenone
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis of a key intermediate for Finerenone, 4-amino-5-methyl-2(1H)-pyridinone, utilizes a derivative of 4-Chloro-2-methyl-5-nitropyridine.
Synthetic Route to a Finerenone Intermediate:
The synthesis begins with 2-chloro-5-methyl-4-nitropyridine-1-oxide. This starting material undergoes hydrogenation to reduce the nitro group to an amine, yielding 2-chloro-5-methyl-4-pyridinamine.[3][4] This intermediate is then reacted with potassium hydroxide in methanol under pressure to afford the desired 4-amino-5-methyl-2(1H)-pyridinone.[3][4]
Workflow: Synthesis of a Finerenone Intermediate
Caption: Synthetic pathway to a key intermediate of Finerenone.
This application underscores the industrial relevance of chloro-methyl-nitropyridine scaffolds in the production of life-saving medicines.
Scaffold for the Development of Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a "privileged" structure in this arena, and 4-Chloro-2-methyl-5-nitropyridine and its isomers serve as valuable starting points for the synthesis of potent and selective kinase inhibitors.
Case Study: Aurora Kinase Inhibitors
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. The synthesis of these inhibitors often involves the use of substituted 2-amino-3-nitropyridines, which can be accessed from precursors like 4-Chloro-2-methyl-5-nitropyridine through nucleophilic substitution and subsequent reduction of the nitro group. For instance, the synthesis of Aurora-A selective inhibitors has been reported using 4,5-dichloro-3-nitropyridin-2-amine as a key building block.[1] The chloro group at the 4-position is displaced by a nucleophile, and the resulting intermediate undergoes further transformations, including reduction of the nitro group and cyclization, to form the final imidazo[4,5-b]pyridine core.
Case Study: Janus Kinase 2 (JAK2) Inhibitors
A series of potent Janus kinase 2 (JAK2) inhibitors were synthesized using 2-Chloro-5-methyl-3-nitropyridine as a starting material. The synthesis involved the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the activated chlorine atom with secondary amines. The resulting carboxylic acids were then coupled with aromatic amines to yield the final inhibitors. The most potent compounds in this series exhibited IC₅₀ values in the range of 8.5–12.2 µM against JAK2.
Quantitative Data: Inhibitory Activity of Pyridine-Based Kinase Inhibitors
| Kinase Target | Precursor Scaffold | Reported Activity | Reference |
| Aurora-A | Imidazo[4,5-b]pyridine | High selectivity over Aurora-B | [1] |
| JAK2 | 2-Chloro-5-methyl-3-nitropyridine derivative | IC₅₀ = 8.5–12.2 µM | |
| CK2 | 4-aminothieno[2,3-d]pyrimidine | IC₅₀ = 0.008 µM (for the most active compound) | [5] |
Experimental Protocols: Representative Transformations
To further illustrate the practical utility of 4-Chloro-2-methyl-5-nitropyridine, the following section provides a generalized protocol for a typical nucleophilic aromatic substitution reaction.
General Protocol for Nucleophilic Substitution with an Amine
Objective: To synthesize a 4-amino-2-methyl-5-nitropyridine derivative via SNAr.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine
-
Amine nucleophile (e.g., benzylamine, morpholine)
-
A suitable solvent (e.g., ethanol, DMF, or acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if the amine nucleophile is used as its salt.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2-methyl-5-nitropyridine (1 equivalent) in the chosen solvent.
-
Add the amine nucleophile (1.1-1.5 equivalents) to the solution. If a base is required, add it at this stage.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired 4-amino-2-methyl-5-nitropyridine derivative.
Conclusion
4-Chloro-2-methyl-5-nitropyridine is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, primarily governed by the SNAr mechanism, allows for the predictable and efficient introduction of a wide range of functional groups. As demonstrated by its crucial role in the synthesis of the approved drug Finerenone and its application in the development of potent kinase inhibitors, this readily accessible intermediate provides a powerful platform for the construction of novel and complex bioactive molecules. The continued exploration of the synthetic potential of 4-Chloro-2-methyl-5-nitropyridine is poised to yield further innovations in the quest for new and improved therapeutic agents.
References
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. (2013). [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2022). [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
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Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. (2014). [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
WO2020178175 - SYNTHESIS OF 4-AMINO-5-METHYL-1H-PYRIDIN-2(1H)-ON (INTERMEDIATE COMPOUND FOR THE SYNTHESIS OF THE MR ANTAGONIST FINERENONE) FROM 2-CHLORO-5-METHYL-4-NITRO-PYRIDINE-1-OXIDE USING THE INTERMEDIATE COMPOUND 2-CHLORO-5-METHYL-4-PYRIDINAMINE. WIPO Patentscope. (2020). [Link]
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4-Chloro-2-methyl-5-nitropyridine as a building block in organic synthesis
An In-Depth Technical Guide to 4-Chloro-2-methyl-5-nitropyridine: A Versatile Building Block in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
4-Chloro-2-methyl-5-nitropyridine has emerged as a pivotal heterocyclic building block for researchers in medicinal chemistry, agrochemicals, and materials science. Its unique electronic and structural features—a pyridine core functionalized with a strategically placed methyl group, a nitro group, and a labile chlorine atom—provide a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound. We delve into the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reductions. Supported by field-proven insights and detailed experimental protocols, this document serves as a comprehensive resource for scientists seeking to leverage the synthetic potential of 4-Chloro-2-methyl-5-nitropyridine.
Introduction: The Strategic Value of 4-Chloro-2-methyl-5-nitropyridine
The pyridine scaffold is a ubiquitous motif in biologically active molecules. The strategic functionalization of this ring system allows for the fine-tuning of physicochemical properties essential for drug development, such as solubility, metabolic stability, and target binding affinity. 4-Chloro-2-methyl-5-nitropyridine is a highly valuable intermediate due to the distinct roles of its substituents:
-
The Chloro Group (C4): Serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.
-
The Nitro Group (C5): As a potent electron-withdrawing group, it significantly activates the pyridine ring for nucleophilic attack, primarily at the C4 and C6 positions. Furthermore, it can be chemically reduced to an amino group, providing a critical vector for further molecular diversification.
-
The Methyl Group (C2): This group modulates the electronic properties and steric environment of the pyridine ring. It can influence reaction regioselectivity and provides a point for potential metabolic oxidation in a biological context.
This combination of functional groups makes 4-Chloro-2-methyl-5-nitropyridine a powerful tool for the convergent synthesis of complex targets in pharmaceutical and agrochemical research.[1]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. Below are the key physical and chemical properties of 4-Chloro-2-methyl-5-nitropyridine.
| Property | Value | Reference |
| CAS Number | 856834-65-6 | [2][3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2][3][4] |
| Molecular Weight | 172.57 g/mol | [2][5] |
| Appearance | Typically a solid (e.g., brown solid) | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Note: While extensive spectroscopic data for this specific isomer is not publicly aggregated, standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for identity and purity confirmation. Researchers should always validate their starting materials in-house.
Synthesis of the Building Block
The synthesis of functionalized nitropyridines often involves a multi-step sequence. A common and logical approach for preparing 4-Chloro-2-methyl-5-nitropyridine would start from a readily available precursor like 2-amino-4-methylpyridine. A generalized synthetic pathway, adapted from methodologies for similar isomers, involves three key steps: nitration, hydrolysis to a pyridone, and subsequent chlorination.[6]
-
Nitration: The precursor, 2-amino-4-methylpyridine, is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, to introduce the nitro group at the C5 position.[6]
-
Hydrolysis: The resulting 2-amino-4-methyl-5-nitropyridine is then hydrolyzed under acidic conditions to form the corresponding 2-hydroxy-4-methyl-5-nitropyridine (a pyridone tautomer).
-
Chlorination: The final step involves the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding the target compound.[6][7] This step is critical as it installs the reactive handle for subsequent coupling reactions.
Core Reactivity: A Triumvirate of Transformations
The synthetic utility of 4-Chloro-2-methyl-5-nitropyridine is defined by three primary modes of reactivity. Understanding the principles behind these transformations is key to designing successful synthetic strategies.
Caption: Core reactivity pathways of 4-Chloro-2-methyl-5-nitropyridine.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most important transformation for this building block. The strong electron-withdrawing effect of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the carbon atom bearing the chlorine susceptible to attack by nucleophiles.
Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism.[8]
-
Addition: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides a significant stabilizing effect, lowering the activation energy for the initial attack.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr). Note: Image placeholders would be replaced with actual chemical structures in a full implementation.
This reaction is highly reliable for synthesizing a diverse range of derivatives, including amines, ethers, and thioethers, which are common functionalities in drug candidates.[9]
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the C-Cl bond in 4-Chloro-2-methyl-5-nitropyridine serves as an ideal handle for these transformations.[10] Reactions such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) are particularly powerful for creating C-C and C-N bonds, respectively.[11]
The Catalytic Cycle (Suzuki Coupling Example):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step.[12]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the chloride ligand.[12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of ligand, base, and solvent is critical for achieving high yields, as these components stabilize the palladium catalyst and facilitate the key steps of the cycle.
Reduction of the Nitro Group
The transformation of the nitro group into an amine is a fundamental step that dramatically expands the synthetic utility of the pyridine core. This reduction unmasks a nucleophilic and basic amino group, which can then participate in a vast range of subsequent reactions, such as amide bond formation, diazotization, or reductive amination.
A variety of methods can be employed for this reduction, offering chemoselectivity based on the overall molecular complexity.[13]
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source is highly effective.[13]
-
Metal-Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media provide milder conditions that can be tolerant of other functional groups.[13]
-
Biocatalysis: Nitroreductase enzymes are being developed for green and highly selective reductions under mild, aqueous conditions.[14]
The resulting 5-amino-4-chloro-2-methylpyridine is itself a valuable building block, now primed for a different set of chemical transformations.
Applications in Complex Molecule Synthesis
The true value of a building block is demonstrated by its successful incorporation into complex, high-value molecules. 4-Chloro-2-methyl-5-nitropyridine and its close relatives are frequently used in the synthesis of:
-
Kinase Inhibitors: The pyridine core is a common feature in many small-molecule kinase inhibitors for oncology. The various substitution points allow for the precise positioning of functional groups to interact with the ATP-binding pocket of the target kinase.
-
Agrochemicals: Substituted nitropyridines are key components in certain classes of insecticides and herbicides. The SNAr reaction is often used to introduce the toxophore or modulate the compound's properties for crop protection.[9]
-
Central Nervous System (CNS) Agents: The pyridine scaffold is prevalent in drugs targeting CNS receptors due to its ability to engage in hydrogen bonding and its favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Field-Proven Experimental Protocols
The following protocols are representative examples of the key transformations discussed. They are designed to be self-validating and provide a solid starting point for experimental design.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the reaction of 4-Chloro-2-methyl-5-nitropyridine with a generic primary or secondary amine.
Workflow:
Caption: Experimental workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv).
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.2 equiv).
-
Solvent: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the coupling of 4-Chloro-2-methyl-5-nitropyridine with a generic arylboronic acid.[12]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-Chloro-2-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and a base, typically potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common pre-catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂, 3-5 mol%).
-
Solvent: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is commonly used.[12]
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. 4-Chloro-2-methyl-5-nitropyridine should be handled with care in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Conclusion
4-Chloro-2-methyl-5-nitropyridine stands out as a high-value, versatile building block in synthetic chemistry. Its well-defined reactivity allows for the predictable and efficient execution of SNAr, cross-coupling, and nitro-reduction reactions. This trifecta of transformations provides chemists with a powerful and flexible toolkit to access a wide range of complex pyridine derivatives. By understanding the mechanistic principles and employing robust experimental protocols, researchers can effectively harness the potential of this intermediate to accelerate innovation in drug discovery, agrochemical development, and materials science.
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ResearchGate. Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
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Methodological & Application
Synthesis of Substituted Pyridines from 4-Chloro-2-methyl-5-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other key interactions within biological systems. The strategic functionalization of the pyridine scaffold is therefore a critical endeavor in drug discovery and development. 4-Chloro-2-methyl-5-nitropyridine serves as a versatile and highly valuable starting material for the synthesis of a diverse array of substituted pyridines. The electron-withdrawing nitro group and the chloro substituent create a unique electronic landscape, enabling a range of chemical transformations.
This technical guide provides an in-depth exploration of the synthetic utility of 4-Chloro-2-methyl-5-nitropyridine, offering detailed protocols and mechanistic insights for key transformations.
Core Synthetic Strategies
The reactivity of 4-Chloro-2-methyl-5-nitropyridine is dominated by two primary features: the susceptibility of the C4-position to nucleophilic attack and the versatility of the nitro group for further transformations. The primary synthetic routes to diversify this scaffold include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, significantly enhanced by the powerfully electron-withdrawing nitro group, renders the C4 position highly electrophilic and amenable to attack by a wide range of nucleophiles.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the C4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]
-
Reduction of the Nitro Group and Subsequent Derivatization: The nitro group can be readily reduced to an amino group, which can then be further functionalized, opening up another dimension for structural diversification.[3]
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a powerful and direct method for introducing a variety of functional groups at the C4 position of 4-Chloro-2-methyl-5-nitropyridine. The reaction proceeds via a two-step addition-elimination mechanism.[1]
Mechanistic Rationale
The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the carbon atom at the C4 position, which bears the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.[1]
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
Start [label="4-Chloro-2-methyl-5-nitropyridine + Nu-", shape=plaintext]; Intermediate [label="Meisenheimer Complex\n(Stabilized by NO2 group)", shape=Mdiamond, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="4-Substituted-2-methyl-5-nitropyridine + Cl-", shape=plaintext];
Start -> Intermediate [label="Addition"]; Intermediate -> Product [label="Elimination"];
// Visual Styling graph [bgcolor="#FFFFFF"]; node [color="#4285F4", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [color="#34A853"]; } केंद Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of N-Benzyl-2-methyl-5-nitro-pyridin-4-amine
This protocol details the synthesis of a C-N bond via an SNAr reaction with benzylamine.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.72 g, 10 mmol)
-
Benzylamine (1.18 g, 11 mmol, 1.1 equivalents)
-
Absolute Ethanol (40 mL)
-
Magnetic stirrer
-
Round-bottom flask (100 mL)
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-2-methyl-5-nitropyridine (1.72 g, 10 mmol) in 40 mL of absolute ethanol.
-
Add benzylamine (1.18 g, 11 mmol, 1.1 equivalents) to the solution dropwise at room temperature.[1]
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
| Nucleophile | Product | Typical Conditions |
| Amines (R-NH2) | 4-Amino-2-methyl-5-nitropyridines | Ethanol, Reflux |
| Alkoxides (R-O-) | 4-Alkoxy-2-methyl-5-nitropyridines | Corresponding alcohol, Base (e.g., NaH) |
| Thiolates (R-S-) | 4-Thioether-2-methyl-5-nitropyridines | DMF or DMSO, Base (e.g., K2CO3) |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[4] The chlorine atom at the 4-position of 4-Chloro-2-methyl-5-nitropyridine makes it a suitable substrate for these transformations.[5][6]
dot graph "Cross_Coupling_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
Start [label="4-Chloro-2-methyl-5-nitropyridine", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling_Partner [label="Coupling Partner\n(e.g., Boronic Acid, Amine, Alkyne)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_System [label="Pd Catalyst + Ligand + Base", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Substituted Pyridine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Catalyst_System; Coupling_Partner -> Catalyst_System; Catalyst_System -> Product;
// Visual Styling graph [bgcolor="#FFFFFF"]; node [color="#4285F4"]; edge [color="#EA4335"]; } केंद Caption: General scheme for Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] Chloropyridines, being "activated" aryl chlorides, are suitable substrates for this reaction.[5]
Experimental Protocol: Synthesis of 2-Methyl-5-nitro-4-phenylpyridine
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.72 g, 10 mmol)
-
Phenylboronic acid (1.46 g, 12 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.045 g, 0.2 mol%)
-
Triphenylphosphine (PPh3) (0.210 g, 0.8 mol%)
-
Potassium carbonate (K2CO3) (2.76 g, 20 mmol)
-
1,4-Dioxane (50 mL)
-
Water (10 mL)
Procedure:
-
To a reaction vessel, add 4-Chloro-2-methyl-5-nitropyridine, phenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
| Coupling Partner | Catalyst System | Product Class |
| Aryl/Heteroaryl Boronic Acids | Pd(PPh3)4 or Pd(OAc)2/PPh3 | 4-Aryl/Heteroaryl Pyridines |
| Alkylboronic Acids | PdCl2(dppf) | 4-Alkyl Pyridines |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction is highly effective for coupling a wide range of amines with 4-Chloro-2-methyl-5-nitropyridine. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[8]
Experimental Protocol: Synthesis of N,2-Dimethyl-5-nitro-N-phenylpyridin-4-amine
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.72 g, 10 mmol)
-
N-Methylaniline (1.29 g, 12 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.092 g, 0.1 mol%)
-
Xantphos (0.173 g, 0.3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.35 g, 14 mmol)
-
Toluene (50 mL)
Procedure:
-
In a glovebox, add Pd2(dba)3, Xantphos, and NaOtBu to a reaction vessel.
-
Add toluene, followed by 4-Chloro-2-methyl-5-nitropyridine and N-methylaniline.
-
Seal the vessel and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] It employs a palladium catalyst and a copper(I) co-catalyst.[9]
Experimental Protocol: Synthesis of 2-Methyl-5-nitro-4-(phenylethynyl)pyridine
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.72 g, 10 mmol)
-
Phenylacetylene (1.22 g, 12 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.070 g, 0.1 mol%)
-
Copper(I) iodide (CuI) (0.038 g, 0.2 mol%)
-
Triethylamine (Et3N) (2.02 g, 20 mmol)
-
Tetrahydrofuran (THF) (50 mL)
Procedure:
-
To a reaction vessel, add 4-Chloro-2-methyl-5-nitropyridine, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add THF, triethylamine, and phenylacetylene.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Cyanation: Introduction of a Nitrile Group
The cyanation of aryl halides is a valuable transformation for introducing a nitrile group, which can be further elaborated into other functional groups such as carboxylic acids, amides, and amines.
Experimental Protocol: Synthesis of 2-Methyl-5-nitropyridine-4-carbonitrile
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.72 g, 10 mmol)
-
Zinc cyanide (Zn(CN)2) (0.71 g, 6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.092 g, 0.1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.111 g, 0.2 mol%)
-
Dimethylformamide (DMF) (20 mL)
Procedure:
-
To a microwave vial, add 4-Chloro-2-methyl-5-nitropyridine, Zn(CN)2, Pd2(dba)3, and dppf.
-
Add DMF and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation that provides access to a new class of substituted pyridines. The resulting amino group can be acylated, alkylated, or diazotized for further functionalization.[3]
dot graph "Nitro_Reduction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
Start [label="4-Substituted-2-methyl-5-nitropyridine", shape=plaintext]; Reducing_Agent [label="Reducing Agent\n(e.g., Fe/HCl, H2/Pd-C)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-Substituted-2-methyl-pyridin-5-amine", shape=plaintext];
Start -> Reducing_Agent; Reducing_Agent -> Product;
// Visual Styling graph [bgcolor="#FFFFFF"]; node [color="#EA4335"]; edge [color="#4285F4"]; } केंद Caption: General scheme for the reduction of the nitro group.
Experimental Protocol: Synthesis of 4-Phenyl-2-methylpyridin-5-amine
Materials:
-
2-Methyl-5-nitro-4-phenylpyridine (from Suzuki coupling, 2.14 g, 10 mmol)
-
Iron powder (Fe) (2.79 g, 50 mmol)
-
Ammonium chloride (NH4Cl) (2.67 g, 50 mmol)
-
Ethanol (50 mL)
-
Water (10 mL)
Procedure:
-
In a round-bottom flask, suspend 2-Methyl-5-nitro-4-phenylpyridine in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product, which can be further purified by column chromatography if necessary.
Conclusion
4-Chloro-2-methyl-5-nitropyridine is a highly versatile building block for the synthesis of a wide range of substituted pyridines. Its unique electronic properties allow for facile functionalization through nucleophilic aromatic substitution, a variety of palladium-catalyzed cross-coupling reactions, and derivatization of the nitro group. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient and strategic synthesis of novel pyridine-based compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(01), 45-48.
- Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. (2021, October 11). RSC Publishing.
- Benchchem. (n.d.). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9412–9415.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for the Functionalization of 4-Chloro-2-methyl-3-nitropyridine.
- Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
- Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 45-48.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine.
- ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. (2011, August 7).
- Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Preparation of Cyanopyridines by Direct Cyanation. (2011, August 7).
- Shoaib, K., & Peruncheralathan, S. (2016). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 21(9), 1229.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Glushkov, V. A., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1756.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.). KOREASCIENCE.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2014).
- THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). Semantic Scholar.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Ghaffari, B., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Crampton, M. R., & El-Ghariani, A. A. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Organic Chemistry, 2(4), 317–322.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.).
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Ethoxy-5-nitropyridin-4-amine.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- and 1,4-Cyclo adducts as intermediates in the pyrimidine to pyridine ring transformation of 5-nitropyrimidines by .alpha.-phenylacetamidines. (n.d.).
- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Royal Society of Chemistry.
- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Efficient synthesis of substituted imidazo[4,5-b] pyridine. (2011, August 9).
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-methyl-5-nitropyridine
Introduction
4-Chloro-2-methyl-5-nitropyridine is a pivotal heterocyclic building block in the synthesis of a diverse array of functionalized pyridine derivatives with significant applications in medicinal chemistry and materials science. The inherent electron deficiency of the pyridine ring, profoundly amplified by the potent electron-withdrawing nitro group at the 5-position, renders the C4 carbon exceptionally susceptible to nucleophilic attack. The chlorine atom at this position serves as a proficient leaving group, facilitating a robust addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr). The 2-methyl group, while not directly involved in the electronic activation, can influence the reactivity and regioselectivity of these transformations.
This comprehensive guide provides detailed application notes and validated protocols for conducting SNAr reactions on 4-Chloro-2-methyl-5-nitropyridine with a range of common nucleophiles, including amines, alkoxides, and thiols. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Reaction Mechanism and Electronic Considerations
The SNAr reaction of 4-Chloro-2-methyl-5-nitropyridine proceeds via a two-step addition-elimination pathway. The initial and typically rate-determining step involves the attack of a nucleophile at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which is crucial for stabilizing this high-energy intermediate.[1] The subsequent, faster step involves the expulsion of the chloride leaving group, restoring the aromaticity of the pyridine ring.
The regioselectivity of the nucleophilic attack is directed to the C4 position due to the powerful activating effect of the para-nitro group. The pyridine nitrogen also contributes to the stabilization of the negative charge in the Meisenheimer intermediate through resonance.[2]
Caption: Generalized SNAr mechanism on 4-Chloro-2-methyl-5-nitropyridine.
Experimental Protocols
The following protocols are designed to be robust and reproducible for the SNAr of 4-Chloro-2-methyl-5-nitropyridine with representative nucleophiles.
General Laboratory Workflow
Caption: A generalized experimental workflow for SNAr reactions.
Protocol 1: Synthesis of N-Aryl-2-methyl-5-nitropyridin-4-amines
This protocol describes the reaction with primary and secondary amines, exemplified by the reaction with aniline.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 eq)
-
Aniline (or other primary/secondary amine) (1.1 eq)
-
Anhydrous Ethanol or N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.2 eq, if amine salt is used or for less reactive amines)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-2-methyl-5-nitropyridine (e.g., 1.73 g, 10 mmol) in anhydrous ethanol (50 mL).
-
Reagent Addition: Add aniline (1.02 mL, 11 mmol) to the solution. If a less reactive amine is used, the addition of a base like triethylamine (1.67 mL, 12 mmol) is recommended. For reactions in DMF, potassium carbonate can be used as the base.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. For less reactive amines or when using DMF, a higher temperature (100-120 °C) may be required.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-aryl-2-methyl-5-nitropyridin-4-amine.
Protocol 2: Synthesis of 4-Alkoxy-2-methyl-5-nitropyridines
This protocol details the reaction with alkoxides, using sodium ethoxide as an example.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 eq)
-
Sodium metal (Na) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol (40 mL). Carefully add sodium metal (0.25 g, 11 mmol) in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 4-Chloro-2-methyl-5-nitropyridine (1.73 g, 10 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (25 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: After filtration, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 4-ethoxy-2-methyl-5-nitropyridine.[3]
Protocol 3: Synthesis of 4-Alkyl/Arylthio-2-methyl-5-nitropyridines
This protocol outlines the reaction with thiols, exemplified by thiophenol.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 eq)
-
Thiophenol (or other thiol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-Chloro-2-methyl-5-nitropyridine (1.73 g, 10 mmol) in anhydrous DMF (40 mL).
-
Base and Nucleophile Addition: Add potassium carbonate (1.66 g, 12 mmol). Then, add thiophenol (1.13 mL, 11 mmol) dropwise to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive thiols.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-water (100 mL) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Alternatively, extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure 4-(phenylthio)-2-methyl-5-nitropyridine.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the SNAr reaction of 4-Chloro-2-methyl-5-nitropyridine with various nucleophiles, based on analogous reactions and established principles of SNAr on nitropyridines.
| Nucleophile | Type | Specific Example | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amine | Primary Aliphatic | Benzylamine | Ethanol | - | Reflux | 2-4 | 85-95 |
| Amine | Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 |
| Amine | Primary Aromatic | Aniline | DMF | K₂CO₃ | 100 | 4-8 | 75-85 |
| Alkoxide | - | Sodium Ethoxide | Ethanol | - | Reflux | 2-4 | >90 |
| Thiol | Aryl | Thiophenol | DMF | K₂CO₃ | RT - 50 | 2-6 | 80-95 |
Troubleshooting and Optimization
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent like DMSO, or employing a stronger base to generate a more potent nucleophile (e.g., using NaH to deprotonate an alcohol or thiol).
-
Side Reactions: In the case of alkoxide reactions, ensure anhydrous conditions to prevent the formation of hydroxypyridine byproducts. With ambident nucleophiles, regioselectivity issues may arise.
-
Purification Challenges: The nitro-containing products are often colored and can be visualized easily on TLC. A gradient elution during column chromatography is generally effective for purification.
Conclusion
The nucleophilic aromatic substitution on 4-Chloro-2-methyl-5-nitropyridine is a highly efficient and versatile transformation for the synthesis of a wide range of substituted pyridines. The strong activation provided by the nitro group ensures high reactivity at the C4 position. The protocols provided herein offer a robust foundation for researchers to explore the derivatization of this valuable heterocyclic scaffold. Careful consideration of the nucleophile's reactivity, solvent, and temperature allows for the optimization of reaction conditions to achieve high yields of the desired products.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
-
PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
- BenchChem. (2025). Synthesis of 4-Ethoxy-3-nitropyridine: A Detailed Protocol for Researchers.
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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The Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-methyl-5-nitropyridine with Arylboronic Acids: A Detailed Guide for Pharmaceutical Research
Introduction: Strategic Importance in Drug Discovery
In the landscape of modern pharmaceutical development, the synthesis of novel molecular entities with high efficiency and specificity is paramount. Among the vast arsenal of synthetic transformations, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1] This guide focuses on a particularly relevant application of this reaction: the coupling of 4-Chloro-2-methyl-5-nitropyridine with a variety of arylboronic acids.
The resulting 4-aryl-2-methyl-5-nitropyridine scaffold is a key structural motif in a range of biologically active molecules. The pyridine core is a privileged structure in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical properties essential for drug-like characteristics.[2] The nitro group, being a strong electron-withdrawing group, not only activates the chloro-substituent towards coupling but also serves as a versatile handle for further synthetic transformations, such as reduction to an amine, which opens avenues to a diverse array of amides, ureas, and sulfonamides. This makes the Suzuki-Miyaura reaction of 4-Chloro-2-methyl-5-nitropyridine a cornerstone in the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 4-Chloro-2-methyl-5-nitropyridine. This step forms a Pd(II) complex. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, facilitates this oxidative addition.[5]
-
Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center, displacing the halide. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which readily undergoes transmetalation.[1]
-
Reductive Elimination: The two organic groups on the palladium complex—the pyridine and the aryl moiety—couple and are eliminated as the final 4-aryl-2-methyl-5-nitropyridine product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of 4-Chloro-2-methyl-5-nitropyridine with various arylboronic acids. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield and purity.
Protocol A: General Screening Conditions
This protocol employs a commonly used palladium catalyst and phosphine ligand system, suitable for a broad range of arylboronic acids.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Chloro-2-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-aryl-2-methyl-5-nitropyridine.
Protocol B: For Challenging Couplings
This protocol utilizes a more active catalyst system, which can be beneficial for less reactive arylboronic acids or to achieve higher turnover numbers.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-Chloro-2-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Follow the work-up and purification steps as outlined in Protocol A.
Figure 2: A Step-by-Step Experimental Workflow for the Suzuki-Miyaura Coupling.
Data Presentation: Scope of the Reaction
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-Chloro-2-methyl-5-nitropyridine with a variety of arylboronic acids, based on established methodologies for analogous systems. These values serve as a benchmark for what can be expected when applying the aforementioned protocols.
| Entry | Arylboronic Acid | Product | Protocol | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-nitro-4-phenylpyridine | A | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methyl-5-nitropyridine | A | 85-95 |
| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-2-methyl-5-nitropyridine | A | 75-85 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-methyl-5-nitropyridine | A | 80-90 |
| 5 | 2-Thiopheneboronic acid | 2-Methyl-5-nitro-4-(thiophen-2-yl)pyridine | B | 65-75 |
| 6 | 3-Pyridinylboronic acid | 2-Methyl-5-nitro-4-(pyridin-3-yl)pyridine | B | 60-70 |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider using a more active ligand such as SPhos or XPhos in combination with a Pd(0) source like Pd₂(dba)₃. Increasing the reaction temperature or using a stronger base like cesium carbonate or potassium phosphate may also be beneficial.
-
Protodeboronation: The loss of the boronic acid functional group can be a significant side reaction. Using anhydrous conditions with a base like potassium fluoride (KF) can sometimes mitigate this issue.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center and inhibit catalytic activity. The use of bulky, electron-rich ligands can help to prevent this by promoting the desired catalytic cycle.
-
Purification Challenges: The polarity of the nitropyridine products may necessitate the use of more polar solvent systems for column chromatography. In some cases, reverse-phase chromatography may be required for optimal separation.
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Chloro-2-methyl-5-nitropyridine with arylboronic acids is a highly effective and reliable method for the synthesis of 4-aryl-2-methyl-5-nitropyridine derivatives. These compounds are of significant interest in pharmaceutical research and drug development. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of these valuable scaffolds for biological evaluation. The protocols and insights provided in this guide offer a solid foundation for the successful application of this pivotal transformation.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. (2025). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]
-
National Center for Biotechnology Information. (2025). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]
Sources
The Strategic Utility of 4-Chloro-2-methyl-5-nitropyridine in the Synthesis of Advanced Kinase Inhibitors
Abstract
This guide provides a detailed technical overview and practical protocols for the application of 4-Chloro-2-methyl-5-nitropyridine as a strategic starting material in the synthesis of kinase inhibitors. The inherent electronic properties of this substituted pyridine—specifically, the activation of the C4-chloro leaving group by the powerful electron-withdrawing nitro group at the C5 position—render it an exceptionally valuable building block in medicinal chemistry. We will explore the core synthetic pathway, which involves a sequential Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, to construct the versatile 2-methyl-5-aminopyridine scaffold. This scaffold is a key pharmacophore in numerous potent and selective kinase inhibitors. A detailed, field-proven protocol for the synthesis of a core structure related to Monopolar spindle 1 (Mps1) kinase inhibitors is provided as a practical exemplar.
Introduction: The Value Proposition of a Doubly Activated Pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors remains a primary focus of modern drug discovery. The aminopyridine motif is a privileged scaffold in this arena, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][2]
4-Chloro-2-methyl-5-nitropyridine (CAS 856834-65-6) emerges as a highly strategic precursor for constructing these valuable scaffolds. Its chemical architecture offers a compelling combination of features:
-
Activated Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂). The positioning of the nitro group para to the chlorine atom maximally activates the C4 carbon for nucleophilic attack, facilitating the displacement of the chloride leaving group under relatively mild conditions.[3][4] This allows for the efficient introduction of diverse amine-containing fragments, a cornerstone of kinase inhibitor design.
-
Latent Amino Group: The nitro group serves a dual purpose. After facilitating the crucial C-N bond formation via SNAr, it can be chemically reduced to a primary amine (-NH₂). This newly formed amino group provides a vector for further molecular elaboration, enabling the construction of more complex inhibitors designed to occupy additional pockets of the kinase active site.
-
Stereospecific Control: The methyl group at the C2 position provides a subtle yet important steric and electronic handle that can influence inhibitor conformation and selectivity.
This application note will detail the logical and practical steps to leverage these features, transforming a simple building block into a sophisticated kinase inhibitor core.
Core Synthetic Strategy: From Chloronitropyridine to Diaminopyridine Scaffold
The primary synthetic pathway for utilizing 4-Chloro-2-methyl-5-nitropyridine involves a robust two-step sequence. This strategy is foundational for creating a diverse library of kinase inhibitors, differentiated by the initial choice of nucleophile.
Caption: High-level workflow for kinase inhibitor synthesis.
Step 1: Nucleophilic Aromatic Substitution (SNAr) The first and most critical step is the formation of a C-N bond by reacting 4-Chloro-2-methyl-5-nitropyridine with a primary or secondary amine. The reaction proceeds via an addition-elimination mechanism, passing through a resonance-stabilized intermediate known as a Meisenheimer complex. The high electrophilicity of the C4 position ensures that this reaction is typically regioselective and high-yielding.
Step 2: Nitro Group Reduction The second step transforms the electron-withdrawing nitro group into a versatile amino group. Several reliable methods exist for this transformation, and the choice often depends on the presence of other functional groups in the molecule and the desired scale of the reaction. Common methods include:
-
Iron powder in the presence of an acid or ammonium chloride: A classic, cost-effective, and robust method that is tolerant of many functional groups.[5][6]
-
Tin(II) chloride (SnCl₂): A widely used reagent for the selective reduction of aromatic nitro groups to anilines.[7][8]
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) offers a clean reduction, often with high yields, provided the molecule does not contain other easily reducible groups (e.g., alkynes, certain heterocycles).[9][10]
Detailed Protocol: Synthesis of an Mps1 Kinase Inhibitor Core Scaffold
To provide a concrete and practical example, this section details the synthesis of N4-(2,6-diethylphenyl)-6-methylpyridine-3,4-diamine. This molecule represents the core of a potent and selective class of Mps1 kinase inhibitors.[1][11] This protocol is designed to be self-validating, with clear steps and characterization data points.
Caption: Reaction scheme for the synthesis of an Mps1 inhibitor core.
PART 1: Nucleophilic Aromatic Substitution
Reaction: Synthesis of N-(2,6-diethylphenyl)-2-methyl-5-nitropyridin-4-amine (1)
| Reagent | M.W. | Amount | Moles | Equivalents |
| 4-Chloro-2-methyl-5-nitropyridine | 172.57 | 1.00 g | 5.79 mmol | 1.0 |
| 2,6-Diethylaniline | 149.23 | 0.95 g | 6.37 mmol | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.50 mL | 8.61 mmol | 1.5 |
| n-Butanol | 74.12 | 20 mL | - | - |
Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-methyl-5-nitropyridine (1.00 g, 5.79 mmol).
-
Add n-butanol (20 mL), followed by 2,6-diethylaniline (0.95 g, 6.37 mmol) and DIPEA (1.50 mL, 8.61 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Concentrate the mixture under reduced pressure to remove the n-butanol.
-
Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) or by recrystallization from ethanol to afford the pure product 1 as a yellow solid.
Expected Outcome: Yields typically range from 75-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
PART 2: Nitro Group Reduction
Reaction: Synthesis of N4-(2,6-diethylphenyl)-6-methylpyridine-3,4-diamine (2)
| Reagent | M.W. | Amount | Moles | Equivalents |
| Intermediate 1 | 285.34 | 1.00 g | 3.50 mmol | 1.0 |
| Iron Powder (<325 mesh) | 55.84 | 1.95 g | 35.0 mmol | 10 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.87 g | 35.0 mmol | 10 |
| Ethanol / Water (4:1) | - | 25 mL | - | - |
Protocol:
-
To a 100 mL round-bottom flask, add the nitropyridine intermediate 1 (1.00 g, 3.50 mmol) and a 4:1 mixture of ethanol and water (25 mL).
-
Add ammonium chloride (1.87 g, 35.0 mmol) and iron powder (1.95 g, 35.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow starting material.[5][12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to the remaining aqueous residue.
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
The resulting product 2 is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to give a pale brown or off-white solid.
Expected Outcome: Yields for this reduction are typically high, often >90%. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. Note that the resulting diamine can be sensitive to air and light and should be used promptly or stored under an inert atmosphere.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
4-Chloro-2-methyl-5-nitropyridine: This compound is a chlorinated nitropyridine. While specific toxicity data is limited, related compounds like 2-chloro-5-nitropyridine are known to cause skin and serious eye irritation and may cause respiratory irritation.[8] Handle with care, avoiding inhalation of dust and contact with skin and eyes.
-
2,6-Diethylaniline: This is a substituted aniline and should be treated as toxic. Avoid inhalation and skin contact.
-
Iron Powder: Finely divided iron powder can be flammable. Keep away from ignition sources.
-
Catalytic Hydrogenation (Alternative Reduction): If using H₂ gas, extreme caution must be exercised. Ensure the system is properly set up and purged to prevent the formation of explosive mixtures with air. Use a catalyst such as Pd/C, which can be pyrophoric when dry and should be handled carefully.
Conclusion
4-Chloro-2-methyl-5-nitropyridine is a powerful and versatile building block for the synthesis of kinase inhibitors. The straightforward and high-yielding two-step process of SNAr followed by nitro reduction provides rapid access to the valuable 2-methyl-5-aminopyridine scaffold. The exemplar protocol for an Mps1 kinase inhibitor core demonstrates the practical utility of this approach. By strategically selecting the initial amine nucleophile, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization, accelerating the drug discovery process.
References
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Kusakabe, K., et al. (2012). Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. ACS Medicinal Chemistry Letters, 3(8), 653-657. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
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Lafrance, D., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1793-1802. [Link]
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Wikipedia contributors. (2023). Tin(II) chloride. In Wikipedia, The Free Encyclopedia. [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]
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Scott, J. D., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3568-3581. [Link]
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Jaseela, P., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. [Link]
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Kusakabe, K., et al. (2012). Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. ACS Medicinal Chemistry Letters. [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitropyridine.
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Guida, E., et al. (2015). Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. Bioorganic & Medicinal Chemistry, 23(15), 4356-4367. [Link]
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Ortiz-Alvarado, R., et al. (2014). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. RSC Advances, 4(89), 48248-48253. [Link]
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Bar-Noy, S., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 63(21), 12696-12714. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195. [Link]
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Patil, S. A., et al. (2016). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 8(11), 1239-1257. [Link]
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Gade, N. S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1189. [Link]
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Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 143, 106966. [Link]
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Kadyrov, A. A., & Shainurova, A. M. (2019). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Catalysis for Sustainable Energy, 6(1), 1-13. [Link]
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Reddit. (2025). Nitro reduction conditions. r/Chempros. [Link]
-
Patil, S. A., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4474-4489. [Link]
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ResearchGate. (2014). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. [Link]
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ResearchGate. (2016). Amination of 2-halopyridines. [Link]
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Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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Application Notes & Protocols for the Amination of 4-Chloro-2-methyl-5-nitropyridine
Abstract
This document provides a comprehensive technical guide for the amination of 4-Chloro-2-methyl-5-nitropyridine, a critical heterocyclic building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. We will explore the underlying chemical principles, present detailed experimental protocols for various amine classes, and discuss alternative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Chemical Versatility of 4-Chloro-2-methyl-5-nitropyridine
4-Chloro-2-methyl-5-nitropyridine is a highly functionalized pyridine derivative whose reactivity is dominated by the electronic interplay of its substituents. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[1][2] This electronic arrangement renders the carbon atoms of the ring electrophilic, particularly those at positions 2, 4, and 6.
The chlorine atom at the 4-position serves as an excellent leaving group, making this position highly susceptible to nucleophilic attack.[3] Consequently, the primary reaction pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr), which allows for the facile introduction of a wide array of nucleophiles, most notably primary and secondary amines.[1][4] This amination reaction is a cornerstone transformation for building molecular complexity and accessing novel chemical entities with potential biological activity.
Reaction Mechanisms: Pathways to C-N Bond Formation
Nucleophilic Aromatic Substitution (SNAr)
The most common and direct method for the amination of 4-Chloro-2-methyl-5-nitropyridine is the SNAr mechanism. This is a two-step addition-elimination process.[2][4]
-
Nucleophilic Attack: An amine nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chloro leaving group. This attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this step.[5]
-
Leaving Group Elimination: The aromaticity is restored through the elimination of the chloride ion, yielding the final aminated pyridine product.
The stability of the Meisenheimer intermediate is crucial. For attack at the C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, providing significant resonance stabilization.[5] This stabilization lowers the activation energy of the reaction, making the C4 position particularly reactive towards nucleophiles.[3][5]
Caption: The SNAr mechanism for amination.
Buchwald-Hartwig Cross-Coupling
For less reactive amines, or when SNAr conditions lead to side reactions, the Buchwald-Hartwig amination offers a powerful alternative.[6] This palladium-catalyzed cross-coupling reaction has become a staple in modern organic synthesis for its broad substrate scope and functional group tolerance.[7][8] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][9]
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-chlorine bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[9]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]
The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for activating the C-Cl bond.[9]
Caption: The Buchwald-Hartwig catalytic cycle.
Data Presentation: Reaction Conditions & Yields
The following table summarizes typical conditions for the amination of activated chloropyridines with various amines. Yields are representative and can be optimized by adjusting reaction time, temperature, and reagent stoichiometry.
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Method |
| Primary Aliphatic | Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2-4 | 85-95 | SNAr |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux (78°C) | 2-4 | 80-90 | SNAr |
| Ammonia | Aq. Ammonia | Ethanol or THF | - | 50-100 | 4-12 | Variable | SNAr |
| Primary Aromatic | Aniline | Toluene or Dioxane | NaOtBu or K₃PO₄ | 80-110 | 8-24 | 70-90 | Buchwald-Hartwig |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. 4-Chloro-2-methyl-5-nitropyridine and related compounds are irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[10][11][12] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][13]
Protocol 1: SNAr Amination with a Primary Aliphatic Amine (Benzylamine)
This protocol describes a general procedure for the reaction with a primary aliphatic amine in an environmentally conscious solvent system.[1]
Materials & Reagents:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Isopropanol (IPA)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-2-methyl-5-nitropyridine in a 1:1 mixture of isopropanol and water to a final concentration of approximately 0.2 M.
-
Add benzylamine (1.1 equivalents) to the solution at room temperature while stirring.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(benzylamino)-2-methyl-5-nitropyridine.
Protocol 2: SNAr Amination with a Secondary Aliphatic Amine (Morpholine)
This protocol is suitable for secondary amines, often requiring a non-nucleophilic base to scavenge the HCl generated during the reaction.[1]
Materials & Reagents:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethanol (anhydrous)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-Chloro-2-methyl-5-nitropyridine in anhydrous ethanol (approx. 0.2 M) in a round-bottom flask, add morpholine (1.2 equivalents).
-
Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 4-(morpholino)-2-methyl-5-nitropyridine.
Protocol 3: Buchwald-Hartwig Amination with an Aromatic Amine (Aniline)
This protocol is for C-N coupling with less nucleophilic aromatic amines, requiring a palladium catalyst and a specialized ligand.[7][9]
Materials & Reagents:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
RuPhos or other suitable biarylphosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous, degassed)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add 4-Chloro-2-methyl-5-nitropyridine (1.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by aniline (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-phenyl-2-methyl-5-nitropyridin-4-amine.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, workup, and purification of aminated nitropyridines.
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Application Notes: 4-Chloro-2-methyl-5-nitropyridine as a Cornerstone Intermediate in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern agrochemical development, the pyridine scaffold remains a privileged structure, forming the core of numerous high-efficacy herbicides, fungicides, and insecticides. Its unique electronic properties and metabolic stability make it an ideal foundation for designing biologically active molecules. Among the vast array of pyridine-based intermediates, 4-Chloro-2-methyl-5-nitropyridine (CAS No: 856834-65-6) has emerged as a particularly strategic building block. Its value lies in a precisely arranged constellation of functional groups that allows for controlled and efficient chemical transformations, making it a cornerstone for the synthesis of complex agrochemicals.
This guide provides an in-depth exploration of the chemical principles governing the reactivity of 4-Chloro-2-methyl-5-nitropyridine and delivers a field-proven protocol for its application in a key synthetic transformation, illustrating its role in constructing
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-methyl-5-nitropyridine
Introduction: The Strategic Value of a Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with precision and efficiency is paramount. Substituted pyridines are privileged scaffolds, appearing frequently in pharmaceuticals and functional materials. 4-Chloro-2-methyl-5-nitropyridine stands out as a particularly valuable and versatile building block. Its structure is strategically engineered for reactivity: the chlorine at the 4-position is the primary site for cross-coupling, and its reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the 5-position. This electronic activation facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions, making even the relatively inert C-Cl bond a viable handle for molecular elaboration.
This guide provides an in-depth exploration of two of the most powerful palladium-catalyzed transformations for this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and provide insights into the critical parameters that ensure successful and reproducible outcomes.
Part 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-methyl-5-nitropyridines
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] For 4-Chloro-2-methyl-5-nitropyridine, this reaction opens a direct and modular route to a diverse array of 4-arylpyridine derivatives, which are key intermediates in medicinal chemistry.
Mechanistic Rationale: The Palladium Catalytic Cycle
The success of the Suzuki coupling hinges on a well-understood catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2] The electron-deficient nature of the nitropyridine ring makes the C4-Cl bond susceptible to oxidative addition by a Pd(0) species, which is often considered the rate-determining step for chloroarenes.[2][3]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are often required. They stabilize the monomeric Pd(0) catalyst, promote the oxidative addition step, and accelerate the final reductive elimination to release the product and regenerate the active catalyst.[4] The base plays a crucial role in activating the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[4]
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol describes a general procedure for the coupling of 4-Chloro-2-methyl-5-nitropyridine with phenylboronic acid. It is a robust starting point that can be adapted for other arylboronic acids.[5]
Materials:
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 4-Chloro-2-methyl-5-nitropyridine | 172.57 | 172.6 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146.3 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 34.7 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276.4 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | - | 8 mL | - | - |
| Water (Degassed) | - | 2 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-methyl-5-nitropyridine (172.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Via syringe, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL).
-
Degassing: Bubble argon or nitrogen gas gently through the stirred solution for 10-15 minutes to ensure the removal of dissolved oxygen.
-
Reaction: Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-5-nitro-4-phenylpyridine.
Key Considerations & Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized to Pd black); Insufficiently degassed solvents; Poor quality boronic acid (anhydride formation). | Use fresh catalyst or a more robust pre-catalyst like Pd(dppf)Cl₂. Ensure rigorous degassing. Use high-purity boronic acid or a boronate ester. |
| Debromination of Product | The base is too strong or the temperature is too high, leading to protodeboronation of the boronic acid. | Use a milder base like K₃PO₄ or Cs₂CO₃.[6] Lower the reaction temperature and extend the reaction time. |
| Homocoupling (Biaryl) | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve degassing technique. Ensure a tight seal on the reaction vessel and maintain a positive pressure of inert gas. |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] This method provides a direct route to synthesize N-substituted 2-methyl-5-nitropyridin-4-amines, which are prevalent motifs in pharmacologically active compounds. The reaction is highly versatile, accommodating a wide range of primary and secondary amines.
Mechanistic Rationale: The C-N Coupling Cycle
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8] The key steps involve the oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[8]
A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is essential for deprotonating the amine once it has coordinated to the palladium center, which is a critical step for forming the key palladium-amido intermediate.[9] The choice of ligand is again crucial, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos) being highly effective for coupling aryl chlorides.[10] These ligands facilitate both the oxidative addition and the final reductive elimination step.[9]
Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol provides a general method for the amination of 4-Chloro-2-methyl-5-nitropyridine with a secondary amine, morpholine, using a modern catalyst system.
Materials:
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 4-Chloro-2-methyl-5-nitropyridine | 172.57 | 172.6 | 1.0 | 1.0 |
| Morpholine | 87.12 | 104.5 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 (0.04 Pd) |
| XPhos | 476.65 | 38.1 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134.5 | 1.4 | 1.4 |
| Toluene (Anhydrous) | - | 10 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (134.5 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Catalyst Pre-formation (Optional but Recommended): To the Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol).
-
Reactant Addition: Add 4-Chloro-2-methyl-5-nitropyridine (172.6 mg, 1.0 mmol) to the tube.
-
Solvent and Amine Addition: Remove the tube from the glovebox (if used). Add anhydrous toluene (10 mL) followed by morpholine (104.5 mg, 1.2 mmol) via syringe.
-
Degassing: If not prepared in a glovebox, briefly degas the mixture with a stream of argon.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(2-methyl-5-nitropyridin-4-yl)morpholine.
Key Considerations & Troubleshooting
-
Base Sensitivity: The substrate's nitro group can be sensitive to strong bases like NaOtBu, especially at elevated temperatures.[8] If side reactions are observed, switching to a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, although this often requires a longer reaction time or a more active catalyst system.
-
Catalyst System: For less reactive amines or more sterically hindered substrates, using pre-formed palladium G3 or G4 precatalysts (e.g., XPhos Pd G3) can provide more consistent results and higher activity.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. All steps should be performed under a strictly inert atmosphere to prevent catalyst deactivation and ensure reproducibility.
Conclusion
4-Chloro-2-methyl-5-nitropyridine is a highly effective substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group activates the C-Cl bond, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig reactions under relatively mild conditions. By carefully selecting the appropriate catalyst system, base, and solvent, and by adhering to inert atmosphere techniques, researchers can readily access a wide range of valuable 4-substituted pyridine derivatives. The protocols and insights provided herein serve as a robust foundation for the application of this versatile building block in complex synthesis endeavors.
References
-
Inada, K., & Miyaura, N. (2000). The Cross-Coupling Reaction of Arylboronic Acids with Chloropyridines and Electron-Deficient Chloroarenes Catalyzed by a Polymer-Bound Palladium Complex. Tetrahedron, 56(44), 8661–8664.
-
Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(35), 6522-6540.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
-
NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
-
Leadbeater, N. E., & Williams, V. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1902.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
Frank, A., & Schneider, S. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2898-2905.
-
Chen, K. T., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 53(18), 6649-6659.
-
Semantic Scholar. (n.d.). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Retrieved from
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
-
ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... Retrieved from
-
Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry.
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221.
-
Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76.
-
Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2236-2243.
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from
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- 4. Suzuki Coupling [organic-chemistry.org]
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- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
experimental procedure for Sonogashira coupling of 4-Chloro-2-methyl-5-nitropyridine
An Application Guide for the Synthesis of Substituted 2-Methyl-5-nitropyridines via Sonogashira Coupling
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a comprehensive guide to the Sonogashira coupling of 4-chloro-2-methyl-5-nitropyridine, a challenging, electron-deficient heterocyclic halide. We delve into the mechanistic underpinnings, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers in medicinal chemistry and materials science who require robust methods for the synthesis of complex arylalkynes.
Introduction: The Challenge of Coupling Electron-Deficient Chloro-Heterocycles
The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[4][5] Its utility is demonstrated in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][6][7]
The substrate, 4-chloro-2-methyl-5-nitropyridine, presents specific challenges that necessitate careful consideration of reaction parameters:
-
Aryl Chloride Reactivity: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][8]
-
Electron-Deficient Ring: The presence of both a pyridine nitrogen and a strongly electron-withdrawing nitro group deactivates the aryl chloride, further impeding oxidative addition.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[9]
Overcoming these hurdles requires a catalytic system with high activity, typically involving electron-rich and bulky phosphine ligands that promote the challenging oxidative addition step.
Mechanistic Considerations for a Robust Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding this mechanism is crucial for rational protocol design and troubleshooting.
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species inserts into the aryl-chlorine bond of the pyridine substrate to form a Pd(II) complex. This is often the rate-limiting step for chloroarenes.[4][8]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: An amine base removes the acidic proton from the alkyne, forming the key copper(I) acetylide intermediate.[10]
While essential for high reaction rates under mild conditions, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially at elevated temperatures.[2][11] In such cases, copper-free protocols may be considered.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol describes the coupling of 4-chloro-2-methyl-5-nitropyridine with phenylacetylene as a representative terminal alkyne.
3.1. Materials and Reagents
-
Substrate: 4-chloro-2-methyl-5-nitropyridine (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2-1.5 equiv)
-
Palladium Pre-catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide [CuI] (4-10 mol%)
-
Ligand (optional): Triphenylphosphine [PPh₃] (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 3.0 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
-
Other: Anhydrous sodium sulfate (Na₂SO₄), Celite®, Silica gel, TLC plates, standard laboratory glassware (Schlenk flask, etc.).
3.2. Reaction Workflow Diagram
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
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- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methyl-5-nitropyridine
Welcome to the technical support guide for the synthesis of 4-Chloro-2-methyl-5-nitropyridine (CAS No. 856834-65-6). This molecule is a crucial intermediate in the development of pharmaceuticals and agrochemicals, valued for its versatile reactive sites which allow for complex molecular construction.[1][2] However, achieving high yields and purity can be challenging due to sensitive reaction steps and potential side-product formation.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights, troubleshooting solutions, and optimized protocols to help you navigate the common hurdles in this synthesis and improve your experimental outcomes.
Core Synthesis Pathways: An Overview
The synthesis of 4-Chloro-2-methyl-5-nitropyridine is not a single-step process. The strategy hinges on the careful introduction of the nitro group (NO₂) at the C5 position and the chloro group (Cl) at the C4 position of a 2-methylpyridine core. The most prevalent and logical approach involves the nitration of a pre-functionalized pyridine N-oxide, which activates the C4 position for electrophilic attack and is later deoxygenated.
A common and effective route starts with 2-methylpyridine and proceeds through several key transformations. This multi-step approach provides reliable control over regioselectivity. The diagram below illustrates a validated synthetic pathway.
Caption: A common synthetic route to 4-Chloro-2-methyl-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is N-oxidation a critical first step in this synthesis?
A1: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, such as nitration. Converting the pyridine nitrogen to an N-oxide donates electron density back into the ring system, particularly at the C2 and C4 positions. This activation is crucial for the subsequent nitration step to proceed effectively at the C4 position. A patent for a similar synthesis highlights generating a 2-chloropyridine oxide to facilitate nitration at the 4-position[3].
Q2: What is the role of concentrated sulfuric acid in the nitration mixture?
A2: In the nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4] This is essential to overcome the energy barrier for the substitution reaction on the N-oxide ring.
Q3: What are the primary challenges affecting the overall yield?
A3: The primary challenges are:
-
Controlling the Nitration Reaction: This step is highly exothermic. Poor temperature control can lead to the formation of dinitro-isomers or degradation of the starting material, significantly reducing yield and complicating purification.
-
Isomer Formation: Depending on the starting material and conditions, nitration can sometimes occur at other positions, leading to a mixture of products that are difficult to separate. For instance, nitration of 2-amino-4-methylpyridine can yield a mixture of 3-nitro and 5-nitro isomers.[5]
-
Harsh Chlorination/Deoxygenation Conditions: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly reactive and must be handled with care. Incomplete reaction or side reactions can occur if conditions (temperature, time, stoichiometry) are not precisely controlled.
-
Product Isolation: The work-up often involves quenching the reaction in ice water and careful pH adjustment.[5][6] Losses can occur during extraction and purification if the product is not handled efficiently.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: A workflow for troubleshooting low reaction yields.
Problem: Low or No Product Formation After Nitration
-
Potential Cause 1: Insufficiently Activating Nitrating Agent.
-
Explanation: The nitronium ion (NO₂⁺) may not be forming in a high enough concentration. This can happen if the sulfuric acid is not concentrated enough or if the ratio of H₂SO₄ to HNO₃ is incorrect.
-
Solution: Use fresh, concentrated (98%) sulfuric acid and fuming nitric acid if available. A common and effective nitrating mixture is a combination of concentrated nitric and sulfuric acids.[4] Ensure the mixture is prepared correctly and cooled before the addition of the substrate.
-
-
Potential Cause 2: Reaction Temperature is Too Low.
-
Explanation: While high temperatures are dangerous, a temperature that is too low can result in a sluggish or stalled reaction. Nitration of pyridine N-oxides often requires heating to proceed at a reasonable rate.
-
Solution: Monitor the reaction progress by TLC. If it stalls, slowly and carefully increase the temperature. A typical temperature range for this nitration is between 60°C and 100°C, maintained for several hours.[4][5]
-
Problem: Significant Formation of Impurities or a Dark, Tar-Like Residue
-
Potential Cause 1: Reaction Temperature is Too High.
-
Explanation: The nitration of aromatic compounds is highly exothermic. Uncontrolled temperature can lead to runaway reactions, causing decomposition of the starting material and product, resulting in charring and the formation of numerous byproducts.
-
Solution: Maintain strict temperature control throughout the reaction. Add the substrate slowly to the cooled nitrating mixture, and use an ice bath to manage the initial exotherm. For reactions requiring heating, use a well-controlled oil bath and monitor the internal temperature closely.
-
-
Potential Cause 2: Incorrect Stoichiometry or Order of Addition.
-
Explanation: Adding the nitrating mixture to the substrate can create localized "hot spots" and high concentrations of the nitrating agent, promoting side reactions.
-
Solution: Always add the substrate (e.g., 2-methylpyridine-N-oxide) portion-wise or via a dropping funnel to the well-stirred, pre-cooled nitrating mixture.[5][6] This ensures that the substrate is always the limiting reagent in any given part of the flask, minimizing degradation.
-
Problem: Difficulty in Isolating the Product During Work-up
-
Potential Cause 1: Incorrect pH during Neutralization.
-
Explanation: The product, 4-Chloro-2-methyl-5-nitropyridine, and its intermediates can have varying solubility at different pH values. Improper pH adjustment can lead to the product remaining in the aqueous layer or precipitating with other impurities.
-
Solution: After quenching the reaction mixture in ice, neutralize it very slowly and carefully with a base like sodium carbonate or ammonia solution while monitoring the pH.[5][6] The target pH for precipitating similar intermediates is often slightly acidic to neutral (pH 2-7).[4][5][6] It is advisable to test the pH for maximum precipitation on a small scale first.
-
-
Potential Cause 2: Inefficient Extraction.
-
Explanation: The product may have moderate polarity, requiring an appropriate solvent for efficient extraction from the aqueous layer.
-
Solution: Use a suitable organic solvent like chloroform or ethyl acetate for extraction.[6] Perform multiple extractions (at least 3x) to ensure complete recovery of the product from the aqueous phase. Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an agent like anhydrous sodium sulfate before concentrating.
-
Key Experimental Protocols & Data
Table 1: Critical Parameters for the Nitration of 2-Methylpyridine-N-oxide
| Parameter | Recommended Range | Rationale & Consequence of Deviation |
| Temperature | 80-100 °C[4][7] | Too Low: Incomplete or very slow reaction. Too High: Risk of runaway reaction, charring, and byproduct formation. |
| H₂SO₄:HNO₃ Ratio | Approx. 1.25:1 (v/v)[4][6] | This ratio is optimal for generating the nitronium ion (NO₂⁺). An incorrect ratio can lead to incomplete reaction or oxidative side reactions. |
| Reaction Time | 2-15 hours[4][5] | Must be optimized and monitored by TLC/LC-MS. Insufficient time leads to incomplete conversion; excessive time can promote degradation. |
| Quenching | Pouring onto ice[4][5][6] | Rapidly halts the reaction and dissipates heat. Adding water to the hot acid is extremely dangerous and must be avoided. |
Protocol 1: Synthesis of 4-Nitro-2-methylpyridine-N-oxide
This protocol is adapted from established procedures for the nitration of pyridine N-oxides.[4][6][7]
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully and slowly add 165 mL of concentrated nitric acid to 209 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Addition of Substrate: To the well-stirred and cooled nitrating mixture, slowly add 56.4 g of 2-methylpyridine-N-oxide in portions, ensuring the internal temperature does not rise excessively.
-
Reaction: Once the addition is complete, heat the reaction mixture to 100°C using an oil bath and maintain this temperature with vigorous stirring for 2 hours.[4][6] Monitor the reaction's progress via TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of ice water. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization and Isolation: Slowly add a saturated solution of sodium carbonate to the acidic aqueous mixture until the pH is adjusted to 2-3.[4][6] A yellow solid should precipitate. Collect the solid by filtration and wash it thoroughly with cold water.
-
Extraction: Combine the filtrates and extract them multiple times with hot chloroform.[6] Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover any remaining product. Combine this with the precipitated solid.
Protocol 2: Synthesis of 4-Chloro-2-methyl-5-nitropyridine
This protocol describes a general deoxygenating chlorination step.
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend the crude 4-Nitro-2-methylpyridine-N-oxide from the previous step in phosphorus oxychloride (POCl₃) (approx. 3-5 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The reaction should become a homogenous solution. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. The residue is then very slowly and carefully quenched by pouring it onto crushed ice.
-
Isolation: Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate until the pH is ~7-8. The product should precipitate as a solid.
-
Purification: Filter the crude solid and wash it with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield pure 4-Chloro-2-methyl-5-nitropyridine.
References
-
Synthesis of 2-chloro-5-nitropyridine - PrepChem.com. Available at: [Link]
-
Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]
- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents.
-
Supporting Information for A general method for the synthesis of N-aryl-N-hydroxylamines - The Royal Society of Chemistry. Available at: [Link]
-
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines - MDPI. Available at: [Link]
-
2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. Available at: [Link]
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents.
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.
- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]
-
Mastering Heterocyclic Synthesis: The Role of 2-Chloro-4-methyl-5-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Role of 2-Chloro-4-methyl-5-nitropyridine in Pharmaceutical R&D: A Key Building Block - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-2-methyl-5-nitropyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-5-nitropyridine (CAS 23056-33-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. We provide in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Troubleshooting Guide & FAQs
The synthesis of 4-Chloro-2-methyl-5-nitropyridine, typically achieved by the nitration of 2-Chloro-4-methylpyridine, is a powerful but sensitive reaction.[1][2] Success hinges on precise control over reaction conditions. Below, we address the most common issues that can compromise yield and purity.
Q1: My final product is contaminated with a significant amount of an isomeric byproduct, 2-chloro-4-methyl-3-nitropyridine. How can I improve the regioselectivity for the desired 5-nitro isomer?
A1: Isomer formation is a classic challenge in electrophilic aromatic substitution on substituted pyridines. The directing effects of the existing substituents (the activating methyl group and the deactivating chloro group) and the reaction conditions dictate the position of the incoming nitro group. While the 5-position is electronically favored, deviation from optimal conditions can lead to the formation of the 3-nitro and other isomers.[3]
Root Causes & Solutions:
-
Elevated Reaction Temperature: Nitration is highly exothermic.[4] Even localized hotspots can provide enough energy to overcome the activation barrier for the formation of the less-favored 3-nitro isomer.
-
Corrective Action: Maintain a strict temperature protocol. The addition of the nitrating mixture (typically HNO₃/H₂SO₄) to the substrate solution should be performed slowly, dropwise, with vigorous stirring, while maintaining the bulk reaction temperature between 0°C and 10°C using an ice-salt or cooling bath.
-
-
Incorrect Acid Mixture/Ratio: The composition of the mixed acid (oleum, fuming sulfuric acid, etc.) influences the activity of the nitronium ion (NO₂⁺), the key electrophile.[5] A nitrating agent that is too aggressive can reduce selectivity.
-
Corrective Action: Use a well-defined mixed acid composition. A standard mixture of concentrated sulfuric acid and nitric acid is typically sufficient. Avoid overly harsh conditions like high concentrations of SO₃ unless specifically required and validated.
-
Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for isomeric impurity.
Q2: The reaction mixture turned dark brown/black, and I isolated a low yield of product along with a significant amount of insoluble, tar-like material. What is causing this degradation?
A2: The formation of tar is a clear sign of oxidative degradation. The nitrating mixture is a potent oxidizing agent, and pyridine rings, especially those with activating methyl groups, are susceptible to decomposition at elevated temperatures.[4][6]
Root Causes & Solutions:
-
Poor Temperature Control: This is the most common cause. A runaway exothermic reaction will rapidly increase the internal temperature, leading to aggressive oxidation and polymerization of the starting material and/or product.[7]
-
Preventative Protocol:
-
Pre-cool the flask containing 2-chloro-4-methylpyridine in the solvent (often H₂SO₄) to 0°C before beginning the addition.
-
Add the nitrating agent dropwise via an addition funnel, ensuring the temperature does not exceed 10°C.
-
Ensure efficient stirring to dissipate heat throughout the reaction mass.
-
-
-
Rapid Addition of Reagents: Adding the nitrating agent too quickly creates localized "hot spots" where the temperature is much higher than the bulk, initiating degradation even if the thermometer reading seems acceptable.
-
Corrective Action: Slow the rate of addition significantly. For a lab-scale reaction, the addition should take place over at least 30-60 minutes.
-
Key Parameters to Prevent Degradation:
| Parameter | Recommended Setting | Consequence of Deviation |
| Reaction Temperature | 0–10°C | > 15°C leads to a sharp increase in degradation byproducts. |
| Addition Rate | Slow, dropwise (30-60 min) | Rapid addition causes localized heating and runaway reactions. |
| Stirring | Vigorous and efficient | Poor stirring allows hotspots to form, initiating degradation. |
| Quenching | Pour onto crushed ice | Slow quenching can allow the reaction to continue at higher temperatures. |
Q3: My product is contaminated with 4-hydroxy-2-methyl-5-nitropyridine. How did this form and how can I prevent it?
A3: This impurity results from the hydrolysis of the C4-chloro group. The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution. The chlorine at the 4-position can be displaced by water, especially under harsh acidic conditions or during a prolonged, heated workup.
Root Causes & Solutions:
-
Presence of Excess Water During Reaction: While the reaction is typically run in concentrated acid, using dilute acids or having significant water contamination can promote hydrolysis.
-
Corrective Action: Use high-quality, concentrated nitric acid (≥65%) and sulfuric acid (≥95%). Ensure all glassware is dry.
-
-
High-Temperature or Prolonged Workup: The hydrolysis is significantly accelerated at higher temperatures. Delaying neutralization or heating the acidic mixture during workup will increase the formation of the hydroxy byproduct.
-
Optimized Workup Protocol:
-
Upon reaction completion (monitored by TLC/HPLC), quench the reaction promptly by carefully pouring the cold reaction mixture onto a large amount of crushed ice. This rapidly dilutes the acid and keeps the temperature low.
-
Proceed with neutralization using a base (e.g., aqueous ammonia, Na₂CO₃) while maintaining cooling in an ice bath. Avoid letting the temperature rise significantly during this exothermic neutralization step.
-
Filter the precipitated product quickly and wash with cold water.
-
-
Caption: Key reaction pathways and common side products.
Detailed Experimental Protocol
This protocol is provided as a reference standard for minimizing side reactions.
Materials:
-
2-Chloro-4-methylpyridine (1 eq.)
-
Concentrated Sulfuric Acid (95-98%, ~4 vols)
-
Concentrated Nitric Acid (65-70%, 1.2 eq.)
-
Crushed Ice & Ice Water
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Setup: Equip a clean, dry three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.
-
Charging: Charge the flask with 2-chloro-4-methylpyridine.
-
Dissolution & Cooling: Add concentrated sulfuric acid (~3 vols) to the flask while stirring. The dissolution is exothermic; cool the flask in an ice bath to maintain a temperature below 20°C. Once dissolved, cool the solution to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.2 eq.) to the remaining volume of cold concentrated sulfuric acid (~1 vol).
-
Nitration: Slowly add the nitrating mixture to the stirred pyridine solution via the dropping funnel over 60-90 minutes. Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 5-10°C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization & Precipitation: Cool the quenched mixture in an ice bath. Slowly add saturated sodium bicarbonate solution or aqueous ammonia to adjust the pH to ~6-7. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying & Purification: Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
References
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available at: [Link]
-
Grozinger, K. G., et al. (1995). A new and efficient synthesis of the H+/K(+)-ATPase inhibitor 2-chloro-3-amino-4-methylpyridine (CAPIC). Journal of Heterocyclic Chemistry, 32(1), 259-263. (Note: This reference discusses related chemistry and highlights nitration challenges[3]).
-
Why is nitration done at comparatively low temperatures?. Quora. Available at: [Link]
-
Mastering Heterocyclic Synthesis: The Role of 2-Chloro-4-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Chemistry of 2-Chloro-4-methyl-5-nitropyridine: Synthesis, Properties, and Industrial Relevance. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
Technical Support Center: Purification of Products from 4-Chloro-2-methyl-5-nitropyridine Reactions
Answering the user's request.
Welcome to the technical support center for the purification of reaction products derived from 4-Chloro-2-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of substituted nitropyridine derivatives. Here, we synthesize fundamental chemical principles with field-proven insights to provide a self-validating framework for your experimental success.
Introduction
4-Chloro-2-methyl-5-nitropyridine is a valuable heterocyclic building block, primarily utilized in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) at the C5 position.[1] This electronic arrangement renders the C4 position highly electrophilic and susceptible to nucleophilic attack, while the C-Cl bond is activated for oxidative addition in cross-coupling reactions.[1][2]
While these reactions are powerful, the purification of their products can be challenging. The presence of the basic pyridine nitrogen, the polar nitro group, and the varied functionalities introduced during synthesis can lead to issues such as poor chromatographic separation, product decomposition, and low recovery. This guide provides direct answers and systematic troubleshooting strategies to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable primary purification technique for my 4-Chloro-2-methyl-5-nitropyridine derivative?
A1: The choice of purification technique is dictated by the physicochemical properties of your target compound and the nature of the impurities.[3]
-
Flash Column Chromatography: This is the most versatile and common method for these derivatives. It is ideal for separating compounds with different polarities from starting materials, reagents, and byproducts. It can handle both solid and oil products.
-
Recrystallization: This is the best choice for solid products that are highly pure (>90%) after initial work-up. It is an excellent method for removing minor impurities and can yield material of very high purity. The key is finding a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures.[4]
-
Acid/Base Extraction: This can be a powerful pre-purification step. Since most products will contain the basic pyridine nitrogen, washing the organic layer with dilute acid (e.g., 1M HCl) can extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting. Caution: This is not suitable for products with acid-labile functional groups.
Q2: What are the most common impurities I should expect in reactions involving 4-Chloro-2-methyl-5-nitropyridine?
A2: Impurities typically fall into three categories:
-
Unreacted Starting Materials: Unconsumed 4-Chloro-2-methyl-5-nitropyridine or the coupled nucleophile/boronic acid.
-
Reagent-Derived Impurities: Excess base (e.g., K₂CO₃, Et₃N), palladium catalyst residues from cross-coupling reactions, or byproducts from reagents (e.g., triphenylphosphine oxide in Suzuki reactions).[5]
-
Side-Reaction Products: In SNAr reactions with amines, over-alkylation or side reactions with difunctional nucleophiles can occur. In Suzuki couplings, homocoupling of the boronic acid is a common byproduct.
Q3: Why is Thin Layer Chromatography (TLC) essential before attempting any purification?
A3: TLC is a critical diagnostic tool that provides a snapshot of your crude reaction mixture. It allows you to:
-
Assess Reaction Completion: By comparing the spot of your starting material to the reaction mixture, you can determine if the reaction has gone to completion.[6] A "co-spot" lane, where both starting material and reaction mixture are spotted together, is crucial for confirming if the product's Rf is different from the starting material's.[7]
-
Identify the Number of Components: You can visualize the number of new products, byproducts, and remaining starting materials.[8]
-
Select a Solvent System for Column Chromatography: TLC is used to find an appropriate mobile phase that provides good separation between your target compound and impurities. An ideal solvent system will move the desired product to an Rf (retention factor) of approximately 0.3-0.4.[7]
Troubleshooting Guide: Column Chromatography
This section addresses specific issues encountered during the chromatographic purification of nitropyridine derivatives.
Q4: My product and a key impurity have very similar Rf values on TLC, leading to poor separation on the column. What should I do?
A4: This is a common challenge, especially when the impurity has a similar polarity to your product.
-
Causality: Poor separation occurs when the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase is insufficient.
-
Solution Strategy:
-
Systematic Solvent Screening: Do not rely solely on the standard hexane/ethyl acetate system. Experiment with different solvent systems on TLC plates to alter selectivity. Try incorporating a third solvent or switching solvent classes entirely. For example, substituting ethyl acetate with dichloromethane or adding a small amount of methanol can drastically change the separation profile.[3]
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. This sharpens peaks and can improve the resolution between closely eluting spots.
-
Check Column Loading: Overloading the column is a frequent cause of poor separation. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel.[3] If you need to purify a large amount, use a wider column.
-
Q5: My pyridine-containing product is streaking or "tailing" badly on the TLC plate and the column, resulting in broad peaks and impure fractions. Why is this happening?
A5: Peak tailing is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[9]
-
Causality: The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[9] This creates a secondary, non-ideal interaction that slows down a portion of the analyte molecules, causing the peak to tail.
-
Solution Strategy:
-
Add a Competing Base: Add a small amount (0.5-2%) of a volatile base like triethylamine (Et₃N) or pyridine to your eluent. The additive will preferentially interact with the acidic silanol sites, effectively masking them from your product and leading to sharper, more symmetrical peaks.[9]
-
Switch to a Different Stationary Phase: If tailing persists, your compound may be too basic for silica. Consider using neutral or basic alumina, or a polymer-based stationary phase.[8]
-
pH Adjustment (for HPLC): In reverse-phase HPLC, adjusting the mobile phase pH can significantly improve peak shape. Lowering the pH protonates the silanols, while using a pH-stable column at high pH keeps the pyridine neutral.[9]
-
Q6: My product seems to be decomposing on the silica gel column, leading to very low recovery. How can I confirm this and prevent it?
A6: Product decomposition on silica is a serious issue, often seen with sensitive functional groups.
-
Causality: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds. The large surface area and prolonged contact time during chromatography exacerbate this problem.[10]
-
Solution Strategy:
-
Confirm Instability with 2D TLC: This is a definitive test for stability on silica.[11] Spot your crude mixture in the bottom-left corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system. Stable compounds will appear on the diagonal. Any spots appearing off-diagonal represent degradation products formed during the first elution.[10][11]
-
Deactivate the Silica Gel: Before preparing your column, you can create a less acidic stationary phase by flushing the silica gel with a solvent mixture containing a small percentage of triethylamine, then re-equilibrating with your starting eluent.
-
Minimize Contact Time: Use flash chromatography with positive pressure rather than gravity chromatography to speed up the elution process.
-
Change the Stationary Phase: As mentioned in Q5, switching to a more inert stationary phase like alumina is a reliable solution if your compound is acid-sensitive.[10]
-
Troubleshooting Workflow: Column Chromatography
The following diagram outlines a systematic approach to troubleshooting common column chromatography problems.
Caption: A workflow for troubleshooting column chromatography issues.
Troubleshooting Guide: Recrystallization
Q7: I've isolated my crude product as an oil, but the literature says it's a solid. How can I induce crystallization?
A7: An oily product often indicates the presence of impurities that are depressing the melting point and disrupting the crystal lattice formation.
-
Causality: Impurities, residual solvent, or a supersaturated state can prevent the ordered arrangement of molecules into a crystal lattice.
-
Solution Strategy:
-
Initial Cleanup: First, try to remove any residual high-boiling solvents (like DMF or DMSO) by dissolving the oil in a suitable organic solvent (e.g., ethyl acetate), washing extensively with water and brine, drying the organic layer, and concentrating under high vacuum.
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether). Use a spatula to scratch and stir the oil. This can wash away soluble impurities and provide the mechanical energy needed for nucleation, often causing the oil to solidify.
-
Use a Seed Crystal: If you have a tiny amount of pure solid from a previous batch, add it to the oil or a highly concentrated solution to serve as a template for crystal growth.[3]
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and let it evaporate slowly in a loosely covered beaker.
-
Q8: During recrystallization, my product "oils out" into a liquid layer at the bottom of the flask instead of forming crystals. What went wrong?
A8: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid product.
-
Causality: The solubility of the compound decreases so rapidly upon cooling that it separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when using a solvent that is "too good" or when the solution is cooled too quickly.[3]
-
Solution Strategy:
-
Re-heat and Dilute: Heat the mixture back to boiling to re-dissolve the oil. Add a small amount more of the hot solvent (10-20% more volume) to decrease the saturation level.[12]
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Rapid cooling promotes precipitation, while slow cooling encourages crystallization.[12]
-
Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Try a solvent with a lower boiling point or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
-
Experimental Protocols
Protocol 1: Reaction Monitoring by Three-Lane TLC
This protocol is essential for determining reaction endpoint and selecting a purification strategy.[6]
-
Preparation: Obtain a TLC plate. Using a pencil, lightly draw a starting line about 1 cm from the bottom. Mark three lanes on this line: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
-
Spotting SM: Dilute your limiting starting material in a volatile solvent. Using a capillary spotter, make a small, concentrated spot on the "SM" and "C" marks.
-
Spotting Reaction Mixture: Withdraw a small aliquot from your reaction. If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot in a more volatile solvent like ethyl acetate or DCM. Spot this diluted mixture on the "C" and "R" marks.
-
Development: Place the TLC plate in a chamber containing your chosen eluent. Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry it. Visualize the spots under a UV lamp. Circle any visible spots. Further visualization can be done using a stain (e.g., potassium permanganate).
-
Interpretation: A complete reaction will show the disappearance of the starting material spot in the "R" lane and the appearance of a new product spot. The "C" lane will confirm if the product spot is clearly separated from the starting material.[7][8]
Protocol 2: Flash Column Chromatography Purification
This protocol describes a standard purification for a product from a Suzuki coupling of 4-Chloro-2-methyl-5-nitropyridine.
-
Select Solvent System: Based on TLC analysis (Protocol 1), choose a solvent system (e.g., 20% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.3.
-
Pack the Column: Secure a glass column vertically. Fill it with the selected eluent. In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top to protect the silica surface.
-
Load the Sample (Dry Loading): Concentrate your crude reaction mixture onto a small amount of silica gel (~2-3 times the mass of the crude product). Ensure the resulting powder is dry and free-flowing. Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column. Collect the eluting solvent in fractions (e.g., test tubes).
-
Monitor Fractions: Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine and Concentrate: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation: Typical TLC Solvent Systems
The optimal TLC eluent depends on the product's structure. The table below provides starting points for common derivatives.
| Product Type from 4-Chloro-2-methyl-5-nitropyridine | Example Structure | Typical Eluent System (v/v) | Expected Rf Range | Notes |
| Amine Substitution (SNAr) | Product with a secondary amine | 10-30% Ethyl Acetate / Hexane | 0.3 - 0.5 | Product is typically more polar than the starting material. |
| Suzuki Coupling | Biaryl product | 5-20% Ethyl Acetate / Hexane | 0.4 - 0.6 | Product is less polar than amine-substituted products. |
| Hydrolysis Product | 2-methyl-5-nitro-pyridin-4-ol | 50-80% Ethyl Acetate / Hexane or 5% MeOH / DCM | 0.1 - 0.3 | The hydroxyl group makes this product significantly more polar. |
Note: These are starting points. Ratios should be optimized for each specific compound using TLC.
References
-
Hasegawa, H., et al. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. [Link]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Monitor by TLC. [Link]
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Organic Syntheses. (1950). 3-aminopyridine. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
-
Agilent. (2011). Separation of pyridine and other amines. [Link]
-
Chemistry LibreTexts. (2022). Monitoring a Reaction by TLC. [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]
- Google Patents. (n.d.).
-
Jubilant Ingrevia. (n.d.). Safety Data Sheet. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
(n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
-
(2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]
-
Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
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- 7. Chromatography [chem.rochester.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 10. Purification [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling of 4-Chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction of 4-chloro-2-methyl-5-nitropyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors. As Senior Application Scientists, we have curated this information based on established literature and extensive practical experience.
Troubleshooting Guide: Addressing Common Issues
This section provides a structured approach to diagnosing and resolving specific problems encountered during the Suzuki coupling of 4-chloro-2-methyl-5-nitropyridine.
Problem 1: Low to No Product Formation
Initial Observation: TLC or LC-MS analysis shows primarily unreacted starting material (4-chloro-2-methyl-5-nitropyridine) and perhaps some boronic acid decomposition products.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently or is being deactivated.
-
Solution A: Pre-catalyst Choice & Activation. While Pd(PPh₃)₄ can be effective, consider using a more robust pre-catalyst system, especially for a challenging substrate like an electron-deficient heteroaryl chloride.[1][2] Air-stable Pd(II) pre-catalysts like PdCl₂(dppf) or those paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) often show superior performance.[2][3] These ligands facilitate the rate-limiting oxidative addition step.[2]
-
Solution B: Rigorous Degassing. Oxygen can oxidize the active Pd(0) to inactive Pd(II), leading to catalyst death and side reactions like boronic acid homocoupling.[4] Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.
-
-
Inefficient Oxidative Addition: The C-Cl bond of 4-chloro-2-methyl-5-nitropyridine is relatively strong, and its activation can be a bottleneck.
-
Solution: Ligand Selection. The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as SPhos, XPhos, or DavePhos, can significantly enhance the rate of oxidative addition for aryl chlorides.[2][3][5] N-heterocyclic carbenes (NHCs) are also powerful ligands for activating challenging aryl chlorides.[6][7]
-
-
Issues with the Boronic Acid/Ester: The boronic acid may be decomposing before it can participate in the transmetalation step.
-
Solution A: Use Boronic Esters. Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can mitigate issues of protodeboronation.[4][8][9]
-
Solution B: Check Boronic Acid Quality. Boronic acids can dehydrate to form unreactive boroxines upon storage. It's advisable to use fresh or properly stored boronic acid.
-
Problem 2: Significant Formation of Side Products
Observation: Besides the desired product, other spots/peaks are prominent in the reaction analysis.
Common Side Products and Their Mitigation:
-
Dehalogenation (Hydrodehalogenation): Formation of 2-methyl-5-nitropyridine.
-
Causality: This side reaction occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[4][10] Common hydride sources include amine bases or alcoholic solvents.[4] The presence of water can also contribute to this pathway.[11]
-
Mitigation Strategies:
-
Choice of Base: Use a non-coordinating inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of amine bases.
-
Solvent System: Avoid alcoholic solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, toluene, or DMF are generally preferred. While some water is often necessary for the Suzuki coupling, excessive amounts can promote dehalogenation.[11]
-
Ligand Effect: Some ligands are more prone to promoting dehalogenation. If this is a persistent issue, screening different ligands may be beneficial.
-
-
-
Homocoupling of Boronic Acid: Formation of a biaryl product derived from the boronic acid partner.
-
Causality: This is often a result of oxygen in the reaction mixture, which leads to the formation of Pd(II) species that can catalyze the homocoupling.[4]
-
Mitigation Strategy: As with catalyst inactivity, rigorous degassing of the reaction mixture is the primary solution to minimize homocoupling.[4]
-
-
Protodeboronation: The boronic acid is converted to the corresponding arene.
-
Causality: This is the cleavage of the C-B bond by a proton source. It can be catalyzed by acid, base, or metal salts and is particularly problematic for electron-rich or heteroaromatic boronic acids.
-
Mitigation Strategies:
-
Use of Boronic Esters: As mentioned, boronic esters are more resistant to protodeboronation.[8][9]
-
Choice of Base: A milder base like K₂CO₃ or KF may be preferable to stronger bases if protodeboronation is suspected.
-
Slow Addition: In some cases, slow addition of the boronic acid can maintain a low instantaneous concentration, disfavoring decomposition pathways.
-
-
| Problem | Primary Cause | Recommended Action |
| Low Conversion | Inactive Catalyst / Inefficient Oxidative Addition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. Ensure rigorous degassing.[2][5][6] |
| Dehalogenation | Hydride sources in the reaction mixture | Use inorganic bases (K₂CO₃, Cs₂CO₃). Avoid alcohol solvents. Minimize water content.[4][11] |
| Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture.[4] |
| Protodeboronation | Boronic acid instability | Use a more stable boronic ester (e.g., pinacol ester). Use a milder base.[8][9] |
Frequently Asked Questions (FAQs)
Q1: Why is 4-chloro-2-methyl-5-nitropyridine a challenging substrate for Suzuki coupling?
A1: There are two main reasons. First, aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1][4] Second, the presence of the nitro group and the pyridine nitrogen can potentially coordinate to the palladium center, which may interfere with the catalytic cycle. However, the electron-withdrawing nature of the nitro group does activate the aryl chloride towards oxidative addition, which is a favorable factor.[1][12]
Q2: What is the role of the base in the Suzuki coupling, and which one should I choose?
A2: The base plays several crucial roles in the Suzuki coupling mechanism.[7][13] It activates the boronic acid by forming a more nucleophilic borate species, which facilitates transmetalation.[13][14] The base also reacts with the palladium(II) halide complex after oxidative addition, preparing it for transmetalation.[13] For the coupling of 4-chloro-2-methyl-5-nitropyridine, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally recommended.[2] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
Q3: Is water necessary in my reaction?
A3: In many Suzuki couplings, a small amount of water is beneficial and can accelerate the reaction. It is thought to aid in the dissolution of the inorganic base and facilitate the formation of the active borate species. However, as mentioned in the troubleshooting guide, excessive water can promote side reactions like dehalogenation.[11] Therefore, using a biphasic solvent system (e.g., dioxane/water or toluene/water) with a controlled amount of water is a common and effective strategy.[15][16]
Q4: Can the nitro group itself react under Suzuki conditions?
A4: While traditional Suzuki couplings target C-X (X=Cl, Br, I) bonds, recent advancements have shown that C-NO₂ bonds can also be used as coupling handles in what is known as denitrative cross-coupling.[17][18][19][20] However, these reactions require specific and highly active catalyst systems (e.g., Pd/BrettPhos) that are designed to activate the C-NO₂ bond.[17][20] Under the more "standard" conditions used for coupling aryl chlorides, the C-Cl bond of 4-chloro-2-methyl-5-nitropyridine is expected to be significantly more reactive than the C-NO₂ bond.[12]
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a good starting point for the reaction.
-
To an oven-dried reaction vessel, add 4-chloro-2-methyl-5-nitropyridine (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand if required.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wassenaar, J., et al. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Biscoe, M. R., et al. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
-
Wikipedia. Suzuki reaction. [Link]
-
Couturier, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
- Bailey, T. D., et al. (2008).
-
ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Leconte, N., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chen, Y., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Ghaffarzadeh, M., & Hosseini, M. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters. [Link]
-
Thompson, A. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
J. C. V. Mallet, et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Reddit. (2019). How resistant are Suzuki couplings to nitro groups? [Link]
- J. C. V. Mallet, et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
-
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Ishiyama, T., et al. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
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- 14. semanticscholar.org [semanticscholar.org]
- 15. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
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Technical Support Center: Degradation of 4-Chloro-2-methyl-5-nitropyridine Under Acidic Conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-5-nitropyridine. This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the stability and degradation of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-Chloro-2-methyl-5-nitropyridine in acidic solutions?
Based on the chemical structure, 4-Chloro-2-methyl-5-nitropyridine is susceptible to degradation in acidic environments. The pyridine ring, substituted with an electron-withdrawing nitro group and a halogen, is activated towards nucleophilic substitution reactions.[1] Under acidic conditions, the primary degradation pathway is likely to be acid-catalyzed hydrolysis of the chloro group.
Q2: What is the most probable degradation product of 4-Chloro-2-methyl-5-nitropyridine in an acidic medium?
The most likely degradation product is 2-methyl-5-nitro-pyridin-4-ol, formed through the hydrolysis of the C4-chloro substituent. This is a common degradation pathway for chloropyridines, especially when the ring is activated by electron-withdrawing groups. The reaction involves the nucleophilic attack of water on the carbon atom bearing the chlorine atom.
Q3: What are the typical conditions for conducting a forced degradation study on 4-Chloro-2-methyl-5-nitropyridine under acidic stress?
Forced degradation studies aim to generate a small, quantifiable amount of degradation products (typically 5-20%) to assess the stability of the molecule and validate analytical methods.[2][3] For acid hydrolysis, typical conditions involve treating a solution of the compound with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][4] The study can initially be conducted at room temperature, with the temperature elevated (e.g., to 60°C) if no significant degradation is observed.[3][5]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent or rapid degradation observed in solution.
-
Possible Cause: The presence of impurities in the solvent or on the glassware can catalyze degradation. The pH of the solution may be lower than anticipated.
-
Troubleshooting Steps:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and acids are of high purity and freshly prepared.
-
Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware to remove any trace contaminants.
-
Confirm pH: Accurately measure and record the pH of your experimental solution.
-
Control Temperature: Perform initial experiments at a controlled room temperature before resorting to elevated temperatures.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: These are likely degradation products. The identity of these products will depend on the specific stress conditions. Under acidic conditions, the primary degradation product is expected to be 2-methyl-5-nitro-pyridin-4-ol. Other minor degradation products could also be formed through secondary reactions.
-
Troubleshooting Steps:
-
Systematic Peak Identification: Use a systematic approach to identify the unknown peaks. This can involve comparing the retention times with a synthesized standard of the expected degradation product.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which can provide strong evidence for their identity.
-
Forced Degradation Study: Conduct a controlled forced degradation study (as outlined in the protocol below) to intentionally generate the degradation products and confirm their retention times.
-
Issue 3: Peak tailing observed during HPLC analysis of 4-Chloro-2-methyl-5-nitropyridine.
-
Possible Cause: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives on silica-based HPLC columns.[6] The basic nitrogen atom of the pyridine ring can interact with residual acidic silanol groups on the silica surface, leading to poor peak shape.[6]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 can protonate the silanol groups, minimizing their interaction with the basic analyte.[6]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1%) in the mobile phase can block the active silanol sites.[7]
-
Column Selection: Utilize a modern, high-purity silica column (Type B) or an end-capped column to reduce the number of available silanol groups.[7] For robust methods, consider columns with alternative stationary phases like phenyl or polar-embedded phases.[6]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-Chloro-2-methyl-5-nitropyridine under Acidic Conditions
Objective: To investigate the degradation of 4-Chloro-2-methyl-5-nitropyridine under acidic stress and to identify the primary degradation product.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
LC-MS system (optional, for identification of degradation products)
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-Chloro-2-methyl-5-nitropyridine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[2]
-
Acid Treatment:
-
In a clean volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Prepare a parallel sample using 1 M HCl.
-
Prepare a control sample by diluting the stock solution with the solvent mixture to the same final concentration.
-
-
Incubation:
-
Store the samples at room temperature and protect them from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Neutralization: Prior to HPLC analysis, neutralize the acidic samples by adding an equimolar amount of NaOH.[5] This is crucial to prevent damage to the HPLC column.[5]
-
HPLC Analysis:
-
Analyze the control and stressed samples by a stability-indicating HPLC method. A suitable starting method is provided in the table below.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Calculate the percentage degradation of 4-Chloro-2-methyl-5-nitropyridine at each time point.
-
If degradation is slow at room temperature, the experiment can be repeated at an elevated temperature (e.g., 60°C).[5]
-
If using LC-MS, analyze the degradation products to determine their mass-to-charge ratio (m/z) and propose their structures.
Visualizations
Caption: Proposed degradation pathway of 4-Chloro-2-methyl-5-nitropyridine.
Caption: Workflow for forced degradation study.
References
- BenchChem. (2025).
- Makosza, M., & Stalinski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Makosza, M., & Stalinski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
-
Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, 2415-2422. [Link]
- MedCrave. (2016).
-
Scialdone, M. A. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]
-
Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
-
vscht.cz. (n.d.). Troubleshooting HPLC.pdf. [Link]
- BenchChem. (2025).
- Omicsonline. (n.d.).
- Pharmaguideline. (n.d.).
- Restek. (n.d.). HPLC Troubleshooting Guide.
- RJPT. (n.d.).
Sources
- 1. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. longdom.org [longdom.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 4-Chloro-2-methyl-5-nitropyridine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the selective formation of C-C bonds using 4-Chloro-2-methyl-5-nitropyridine. Our focus is to provide in-depth, field-tested insights and actionable protocols to diagnose and minimize the formation of homocoupling byproducts, a common hurdle with this electron-deficient heterocyclic halide.
Introduction: The Challenge of 4-Chloro-2-methyl-5-nitropyridine
4-Chloro-2-methyl-5-nitropyridine is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties present a unique set of challenges in palladium- or nickel-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen facilitates the initial oxidative addition step. Still, it can also alter the stability and reactivity of downstream catalytic intermediates, often opening pathways to undesired homocoupling of the coupling partners. This guide provides a structured approach to mitigating these side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is homocoupling a persistent issue with this specific substrate?
The propensity for homocoupling arises from a combination of factors related to the substrate's structure and the general mechanism of cross-coupling reactions.
-
Electronic Effects: The electron-deficient nature of the pyridine ring makes the C-Cl bond highly susceptible to oxidative addition by a Pd(0) catalyst. However, this same electron deficiency can destabilize key intermediates in the catalytic cycle.
-
Mechanism of Homocoupling: Homocoupling, particularly of organoboron reagents in Suzuki-Miyaura coupling, can be initiated by traces of oxygen or by the Pd(II) precatalyst itself before the catalytic cycle is fully established.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then undergoes a double transmetalation with the boronic acid to produce the homocoupled product.[1][2] Similarly, Pd(II) precatalysts like Pd(OAc)₂ can directly react with two equivalents of the boronic acid to generate the dimer and the active Pd(0) species.[1][3]
Q2: I'm observing significant homocoupling of my boronic acid (Ar-Ar formation). What are the primary levers I can pull to suppress this?
This is the most common issue. The formation of the boronic acid dimer points to specific imbalances in the catalytic cycle. Here’s a prioritized troubleshooting guide:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Oxygen can mediate homocoupling through oxidation of the Pd(0) catalyst.[1][4]
-
Solution: Degas your solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your reaction under a strictly inert atmosphere (argon or nitrogen). A nitrogen subsurface sparge before adding the catalyst can be particularly effective.[5]
-
-
Choice of Palladium Source: Pd(II) precatalysts can be a direct source of homocoupling.[1][3]
-
Solution: Switch from Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern, well-defined pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) that are designed for clean and efficient generation of the active Pd(0) species.
-
-
Ligand Selection: The ligand is paramount in controlling the rates of the various steps in the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands.[1][6] Ligands like SPhos, XPhos, or RuPhos are designed to promote the final, desired reductive elimination step, making it kinetically more favorable than the pathways leading to homocoupling.[7] Their steric bulk can also physically hinder the formation of intermediates required for the homocoupling pathway.[1]
-
-
Base and Solvent System: The base activates the boronic acid for transmetalation, but incorrect choices can promote side reactions.[8]
-
Solution: Screen different bases. While strong bases like NaOH are common, a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial. In some cases, using fluoride sources like KF can be effective while minimizing decomposition of base-sensitive functional groups.[8] The solvent system, often a mix of an organic solvent and water, should be optimized to ensure all components remain in solution.
-
-
Reaction Temperature and Kinetics: Higher temperatures can accelerate side reactions more than the desired cross-coupling.[1]
Q3: My main byproduct is 2,2'-dimethyl-5,5'-dinitro-4,4'-bipyridine. What causes the homocoupling of the aryl chloride?
This side reaction, while often less prevalent than boronic acid homocoupling, points to a different mechanistic issue—reductive homocoupling of the aryl halide. This can occur when the palladium-aryl intermediate (Ar-Pd-X) undergoes further reaction before transmetalation can occur.
-
Possible Cause: This is often promoted by certain catalyst systems and can be exacerbated if the transmetalation step is slow.
-
Solution:
-
Optimize Ligand: Ensure your ligand is promoting rapid transmetalation. Bulky, electron-rich ligands are again a good choice.
-
Check Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help push the reaction toward cross-coupling.[9]
-
Solvent Effects: The solvent can influence the relative rates of reaction. Sometimes, moving to a more polar aprotic solvent can be beneficial.
-
Visualizing the Catalytic Pathways
To effectively troubleshoot, it's crucial to understand the competition between the desired cross-coupling and the undesired homocoupling pathways.
Caption: Competing catalytic cycles for cross-coupling vs. homocoupling.
Troubleshooting Workflow
When encountering issues, follow a logical progression of optimization steps.
Caption: A logical troubleshooting workflow for minimizing homocoupling.
Comparative Data: Ligand & Catalyst Systems
The choice of catalyst and ligand is often the most impactful variable. The table below summarizes common choices for challenging Suzuki-Miyaura couplings.
| Catalyst System Component | Type | Key Advantage for Suppressing Homocoupling | Recommended Starting Point |
| Palladium Source | Pd(II) Salts (e.g., Pd(OAc)₂) | Inexpensive, readily available. | Use with caution; prone to initiating homocoupling.[1] |
| Pd(0) Sources (e.g., Pd₂(dba)₃) | Enters the catalytic cycle directly as Pd(0). | A good choice to avoid precatalyst-mediated homocoupling. | |
| Pre-catalysts (e.g., XPhos Pd G3) | Air-stable, reliable generation of active Pd(0)L. | Highly Recommended. Provides reproducibility and high activity. | |
| Ligand | Triphenylphosphine (PPh₃) | General-purpose, inexpensive. | Often insufficient for challenging substrates; can lead to side reactions. |
| Buchwald Ligands (SPhos, XPhos) | Bulky and electron-rich. | Highly Recommended. Promotes fast reductive elimination, outcompeting homocoupling pathways.[1][7] | |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable. | Excellent alternative to phosphines, particularly at higher temperatures.[1] |
Gold-Standard Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-methyl-5-nitropyridine, designed to proactively minimize homocoupling.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-methyl-5-nitropyridine, the arylboronic acid, the XPhos Pd G3 pre-catalyst, and the finely ground K₃PO₄.
-
Scientist's Note: Using a pre-catalyst ensures a reliable initiation and avoids issues with in-situ reduction of Pd(II) sources. Finely grinding the base increases its surface area and reactivity.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Scientist's Note: This step is non-negotiable. Oxygen is a known culprit in promoting the homocoupling of boronic acids.[4]
-
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Scientist's Note: Solvents must be rigorously degassed beforehand, typically by sparging with argon for at least 30 minutes.
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Scientist's Note: Start with a moderate temperature. If the reaction is sluggish, the temperature can be increased, but lower temperatures generally disfavor homocoupling.[1]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the homocoupled byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the desired cross-coupled product from any homocoupling byproducts.
References
-
Rossi, S., et al. (2014). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]
-
Le-Duc, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Rosner, T., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000).
-
Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. PubMed. Available at: [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing SNAr Reactions for 4-Chloro-2-methyl-5-nitropyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the nucleophilic aromatic substitution (SNAr) of 4-Chloro-2-methyl-5-nitropyridine. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve desired outcomes.
Introduction to the SNAr of 4-Chloro-2-methyl-5-nitropyridine
The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic rings. In the case of 4-Chloro-2-methyl-5-nitropyridine, the pyridine ring is inherently electron-deficient, and this characteristic is significantly enhanced by the strong electron-withdrawing nitro (-NO₂) group at the 5-position. This electronic arrangement renders the carbon atom at the C-4 position, bonded to the chlorine leaving group, highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.
The reaction proceeds through a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the C-4 carbon. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this complex is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization.[1] In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low or the reaction failing to proceed to completion?
Answer: Low yields or incomplete conversion in the SNAr of 4-Chloro-2-methyl-5-nitropyridine can be attributed to several factors, ranging from the reactivity of the nucleophile to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
1. Evaluate the Nucleophile's Reactivity:
-
Nucleophilicity: The strength of the nucleophile is a critical factor. Weakly nucleophilic species, such as anilines with electron-withdrawing substituents or sterically hindered amines, may react sluggishly. Consider using a stronger nucleophile if possible, or more forcing reaction conditions (higher temperature, longer reaction time).
-
pKa of the Nucleophile: For amine nucleophiles, their basicity plays a crucial role. More basic amines are generally more reactive.[2] However, very strong bases can lead to side reactions.
2. Optimize the Reaction Conditions:
-
Solvent Choice: The choice of solvent can dramatically impact the reaction rate.[2] Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they can effectively solvate the cation of the nucleophile's salt and do not interfere with the nucleophile through hydrogen bonding.[3] In some cases, less conventional solvents like ethers (e.g., THF, 2-MeTHF) or even alcohols can be used, but alcohols can sometimes act as competing nucleophiles.[4]
-
Role of a Base: When using nucleophiles like primary or secondary amines, a base is often required to neutralize the HCl generated during the reaction. Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5][6] The base prevents the protonation of the nucleophile, which would render it unreactive. For weakly acidic nucleophiles, a stronger base like NaH or KHMDS might be necessary to generate the nucleophilic anion in situ.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to decomposition of starting materials or products, or promote side reactions. A systematic study of the reaction temperature, starting from room temperature and gradually increasing, is recommended.
-
Concentration: Ensure that the reaction is not too dilute. Higher concentrations of reactants can lead to faster reaction rates.
3. Assess the Purity of Reagents:
-
Starting Material: Verify the purity of your 4-Chloro-2-methyl-5-nitropyridine. Impurities can inhibit the reaction.
-
Nucleophile and Solvent: Ensure your nucleophile is pure and the solvent is anhydrous, as water can hydrolyze the starting material or react with strong bases.
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: Side product formation is a common challenge in SNAr reactions. Identifying the nature of the side products is the first step toward mitigating their formation.
Potential Side Reactions and Mitigation Strategies:
-
Hydrolysis: The chloro group can be displaced by water or hydroxide ions, especially at elevated temperatures and in the presence of a base, to form 4-hydroxy-2-methyl-5-nitropyridine.
-
Solution: Use anhydrous solvents and reagents. If water is unavoidable (e.g., in certain work-up procedures), perform the reaction under an inert atmosphere (N₂ or Ar) and minimize the reaction time at high temperatures.[7]
-
-
Reaction with the Solvent: Some solvents can act as nucleophiles. For example, if using an alcohol as a solvent at high temperatures, you might observe the formation of the corresponding alkoxy-substituted pyridine.
-
Solution: Switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
-
Double Substitution (if applicable): If your nucleophile has a second reactive site, it could potentially react twice.
-
Solution: Use a protecting group strategy for the second reactive site on your nucleophile.
-
-
Ring Opening/Transformation: While less common under typical SNAr conditions, highly reactive nucleophiles or extreme conditions could potentially lead to ring-opening or transformation reactions.[8]
-
Solution: Employ milder reaction conditions (lower temperature, less reactive base).
-
-
Vicarious Nucleophilic Substitution (VNS): This is a potential side reaction where a nucleophile attacks a C-H bond on the electron-deficient ring.[9]
-
Solution: VNS is typically favored with specific types of carbanions and bases. Sticking to more conventional amine or alkoxide nucleophiles under standard SNAr conditions will minimize this pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the SNAr reaction of 4-Chloro-2-methyl-5-nitropyridine?
A1: There is no single "best" solvent, as the optimal choice depends on the specific nucleophile and desired reaction conditions. However, a general guideline is to start with a polar aprotic solvent.
| Solvent Type | Examples | Rationale |
| Highly Recommended | DMF, DMSO, NMP | Excellent at solvating cations and accelerating SNAr reactions. |
| Often Suitable | Acetonitrile, THF, 2-MeTHF | Good alternatives with different polarity and boiling points. |
| Use with Caution | Alcohols (e.g., Ethanol, Isopropanol) | Can act as competing nucleophiles, especially at higher temperatures.[4] |
| Generally Avoid | Protic solvents (water, unless intended), non-polar solvents (e.g., Toluene, Hexane) | Protic solvents can deactivate the nucleophile or lead to hydrolysis. Non-polar solvents generally result in very slow reaction rates. |
Q2: Do I always need to add a base to my reaction?
A2: Not always. The need for a base depends on the nature of your nucleophile.
-
Neutral Nucleophiles (e.g., primary/secondary amines): Yes, a base is typically required to scavenge the proton (as HCl) released during the reaction. Without a base, the amine nucleophile will be protonated and deactivated.
-
Anionic Nucleophiles (e.g., alkoxides, thiolates): If you are using a pre-formed anionic nucleophile (e.g., sodium methoxide), an additional base is usually not necessary.
Q3: What is the typical reactivity order of halogens as leaving groups in SNAr reactions?
A3: The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I .[3] This is counterintuitive compared to SN1 and SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step.[3]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1] You can observe the consumption of the starting material (4-Chloro-2-methyl-5-nitropyridine) and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[7]
Q5: What are the best practices for purifying the product of an SNAr reaction?
A5: The purification method will depend on the physical properties of your product.
-
Precipitation: If the product is a solid and precipitates from the reaction mixture upon cooling or addition of an anti-solvent (like water), it can be isolated by filtration.[1]
-
Extraction: If the product is soluble, an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is a common procedure.
-
Column Chromatography: For purification from soluble impurities or side products, column chromatography on silica gel is a standard and effective technique.[1]
Experimental Workflow and Diagrams
General Experimental Workflow for Optimizing SNAr Reactions
Caption: A generalized workflow for performing and optimizing SNAr reactions.
SNAr Mechanism Pathway
Caption: The two-step mechanism of the SNAr reaction.
References
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks.
- A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. Benchchem.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
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removal of palladium catalyst from 4-Chloro-2-methyl-5-nitropyridine reactions
A Guide for Scientists in Drug Development
Introduction: The Critical Task of Palladium Removal in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are indispensable tools in modern pharmaceutical synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1] The synthesis of key intermediates like 4-Chloro-2-methyl-5-nitropyridine often relies on these powerful transformations. However, this reliance introduces a critical downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API).
This is not a trivial purification step. Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent limits on elemental impurities in final drug products, with palladium typically limited to less than 10 ppm.[2][3] Beyond toxicity concerns, residual palladium can interfere with subsequent synthetic steps or compromise the stability of the final API.[4] The challenge is often magnified when working with nitrogen-containing heterocycles, as the nitrogen atom can coordinate with the palladium center, making its removal more complex.[5][6]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing the challenge of palladium removal. It offers practical, field-proven insights through troubleshooting guides and frequently asked questions, grounded in authoritative scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
There are three primary reasons:
-
Regulatory Compliance: International guidelines (ICH Q3D) mandate strict control over elemental impurities in drug products due to their potential toxicity.[7] Palladium is classified as a Class 2B element, requiring levels to be controlled, often to below 10 ppm for oral consumption.
-
Catalytic Activity in Downstream Steps: Even trace amounts of palladium can exhibit unintended catalytic activity ("phantom reactivity") in subsequent reactions, leading to byproduct formation and mechanistic misinterpretations.[4]
-
Product Stability and Quality: Residual metals can degrade the final API, affecting its shelf life, efficacy, and safety profile.
Q2: What are the primary methods for removing palladium from a reaction mixture?
Palladium removal strategies can be broadly categorized into three main approaches: adsorption, extraction/precipitation, and crystallization.[8]
-
Adsorption: This is the most common method and involves using a solid material to bind the palladium. The solid is then removed by filtration. Key adsorbents include:
-
Metal Scavengers: These are materials like silica or polystyrene functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[9][10][11] They work via chemisorption, forming strong bonds with the metal.[8]
-
Activated Carbon: A cost-effective and widely used adsorbent that removes palladium through physisorption onto its high-surface-area, porous structure.[8][12][13] It is effective for various palladium species.[12]
-
-
Extraction & Precipitation: This involves treating the reaction mixture with a reagent that forms an insoluble complex with palladium, which can then be filtered off. Reagents like N-acetyl-L-cysteine, thiourea, or dithiocarbamates are often used.[9][14][15]
-
Crystallization: While a standard purification technique, crystallization alone is often insufficient for reaching very low palladium levels.[1] Its effectiveness can be enhanced by adding an agent that complexes with palladium, keeping it in the mother liquor during crystallization.[9]
Q3: My API is a nitrogen-containing heterocycle (4-Chloro-2-methyl-5-nitropyridine). Are there special considerations?
Yes. Nitrogen-containing compounds can pose a challenge because the lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst.[5][6] This coordination can sometimes "protect" the palladium, making it less available to bind with scavengers. In such cases, you may need to screen a wider variety of scavengers or use more forcing conditions (e.g., higher temperature, longer treatment time) to achieve the desired palladium levels. The choice of scavenger becomes critical, and those with very high affinity for palladium, like thiol- or TMT-based scavengers, are often more successful.[10]
Q4: How do I choose the most appropriate palladium removal method for my specific reaction?
The optimal method is highly dependent on the specific reaction conditions, the nature of your product, the solvent system, and the state of the palladium species (e.g., Pd(0) vs. Pd(II), soluble vs. colloidal).[8] A screening approach is often the most effective way to identify the best solution. The decision workflow below provides a logical framework for selecting a method.
Q5: How can I accurately measure the amount of residual palladium in my sample?
Accurate quantification is essential to validate your removal process. The industry-standard methods require specialized instrumentation and expertise:[9][16]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique, capable of detecting palladium at parts-per-billion (ppb) levels. It is the gold standard for final product validation.[9][17]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.[16]
-
Atomic Absorption (AA) Spectroscopy: A reliable but often less sensitive method than ICP techniques.[9]
For rapid, in-process checks during development, faster fluorometric or colorimetric methods can be used to get a relative measure of palladium concentration, helping to quickly screen different scavenging conditions before submitting samples for formal ICP analysis.[1][16][17]
Workflow for Selecting a Palladium Removal Strategy
This diagram outlines a logical decision-making process for choosing an appropriate palladium removal technique.
Caption: A decision workflow for selecting a palladium removal method.
Troubleshooting Guide
This section addresses common problems encountered during palladium removal.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Pd levels after scavenger treatment. | 1. Insufficient scavenger: The amount of scavenger may be too low relative to the palladium concentration.[18] 2. Ineffective scavenger: The chosen scavenger may have a low affinity for the specific palladium species in your mixture.[8] 3. Short treatment time/low temp: The kinetics of binding may be slow.[19] 4. API interference: Your product (e.g., a pyridine) may be coordinating to the palladium, preventing the scavenger from binding.[5] | 1. Increase scavenger loading: Try increasing to 5-10 equivalents relative to palladium.[18] 2. Screen different scavengers: Test scavengers with different functional groups (e.g., thiol, TMT, amine-based).[10] 3. Increase time and/or temperature: Extend the treatment time to 16-24 hours and/or gently heat the mixture (e.g., to 40-50 °C), if the API is stable.[8] 4. Consider a binary system: Use a combination of a chelating agent and an adsorbent like activated carbon.[19] |
| Significant product loss after activated carbon treatment. | 1. Non-specific adsorption: Activated carbon can adsorb organic molecules, including your API, especially if it has a high surface area. 2. Excessive carbon: Using too much activated carbon increases the surface area available for product loss. | 1. Reduce carbon loading: Use the minimum amount of carbon necessary (e.g., start with 0.1-0.2 weight equivalents relative to the product).[8] 2. Screen different types of carbon: Carbons with different pore sizes and surface properties have different adsorption profiles.[12] 3. Optimize contact time: Minimize the treatment time to what is required for palladium removal to reduce product adsorption. |
| Filtration is very slow or clogged after treatment. | 1. Fine particles: The scavenger or activated carbon particles may be too fine, clogging the filter paper or frit.[20] 2. Precipitation of API: Changes in temperature or solvent composition during treatment may have caused the product to crash out. | 1. Use a filter aid: Add a pad of Celite® or another filter aid to the filter funnel before filtration.[20] 2. Choose a different grade of adsorbent: Some scavengers are available in larger particle sizes that are easier to filter. 3. Ensure API is fully dissolved: Check the solubility of your product under the treatment conditions and consider adding more solvent if needed. |
| Palladium levels are inconsistent between batches. | 1. Variable palladium speciation: The state of the palladium (e.g., Pd(0) colloids vs. soluble Pd(II)) may differ from run to run, affecting scavenger efficiency. 2. Presence of oxygen: Inconsistent inerting of the reaction can lead to different levels of Pd(0) oxidation to Pd(II), which may interact differently with scavengers.[21][22] | 1. Use a broad-spectrum adsorbent: Activated carbon is often effective against multiple palladium species.[12] 2. Standardize work-up procedure: Ensure the work-up protocol is identical for every batch, particularly regarding exposure to air. 3. Introduce a pre-treatment step: Consider adding a mild reducing or oxidizing agent during work-up to convert all palladium to a single oxidation state before scavenging. |
Comparative Analysis of Common Palladium Removal Methods
| Method | Typical Efficiency (Final ppm) | Relative Cost | Scalability | Key Advantages | Potential Drawbacks |
| Thiol/TMT Scavengers | < 1 - 10 ppm[8][18] | High | Excellent | High selectivity, very effective for low ppm targets. | High cost, potential for leaching of sulfur-containing impurities. |
| Activated Carbon | < 1 - 50 ppm[8] | Low | Excellent | Low cost, effective for various Pd species, widely available.[12] | Can cause API loss due to non-specific adsorption. |
| Crystallization (Enhanced) | 10 - 200 ppm[1][9] | Low | Good | Integrates into a standard purification step, avoids extra reagents. | Often insufficient on its own to reach <10 ppm levels.[1] |
| Extraction / Precipitation | 10 - 100 ppm[14] | Medium | Good | Can be cost-effective and avoids solid adsorbents. | May require additional extractions, potential for incomplete precipitation. |
| Simple Filtration (for Pd/C) | > 100 ppm[8] | Very Low | Excellent | Simple and fast for heterogeneous catalysts. | Ineffective for any leached or soluble palladium species. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol is a general guideline for using a solid-supported scavenger like ISOLUTE® Si-Thiol or similar products.
-
Reaction Completion & Work-up: Once the reaction is complete, perform your standard aqueous work-up to remove water-soluble impurities. The final organic solution containing your product and the soluble palladium catalyst is carried forward.
-
Quantify Initial Palladium: Take a small, representative sample of the organic solution and submit it for ICP-MS analysis to determine the starting palladium concentration (ppm).
-
Scavenger Addition: To the bulk organic solution, add 3-5 equivalents of the thiol-functionalized silica scavenger relative to the initial mass of palladium used in the reaction.
-
Stirring: Stir the resulting slurry at room temperature for 4-16 hours. For challenging substrates like N-heterocycles, or if room temperature is ineffective, the temperature can be increased to 40-60 °C, provided the product is thermally stable.[8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin. Wash the filter cake thoroughly with fresh organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Final Analysis: Submit a sample of the final, isolated product for ICP-MS analysis to confirm that the residual palladium level is within the target specification (<10 ppm).
Protocol 2: Palladium Removal Using Activated Carbon
This protocol describes a cost-effective method for reducing palladium levels.
-
Reaction Completion & Work-up: As in the previous protocol, complete the reaction and perform a standard aqueous work-up.
-
Quantify Initial Palladium: Determine the starting palladium concentration via ICP-MS.
-
Carbon Addition: To the organic solution containing the product, add activated carbon. A typical starting point is 0.1 to 0.2 times the weight of the crude product (e.g., for 10g of crude product, add 1-2g of activated carbon).[8]
-
Stirring: Stir the slurry at room temperature or slightly elevated temperature (e.g., 45 °C) for 2-18 hours.[8] The optimal time should be determined by monitoring both palladium removal and product loss.
-
Filtration: The fine nature of activated carbon requires careful filtration. Use a sintered glass funnel with a 1-2 cm thick pad of Celite®. Wet the Celite pad with the solvent before filtering the slurry.[20]
-
Washing and Concentration: Wash the carbon/Celite cake extensively with fresh solvent to recover adsorbed product. Combine the filtrates and concentrate under reduced pressure.
-
Final Analysis: Analyze the final product for residual palladium content by ICP-MS to validate the procedure.
Visualized Scavenging Workflow
This diagram illustrates the key steps in a typical batch process for palladium removal using a solid-supported scavenger.
Caption: A typical workflow for palladium removal using a scavenger resin.
References
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Available at: [Link]
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Biotage. Metal scavengers for organic purification. Available at: [Link]
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Pharmaceutical Technology (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]
-
Macdonald, S. J. F., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development. Available at: [Link]
-
Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. Available at: [Link]
-
Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry. Available at: [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at: [Link]
-
ResearchGate. How can I remove palladium Pd catalyst easily? Available at: [Link]
-
ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link]
-
Princeton Powder. Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. Available at: [Link]
-
Wang, L., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development. Available at: [Link]
-
Environmental Genome. Pd on carbon (activated carbon impregnated with Pd). Available at: [Link]
-
Yenneti, K., & Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available at: [Link]
-
BHS-Sonthofen Inc. (2019). Inventive Filtration Technologies for Palladium Recovery. Available at: [Link]
-
Kosco, J., et al. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. KAUST Repository. Available at: [Link]
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Kosco, J., et al. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Advanced Energy Materials. Available at: [Link]
-
ResearchGate. Residual palladium levels in reaction samples following automated (Biotage) flash chromatography and metal scavenging using Si-TMT resin. Available at: [Link]
-
Organic Syntheses. Procedure for Palladium-Catalyzed Reduction. Available at: [Link]
-
Dame, M. K., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development. Available at: [Link]
-
Reddit. Your trick to remove residual palladium. Available at: [Link]
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Probert, P. M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Royal Society of Chemistry. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. Available at: [Link]
-
Fingerprint. The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Available at: [Link]
-
ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Available at: [Link]
-
Daugulis, O., et al. (2012). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Horváth, J., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
Sources
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Technical Support Center: Challenges in the Scale-Up of 4-Chloro-2-methyl-5-nitropyridine Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling this important heterocyclic intermediate. As a molecule with distinct reactive sites, its synthesis is non-trivial and presents several challenges, particularly during scale-up.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Section 1: Synthesis Pathway Overview
The synthesis of 4-Chloro-2-methyl-5-nitropyridine is a multi-step process that requires careful control over reaction conditions to ensure safety, yield, and purity. A common and logical synthetic strategy involves the initial nitration of a pyridine precursor, followed by activation of the 4-position via N-oxidation, subsequent chlorination, and final deoxygenation.
Sources
preventing hydrolysis of 4-Chloro-2-methyl-5-nitropyridine during workup
Welcome to the technical support center for 4-Chloro-2-methyl-5-nitropyridine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. Here, we address a critical challenge often encountered during experimental workup: the unwanted hydrolysis of the C4-chloro substituent. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you preserve the integrity of your compound and maximize your reaction yields.
Understanding the Challenge: The Inherent Reactivity of 4-Chloro-2-methyl-5-nitropyridine
The hydrolysis of 4-Chloro-2-methyl-5-nitropyridine to its corresponding pyridone derivative is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) at the C5 position. This electronic arrangement renders the carbon atom at the C4 position highly electrophilic and, consequently, susceptible to attack by nucleophiles, including water and hydroxide ions, which are ubiquitous in aqueous workup conditions.[1][2]
The general mechanism involves a two-step addition-elimination process. The nucleophile (e.g., OH⁻) attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the hydrolyzed product. The presence of the nitro group para to the chlorine atom is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction.[2]
The methyl group at the C2 position has a minor, slightly deactivating electronic effect and may offer minimal steric hindrance, but the powerful activating influence of the nitro group and the pyridine nitrogen atom predominates.
Troubleshooting Guide: Preventing Hydrolysis During Workup
Unwanted hydrolysis is most often introduced during the quenching and extraction phases of the experimental workup. The following section provides a systematic approach to diagnosing and solving this issue.
Primary Diagnostic Question: At what stage of the workup is the hydrolysis product appearing?
-
Scenario A: The hydrolysis product is observed immediately after quenching the reaction mixture with an aqueous solution.
-
Scenario B: The product appears to be stable after the initial quench but degrades during subsequent basic washes.
-
Scenario C: Hydrolysis is occurring even without the use of a strong base.
The decision tree below will guide you to the appropriate preventative protocol based on your specific situation.
Caption: Decision tree for troubleshooting hydrolysis during workup.
Experimental Protocols for Hydrolysis Prevention
Based on the troubleshooting guide, here are detailed, step-by-step protocols designed to minimize the risk of hydrolysis.
Protocol 1: Standard Workup Using a Weak Base
This is the recommended procedure for most applications, especially when acidic byproducts need to be neutralized.
Objective: To isolate the product while neutralizing acidic components without raising the pH to a level that promotes significant hydrolysis.
Methodology:
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0-5 °C in an ice bath. This reduces the rate of all chemical reactions, including potential hydrolysis.
-
Quench with Cold Water/Ice: Slowly add the reaction mixture to a separate beaker containing a stirred mixture of ice and water.
-
Dilute with Organic Solvent: Transfer the quenched mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralize with Saturated Sodium Bicarbonate: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions.[3] Crucially, vent the separatory funnel frequently to release the CO₂ gas that is generated.
-
Monitor pH: After each addition, briefly check the pH of the aqueous layer using pH paper. Aim for a pH between 7.0 and 8.0. Do not exceed pH 8.5.
-
Separate Layers: Once neutralized, separate the aqueous and organic layers.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and some water-soluble impurities.[1]
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Strictly Controlled pH Workup (No Base)
This protocol is ideal when the reaction does not contain acidic components that require neutralization and the primary concern is hydrolysis from neutral water.
Objective: To isolate the product while maintaining a neutral to slightly acidic pH throughout the workup.
Methodology:
-
Cool and Quench: Follow steps 1 and 2 from Protocol 1.
-
Dilute with Organic Solvent: Transfer the quenched mixture to a separatory funnel and add an appropriate organic solvent.
-
Wash with Water: Wash the organic layer with deionized water. Repeat this wash 2-3 times.
-
Wash with Saturated Ammonium Chloride (Optional): If emulsions are a problem or if there are trace metal catalysts to be removed, a wash with a saturated aqueous solution of NH₄Cl can be beneficial.[1]
-
Wash with Brine: Perform a final wash with a saturated aqueous solution of NaCl.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
Protocol 3: Non-Aqueous Workup
This is an alternative for highly sensitive substrates or when even minimal contact with water must be avoided.
Objective: To isolate the product without the use of aqueous solutions.
Methodology:
-
Cool the Reaction Mixture: Cool the reaction to room temperature.
-
Remove Solvent: Concentrate the reaction mixture directly under reduced pressure to remove the solvent.
-
Direct Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture containing hexane/ethyl acetate) and directly purify by flash column chromatography on silica gel.
| Workup Parameter | Protocol 1: Weak Base | Protocol 2: Controlled pH | Protocol 3: Non-Aqueous |
| Primary Use Case | Neutralization of acidic byproducts | Reactions without acidic byproducts | Extremely water-sensitive products |
| Quenching Agent | Ice/Water | Ice/Water | N/A |
| pH Control | Saturated NaHCO₃ (pH 7.0-8.0) | Water/Brine (pH ~7 or slightly acidic) | N/A |
| Key Advantage | Removes acidic impurities effectively | Minimizes exposure to any base | Completely avoids water |
| Potential Drawback | Risk of pH overshoot if not careful | May not remove all ionic impurities | Can be less efficient for removing certain byproducts |
Frequently Asked Questions (FAQs)
Q1: Why is 4-Chloro-2-methyl-5-nitropyridine so susceptible to hydrolysis when other chloropyridines are more stable?
A: The susceptibility to hydrolysis is due to the strong electron-withdrawing effect of the nitro group (-NO₂) located at the 5-position. In the context of the pyridine ring, this places the nitro group para to the C-Cl bond. This positioning is critical because it allows the negative charge of the anionic Meisenheimer intermediate, formed during nucleophilic attack, to be delocalized onto the electronegative oxygen atoms of the nitro group.[2] This resonance stabilization significantly lowers the activation energy of the reaction, making the substitution much more favorable compared to a chloropyridine without such an activating group.
Q2: I used potassium carbonate (K₂CO₃) as a base in my reaction. During workup, I see a lot of the hydrolyzed product. Why?
A: Potassium carbonate, while often considered a mild base in organic synthesis, is still sufficiently basic in an aqueous solution to significantly promote the hydrolysis of your activated chloropyridine. The carbonate ion (CO₃²⁻) is the conjugate base of the weak acid bicarbonate (HCO₃⁻), and it can create a basic environment that facilitates the attack of water or hydroxide ions on the electron-deficient C4 position. For this substrate, it is safer to use sodium bicarbonate for neutralization or to avoid basic conditions altogether during the workup.
Q3: Can I use a dilute solution of a strong base, like 0.1 M NaOH, to save time?
A: This is strongly discouraged. Even dilute solutions of strong bases like sodium hydroxide (NaOH) will provide a high concentration of hydroxide ions (OH⁻), which are much more potent nucleophiles than water. Research on the related compound 2-chloro-5-nitropyridine has shown that using hydroxide bases can lead to not just hydrolysis, but also to ring-opening reactions via an SN(ANRORC) mechanism, which would irreversibly destroy your desired product.[4] The risk of significant product loss and complex side reactions far outweighs any potential time savings.
Q4: My reaction solvent is DMF. How does this affect the workup procedure?
A: Dimethylformamide (DMF) is a polar aprotic solvent and is fully miscible with water. When working up a reaction from DMF, you will need to add a large volume of water to the separatory funnel to ensure proper phase separation with your extraction solvent (e.g., ethyl acetate). The large amount of water increases the importance of controlling the pH and minimizing the time the product is in the aqueous phase. It is recommended to use ice-cold water for the initial dilution and to proceed with the extraction promptly.
Q5: Is it possible to reverse the hydrolysis reaction?
A: No, the hydrolysis of the C-Cl bond to a C-OH group (forming the pyridone tautomer) is effectively irreversible under typical workup and synthetic conditions. The resulting pyridone is a very stable compound. Prevention of its formation is the only practical strategy.
References
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Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. Available at: [Link]
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Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Why do organic mechanisms often use weak bases (ex: pyridine) to de-protonate amines (ex: diphenylamine)? Wouldn't it also work just as well with strong bases such as LDA? Quora. Available at: [Link]
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4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
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Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. Available at: [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-methyl-5-nitropyridine in Nucleophilic Aromatic Substitution
Introduction
In the landscape of medicinal chemistry and agrochemical synthesis, substituted halopyridines are foundational building blocks. Their utility stems from the pyridine ring's unique electronic properties and the halogen's capacity to act as a versatile leaving group. Among these, 4-Chloro-2-methyl-5-nitropyridine is a particularly valuable intermediate, engineered with specific substituents to enhance its reactivity in a controlled manner.[1][2]
This technical guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-2-methyl-5-nitropyridine, primarily in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. We will dissect the electronic and steric factors that govern its reactivity and benchmark it against other relevant halopyridines. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of synthetic routes.
Theoretical Underpinnings of Halopyridine Reactivity
The reactivity of a halopyridine in SNAr is not an intrinsic property of the molecule alone but a consequence of a delicate interplay between the pyridine nitrogen, the nature and position of the halogen, and the electronic influence of other ring substituents.
1. The Pyridine Ring: An Electron-Deficient Arena Unlike benzene, the pyridine ring contains a highly electronegative nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I), rendering the carbon atoms of the ring, particularly at the ortho (C2/C6) and para (C4) positions, electron-deficient and thus electrophilic.[3][4][5] This inherent electrophilicity is the primary reason pyridines are more susceptible to nucleophilic attack than their benzene counterparts.[3]
2. The Role of Activating Groups The reactivity of the halopyridine scaffold can be dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs). The nitro group (-NO₂) is an archetypal activating group, exerting both a strong inductive (-I) and resonance (-M) effect. When positioned ortho or para to the leaving group, the nitro group provides resonance stabilization to the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism.[6][7] In 4-Chloro-2-methyl-5-nitropyridine, the nitro group at C5 is meta to the C4 chlorine, primarily exerting a strong inductive effect.
3. The Leaving Group: Halogen Hierarchy In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[8] Consequently, the reactivity order of halogens is often counterintuitive when compared to SN1/SN2 reactions. The order of reactivity is governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. A more electronegative halogen polarizes the C-X bond more effectively, making the carbon more susceptible to nucleophilic attack. Therefore, the typical reactivity order is:
F > Cl > Br > I [9]
This is a critical consideration when comparing 4-chloro-2-methyl-5-nitropyridine with its fluoro analogue.
Mechanistic Visualization: The SNAr Pathway
The SNAr reaction of 4-Chloro-2-methyl-5-nitropyridine proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the electron-deficient carbon at the C4 position, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the pyridine ring and the nitro group. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[7]
Caption: The addition-elimination mechanism of SNAr reactions.
Comparative Reactivity Analysis
To contextualize the reactivity of 4-Chloro-2-methyl-5-nitropyridine, we will compare it with structurally similar halopyridines. The key differentiators are the nature of the halogen, its position, and the presence of other substituents.
| Compound | Key Structural Features | Predicted Relative Reactivity (SNAr) | Rationale |
| 4-Chloro-2-methyl-5-nitropyridine | Target Compound. Cl at C4 (para to N), -NO₂ at C5 (meta to Cl). | High | The C4 position is activated by the ring nitrogen. The nitro group at C5 provides a strong inductive pull, further increasing the electrophilicity of the C4 carbon. |
| 4-Fluoro-2-methyl-5-nitropyridine | Fluoro analogue. | Highest | Fluorine is a superior leaving group to chlorine in SNAr due to its higher electronegativity, which makes the C4 carbon more electrophilic and susceptible to nucleophilic attack.[10][11] |
| 2-Chloro-4-methyl-5-nitropyridine | Isomer. Cl at C2 (ortho to N). | Very High | The C2 position is also strongly activated by the ring nitrogen.[3][5] Its reactivity would be comparable to, and potentially slightly higher than, the 4-chloro isomer due to the proximity to the primary activating nitrogen atom. |
| 4-Chloro-2-methylpyridine | Lacks the -NO₂ group. | Low | Without the powerful activating effect of the nitro group, the electrophilicity of the C4 carbon is significantly reduced, leading to much slower reaction rates. |
| 3-Chloro-2-methyl-5-nitropyridine | Isomer. Cl at C3 (meta to N). | Very Low | The C3 position is not activated by the ring nitrogen's resonance effect. SNAr at the meta position is significantly disfavored and often requires harsh conditions.[3] |
Experimental Protocol: A Comparative SNAr Study
This protocol provides a self-validating framework to experimentally compare the reactivity of different halopyridines. A common nucleophile, benzylamine, is used under standardized conditions.
Caption: Standardized workflow for comparing halopyridine reactivity.
Step-by-Step Methodology:
-
Reaction Setup: To three separate oven-dried reaction vials equipped with magnetic stir bars, add the respective halopyridine (0.5 mmol, 1.0 eq) and potassium carbonate (1.0 mmol, 2.0 eq).
-
Reagent Addition: Add 2.5 mL of anhydrous DMF to each vial. Subsequently, add benzylamine (0.55 mmol, 1.1 eq) to each solution at room temperature.
-
Reaction Conditions: Seal the vials and place them in a preheated reaction block at 80 °C. Stir the mixtures vigorously.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material.
-
Work-up: Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature. Pour each mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminopyridine.[9]
-
Comparison: Compare the isolated yields and the time required for complete conversion for each of the three substrates to establish a practical reactivity trend.
Conclusion
4-Chloro-2-methyl-5-nitropyridine is a highly activated substrate for nucleophilic aromatic substitution, making it a valuable tool for synthetic chemists. Its reactivity is governed by a combination of factors:
-
Activation: The inherent electron deficiency of the pyridine ring at the C4 position is significantly enhanced by the inductive pull of the C5 nitro group.
-
Leaving Group: While chlorine is an effective leaving group, its fluoro counterpart is predicted to be substantially more reactive under identical SNAr conditions.
-
Positional Isomers: The reactivity of the 4-chloro isomer is comparable to its 2-chloro analogue, as both positions are electronically activated. In contrast, a 3-chloro isomer would be significantly less reactive.
For researchers and drug development professionals, this understanding is crucial for optimizing reaction conditions. When faster reaction times or milder conditions are required, selecting the fluoro analogue may be advantageous. However, 4-Chloro-2-methyl-5-nitropyridine offers a cost-effective and highly efficient option for introducing a vast array of nucleophiles at the C4 position, cementing its role as a cornerstone intermediate in modern organic synthesis.
References
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A Comparative Guide to Analytical Methods for Assessing the Purity of 4-Chloro-2-methyl-5-nitropyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of safe and effective pharmaceutical synthesis. 4-Chloro-2-methyl-5-nitropyridine, a key building block in the creation of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Ensuring its purity is critical, as even trace impurities can impact the efficacy, safety, and stability of the final drug product.[3] This guide provides an in-depth, objective comparison of the primary analytical methods for assessing the purity of 4-Chloro-2-methyl-5-nitropyridine, complete with experimental insights and data-driven comparisons.
The Critical Role of Purity in Pharmaceutical Intermediates
Impurities in an API can arise from various sources, including the synthesis process, degradation, or storage.[4] These impurities can be structurally similar to the API, making their detection and quantification a significant analytical challenge. The presence of impurities can lead to a decrease in the therapeutic efficacy of a drug and may even pose a toxicological risk.[3] Therefore, regulatory bodies like the FDA and EMA mandate stringent impurity profiling to ensure the quality and safety of pharmaceutical products.[3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is widely regarded as the most precise and versatile method for analyzing the purity of pharmaceutical compounds.[5][6] Its high sensitivity and resolving power make it ideal for separating and quantifying closely related impurities.[5]
The 'Why' Behind HPLC Method Selection
The choice of an HPLC method is dictated by the physicochemical properties of 4-Chloro-2-methyl-5-nitropyridine and its potential impurities. A reversed-phase (RP) HPLC method is typically the most suitable approach due to the compound's moderate polarity. The separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.
Experimental Protocol: A Validated RP-HPLC Method
A robust and reproducible HPLC method is essential for reliable impurity analysis.[7] The following protocol is a validated starting point for the analysis of 4-Chloro-2-methyl-5-nitropyridine:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water (with 0.05% sulfuric acid as a buffer) is often effective.[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 200 nm.[8]
-
Injection Volume: 1 µL of a 1.0 mg/mL sample solution in a 50/50 MeCN/water mixture.[8]
Method validation is a critical step to ensure accuracy, precision, and reliability.[7] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Data Interpretation and Performance
The output of an HPLC analysis is a chromatogram, where the main peak corresponds to 4-Chloro-2-methyl-5-nitropyridine and smaller peaks represent impurities. The area of each peak is proportional to the concentration of the respective compound. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
Gas Chromatography (GC) is another crucial technique, particularly for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC.[6] This is especially important for detecting residual solvents from the synthesis process.[10][11]
Choosing the Right GC Conditions
The selection of a GC method hinges on the volatility of 4-Chloro-2-methyl-5-nitropyridine and its potential impurities. A capillary column with a non-polar or medium-polarity stationary phase is generally effective.
Experimental Protocol: GC-MS for Comprehensive Analysis
Coupling GC with a Mass Spectrometry (MS) detector provides a powerful tool for both quantification and identification of impurities.[12]
-
Injector: Split/splitless injector at 250°C.[12]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane.[12]
-
Oven Program: Initial temperature of 80°C (hold for 2 min), ramp to 280°C at 15°C/min (hold for 5 min).[12]
-
Carrier Gas: Helium at 1 mL/min.[12]
-
MS Detector: Electron Ionization (EI) at 70 eV.[12]
Data Interpretation and Performance
The GC-MS analysis provides a total ion chromatogram (TIC) for quantitative analysis and a mass spectrum for each separated component, enabling identification by comparing the fragmentation pattern to a spectral library or through interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and can also be used for quantitative purity determination.[13][14] ¹H NMR is particularly useful for providing a "fingerprint" of the molecule and quantifying impurities if a certified reference standard is used.
The Power of qNMR
Quantitative NMR (qNMR) is a primary analytical method that offers the advantage of not requiring a specific reference standard for each impurity.[14] The purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Integrate the signals of the analyte and the internal standard.
The chemical shifts of the protons on the pyridine ring are characteristic. For pyridine itself, the α-protons (adjacent to the nitrogen) are the most deshielded, followed by the γ-proton, and then the β-protons.[13] Substituents will cause predictable shifts in these signals.
Data Interpretation and Performance
The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the molecular weights and masses of the analyte and the internal standard. qNMR is a highly accurate and precise method, but it may have lower sensitivity compared to chromatographic techniques for trace impurities.[14]
Mass Spectrometry (MS): Unraveling Molecular Identity
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for identifying unknown impurities.[15] When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes an exceptionally powerful tool for impurity profiling.[3][10]
Ionization Techniques: The Key to Versatility
-
Electron Ionization (EI): A "hard" ionization technique used in GC-MS that causes extensive fragmentation, providing a detailed structural fingerprint.[12]
-
Electrospray Ionization (ESI): A "soft" ionization technique used in LC-MS that typically produces the protonated molecular ion, providing molecular weight information with minimal fragmentation.[12]
Data Interpretation
The mass spectrum of 4-Chloro-2-methyl-5-nitropyridine will show a characteristic molecular ion peak and fragment ions corresponding to the loss of substituents like the chloro, methyl, and nitro groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum.[12]
Comparative Analysis of Analytical Methods
| Technique | Principle | Primary Application | Advantages | Limitations | Typical LOD |
| HPLC-UV | Differential partitioning | Quantification of known and unknown impurities | High precision, robustness, and versatility.[5][6] | May require reference standards for impurity identification. | ~0.01%[3] |
| GC-MS | Separation by volatility, detection by mass | Analysis of volatile impurities and residual solvents | Excellent for volatile compounds, provides structural information.[10][11] | Limited to thermally stable and volatile compounds. | ~0.001%[3] |
| qNMR | Nuclear spin resonance | Absolute quantification and structural confirmation | Primary method, no need for specific impurity standards.[14] | Lower sensitivity for trace impurities, requires high-field instrument. | ~0.1%[3] |
| LC-MS | Chromatographic separation coupled with mass detection | Identification and quantification of non-volatile impurities | High sensitivity and specificity, provides molecular weight information.[3] | High cost and complexity. | ~0.001%[3] |
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of the purity of 4-Chloro-2-methyl-5-nitropyridine. A comprehensive and robust purity assessment relies on an integrated approach that leverages the strengths of multiple analytical methods.
-
HPLC-UV should be the primary method for routine purity testing and quantification of non-volatile impurities.
-
GC-MS is essential for the analysis of residual solvents and other volatile impurities.
-
NMR provides definitive structural confirmation of the main component and can be used for absolute quantification.
-
LC-MS is invaluable for the identification of unknown impurities detected by HPLC.
By employing a combination of these powerful analytical tools, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from 4-Chloro-2-methyl-5-nitropyridine.
References
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A Comparative Guide to 4-Chloro-2-methyl-5-nitropyridine and 2-chloro-3-nitropyridine in Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, substituted chloronitropyridines stand out for their versatile reactivity. This guide provides an in-depth comparison of two such pivotal reagents: 4-Chloro-2-methyl-5-nitropyridine and 2-chloro-3-nitropyridine. We will dissect their synthesis, comparative reactivity in key transformations, and strategic applications, supported by experimental data and mechanistic insights to inform your selection process.
Structural and Electronic Overview
At first glance, both molecules are chloronitropyridines, yet the positional arrangement of their substituents—chloro, nitro, and in one case, methyl—imparts distinct electronic characteristics and, consequently, divergent reactivity.
| Compound | Structure | Key Features |
| 4-Chloro-2-methyl-5-nitropyridine | ![]() | Chloro at C4 (para to ring nitrogen), Nitro at C5, Methyl at C2. The chloro group is activated by the para-nitrogen and the ortho-nitro group. |
| 2-chloro-3-nitropyridine | ![]() | Chloro at C2 (ortho to ring nitrogen), Nitro at C3. The chloro group is activated by the ortho-nitrogen and the ortho-nitro group. |
The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nitro group, rendering the chloro-substituted carbon atoms highly electrophilic and susceptible to nucleophilic attack. The relative positioning of the chloro leaving group and the nitro activating group is the critical determinant of their reactivity, a topic we will explore in detail.
Synthesis of the Building Blocks
A reliable and scalable synthesis of these intermediates is a crucial first consideration for any research program.
Synthesis of 4-Chloro-2-methyl-5-nitropyridine
A common route to 4-Chloro-2-methyl-5-nitropyridine begins with 2-methyl-4-nitropyridine-N-oxide. This multi-step synthesis involves the chlorination and subsequent deoxygenation of the pyridine N-oxide.[1][2]
Caption: Synthetic pathway to 4-Chloro-2-methyl-5-nitropyridine.
Synthesis of 2-chloro-3-nitropyridine
2-chloro-3-nitropyridine can be efficiently prepared from 2-pyridone. The process involves nitration followed by chlorination.[3]
Caption: Generalized SNAr mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, widely used in the synthesis of biaryl compounds. [4][5]Both 4-Chloro-2-methyl-5-nitropyridine and 2-chloro-3-nitropyridine can participate in Suzuki couplings, though the reactivity of chloro-heteroarenes can be challenging compared to their bromo or iodo counterparts.
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. [6]The electron-deficient nature of the pyridine ring, enhanced by the nitro group, can facilitate the oxidative addition step, which is often rate-limiting. [7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Synthesis: Case Studies
The true value of these building blocks is demonstrated in their application to the synthesis of complex, biologically active molecules.
4-Chloro-2-methyl-5-nitropyridine in Kinase Inhibitor Synthesis
Substituted aminopyridines are privileged scaffolds in many kinase inhibitors. 4-Chloro-2-methyl-5-nitropyridine is a valuable precursor for such compounds. For example, in the synthesis of Janus kinase (JAK) inhibitors, the chloro group can be displaced by a primary or secondary amine via an SNAr reaction. The nitro group can then be reduced to an amine and further functionalized. [8]
2-chloro-3-nitropyridine in the Synthesis of Urease Inhibitors
2-chloro-3-nitropyridine has been utilized in the synthesis of potential urease inhibitors. The synthesis involves the reaction of 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation. [8]This highlights the utility of the 2-chloro-3-nitropyridine scaffold in constructing molecules with therapeutic potential. [8][9]
Experimental Protocols
To provide a practical context, here are representative experimental protocols for SNAr reactions.
General Protocol for SNAr with an Amine Nucleophile
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A Senior Application Scientist's Guide to NMR Validation of 4-Chloro-2-methyl-5-nitropyridine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) data for the validation of reaction products derived from 4-Chloro-2-methyl-5-nitropyridine. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results.
The Synthetic Hub: Reactivity of 4-Chloro-2-methyl-5-nitropyridine
4-Chloro-2-methyl-5-nitropyridine is a highly versatile scaffold in organic synthesis. The pyridine ring is inherently electron-deficient, a characteristic significantly amplified by the potent electron-withdrawing nitro group at the 5-position. This electronic landscape renders the carbon at the 4-position, bearing the chloro substituent, highly electrophilic and susceptible to .[1] This reactivity allows for the facile introduction of a variety of functional groups, making it a valuable starting material for the synthesis of diverse molecular architectures.
The general mechanism for the SNAr reaction on this substrate proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor driving the reaction forward.
Herein, we will focus on the validation of products from the reaction of 4-Chloro-2-methyl-5-nitropyridine with two common classes of nucleophiles: amines and alkoxides.
Foundational NMR Analysis of the Starting Material
A thorough understanding of the NMR spectrum of the starting material is paramount for accurate comparison with the reaction products.
1H NMR Spectrum of 4-Chloro-2-methyl-5-nitropyridine
The proton NMR spectrum of 4-Chloro-2-methyl-5-nitropyridine is characterized by two distinct aromatic proton signals and a signal for the methyl group.
-
H-3 Proton: This proton is expected to appear as a singlet at approximately 8.94 ppm . Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the para nitro group.
-
H-6 Proton: This proton also appears as a singlet, typically around 7.67 ppm .
-
Methyl Protons (C2-CH3): The methyl group protons will present as a singlet at approximately 2.81 ppm .
13C NMR Spectrum of 4-Chloro-2-methyl-5-nitropyridine
The carbon NMR spectrum provides a fingerprint of the carbon skeleton.
| Carbon Atom | Approximate Chemical Shift (δ) ppm | Rationale for Chemical Shift |
| C2 | ~163 | Attached to nitrogen and bearing a methyl group. |
| C3 | ~146 | Deshielded by the adjacent nitrogen and the nitro group. |
| C4 | ~144 | Attached to the electronegative chlorine atom. |
| C5 | ~138 | Bearing the electron-withdrawing nitro group. |
| C6 | ~122 | Shielded relative to other aromatic carbons. |
| CH3 | ~24 | Typical range for a methyl group on an aromatic ring. |
Comparative Analysis of Reaction Products
The substitution of the chlorine atom at the C4 position with different nucleophiles induces significant and predictable changes in the NMR spectra.
Case Study 1: Amination Product - 4-Amino-2-methyl-5-nitropyridine
Reaction of 4-Chloro-2-methyl-5-nitropyridine with an amine, such as ammonia or an alkylamine, yields the corresponding 4-amino derivative. The introduction of the electron-donating amino group dramatically alters the electronic environment of the pyridine ring.
Workflow for SNAr Amination and NMR Validation
1H NMR Spectral Comparison
The most notable change upon substitution of the chloro group with an amino group is the significant upfield shift of the ring protons, particularly the proton at the 3-position.
| Proton | 4-Chloro-2-methyl-5-nitropyridine (δ ppm) | 4-Amino-2-methyl-5-nitropyridine (δ ppm) | Δδ (ppm) & Rationale |
| H-3 | ~8.94 (s) | ~8.34 (s) | -0.60 : The strong electron-donating nature of the amino group increases electron density at the ortho and para positions, leading to significant shielding. |
| H-6 | ~7.67 (s) | ~6.40 (s) | -1.27 : Similar shielding effect from the amino group. |
| CH3 | ~2.81 (s) | ~2.51 (s) | -0.30 : Minor shielding effect. |
| NH2 | - | ~8.26 (br s) | Broad singlet, exchangeable with D2O. |
13C NMR Spectral Comparison
The carbon spectrum also reflects the electron-donating character of the amino substituent.
| Carbon Atom | 4-Chloro-2-methyl-5-nitropyridine (δ ppm) | 4-Amino-2-methyl-5-nitropyridine (δ ppm) | Δδ (ppm) & Rationale |
| C2 | ~163 | ~160 | Minor shielding. |
| C3 | ~146 | ~145 | Minor shielding. |
| C4 | ~144 | ~155 | +11 : The carbon directly attached to the amino group experiences a significant downfield shift due to the anisotropic effect of the nitrogen lone pair. |
| C5 | ~138 | ~124 | -14 : Significant shielding due to electron donation from the amino group. |
| C6 | ~122 | ~107 | -15 : Significant shielding. |
| CH3 | ~24 | ~23 | Minor shielding. |
Case Study 2: Methoxylation Product - 4-Methoxy-2-methyl-5-nitropyridine
The reaction with a methoxide source, such as sodium methoxide in methanol, results in the formation of a 4-methoxy derivative. While also an electron-donating group, the methoxy group has a less pronounced effect compared to the amino group.
1H NMR Spectral Data for 4-Methoxy-2-methyl-5-nitropyridine
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-3 | 8.94 | s |
| H-6 | 6.97 | s |
| OCH3 | 3.99 | s |
| CH3 | 2.58 | s |
Note: The provided data for the methoxy product is for the 2-methoxy isomer. However, the principles of interpreting the shifts for the 4-methoxy isomer would be analogous, with expected upfield shifts for the ring protons compared to the starting material.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-methyl-5-nitropyridine
-
Reaction Setup: In a sealed pressure vessel, dissolve 4-Chloro-2-methyl-5-nitropyridine (1.0 g, 5.79 mmol) in 20 mL of ethanol.
-
Reagent Addition: Cool the solution to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in ethanol (7N, 10 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Amino-2-methyl-5-nitropyridine.
Protocol 2: Synthesis of 4-Methoxy-2-methyl-5-nitropyridine (Adapted for 4-substitution)
-
Reaction Setup: To a stirred solution of sodium (0.16 g, 6.9 mmol) in absolute methanol (15 mL) at 0 °C, add a solution of 4-Chloro-2-methyl-5-nitropyridine (1.0 g, 5.79 mmol) in absolute methanol (5 mL) dropwise.
-
Reaction Conditions: Allow the resulting dark-colored solution to stir at room temperature for 1 hour.
-
Work-up and Isolation: Concentrate the reaction mixture to a solid via evaporation under reduced pressure. Add water (20 mL) to the solid, and adjust the pH to ~7 with dilute HCl.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to the proton spectrum due to the low natural abundance of 13C.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra by comparing them to the starting material and expected product spectra.
Conclusion
The validation of reaction products through NMR spectroscopy is an indispensable step in synthetic chemistry. As demonstrated, the substitution of the chloro group in 4-Chloro-2-methyl-5-nitropyridine with amino or methoxy groups leads to characteristic and predictable changes in both the 1H and 13C NMR spectra. The significant upfield shifts of the aromatic protons upon substitution provide a clear indication of successful SNAr. By carefully analyzing these spectral changes in conjunction with robust experimental protocols, researchers can confidently confirm the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
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Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. [Link]
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PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]
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Royal Society of Chemistry. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes - Electronic Supplementary Information. [Link]
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assessing the regioselectivity of reactions with 4-Chloro-2-methyl-5-nitropyridine
An In-Depth Guide to the Regioselectivity of Nucleophilic Aromatic Substitution on 4-Chloro-2-methyl-5-nitropyridine
A Senior Application Scientist's Comparative Analysis
For researchers and professionals in drug development, the predictable and selective functionalization of heterocyclic scaffolds is paramount. 4-Chloro-2-methyl-5-nitropyridine stands as a key intermediate, offering a versatile platform for introducing molecular diversity. Its reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr), a mechanism whose efficiency and regioselectivity are dictated by the intricate electronic interplay of its substituents.
This guide provides an in-depth analysis of the factors controlling the reactivity of the C4 position on 4-Chloro-2-methyl-5-nitropyridine. We will dissect the electronic contributions of each substituent, compare its reactivity profile to key structural isomers using quantitative data, and provide field-proven protocols for its effective utilization with various nucleophiles.
The Underlying Mechanism: Activating the Pyridine Ring for SNAr
The primary pathway for the functionalization of 4-Chloro-2-methyl-5-nitropyridine is the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly effective on this substrate for two fundamental reasons:
-
Inherent Electron Deficiency of the Pyridine Ring : The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect. This intrinsically lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles, especially at the ortho (C2, C6) and para (C4) positions.[1][2][3]
-
Activation by Electron-Withdrawing Groups (EWGs) : The reaction is further facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂). The SNAr mechanism proceeds via a two-step addition-elimination process, involving a transient, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is the key determinant of the reaction rate. Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, are crucial for stabilizing this intermediate through resonance and induction.[4]
In 4-Chloro-2-methyl-5-nitropyridine, the chloro group at C4 is the designated leaving group. The regioselectivity is therefore not a question of which position is substituted, but rather an assessment of the reactivity at this specific position, as modulated by the other substituents.
Caption: The SNAr addition-elimination pathway.
Dissecting the Substituent Effects: A Tale of Induction and Resonance
The reactivity of the C4 position is a direct consequence of the combined electronic effects of the nitro and methyl groups.
-
The Nitro Group (-NO₂) at C5 : As a powerful EWG, the nitro group significantly depletes the ring of electron density, making it more electrophilic. However, it is positioned meta to the C4 leaving group. This means it cannot directly stabilize the negative charge of the Meisenheimer complex through resonance, a role it would fulfill far more effectively from an ortho or para position.[4] Its influence is primarily through a strong inductive effect, which, while significant, results in a lower level of activation compared to its isomers.
-
The Methyl Group (-CH₃) at C2 : The methyl group is a weak electron-donating group (EDG). Through hyperconjugation and a weak inductive effect, it slightly increases the electron density of the ring. This effect modestly deactivates the ring toward nucleophilic attack. However, its influence is largely overshadowed by the powerful activating effects of the ring nitrogen and the nitro group.
-
The Pyridine Nitrogen : The ring nitrogen acts as the most powerful activating feature, withdrawing electron density through induction and providing resonance stabilization for the negative charge in the Meisenheimer complex when the attack occurs at the C4 (para) position.
Caption: Summary of electronic influences on the substrate.
Performance Benchmark: A Quantitative Comparison with Isomers
To truly assess the reactivity of 4-Chloro-2-methyl-5-nitropyridine, a comparison with its structural isomers is essential. The position of the nitro group relative to the chloro leaving group is the single most critical factor determining the reaction rate.[4] When the nitro group is ortho or para to the chlorine, it can directly delocalize the negative charge of the Meisenheimer intermediate via resonance, leading to a significant rate enhancement.
The data below clearly illustrates this principle, comparing second-order rate constants for reactions with piperidine.
| Substrate | Cl Position | NO₂ Position | Relationship | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | ortho | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | ortho | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | meta | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | para | 7.30 x 10⁻⁵ | Moderate |
| 4-Chloro-2-methyl-5-nitropyridine | 4 | 5 | meta | Not specified, expected to be Moderate | Moderate |
| (Data for isomers adapted from BenchChem[4]) |
As the data shows, isomers with an ortho or para relationship between the nitro and chloro groups exhibit significantly higher reactivity. 4-Chloro-2-methyl-5-nitropyridine, with its meta relationship, falls into the "Moderate" reactivity class, making it a stable yet sufficiently reactive intermediate for controlled, selective synthesis.
Impact of Nucleophile Choice: A Guide to Reaction Conditions
The choice of nucleophile is critical for a successful substitution. Below is a guide to common nucleophile classes and typical conditions for reactions with activated chloropyridines.
| Nucleophile Class | Specific Example | Typical Solvent | Base | Temp (°C) | Typical Yield (%) |
| Secondary Aliphatic Amine | Morpholine | Ethanol | Et₃N | Reflux | 80-90 |
| Primary Aliphatic Amine | Benzylamine | Isopropanol/Water | - | 80 | 85-95 |
| Primary Aromatic Amine | Aniline | DMF | K₂CO₃ | 100-120 | 75-85 |
| Alkoxide | Sodium Methoxide | Methanol | - | Reflux | >90 |
| Thiolate | Sodium Thiophenoxide | DMF | - | 25-50 | >90 |
(Conditions are generalized based on typical SNAr protocols[5][6][7])
-
N-Nucleophiles (Amines) : Generally require moderate to high temperatures. A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is often used to neutralize the HCl generated.[5]
-
O-Nucleophiles (Alkoxides) : Highly reactive nucleophiles that typically react at or below the reflux temperature of the corresponding alcohol.[6]
-
S-Nucleophiles (Thiolates) : Sulfur nucleophiles are exceptionally potent due to their high polarizability and typically react under milder conditions than their oxygen or nitrogen counterparts.[7][8]
Experimental Protocol: SNAr with a Secondary Amine (Morpholine)
This protocol provides a self-validating workflow for the substitution reaction. Each step is designed for high yield and purity.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-2-methyl-5-nitropyridine (1.0 eq) and dissolve in anhydrous ethanol (approx. 0.2 M concentration).
-
Reagent Addition : Add morpholine (1.2 eq) to the solution, followed by triethylamine (1.5 eq).
-
Reaction : Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup :
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification : Concentrate the organic phase under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel to yield the pure 4-(2-methyl-5-nitropyridin-4-yl)morpholine.
Caption: Step-by-step experimental workflow diagram.
Conclusion
4-Chloro-2-methyl-5-nitropyridine is a moderately reactive, yet highly valuable, building block for chemical synthesis. Its regioselectivity is absolute, with nucleophilic attack occurring exclusively at the C4 position. The rate of this reaction is primarily governed by the meta positioning of the strongly deactivating nitro group, placing its reactivity below that of ortho- or para-activated isomers. This moderate reactivity profile allows for controlled and selective reactions with a range of strong nucleophiles, particularly amines, alkoxides, and thiolates, making it an indispensable tool for medicinal chemists and drug development professionals.
References
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Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
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Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar. Retrieved from [Link]
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Bakke, J. (2005). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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Sci-Hub. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]
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Sharif, S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12299-12308. DOI:10.1039/D2SC04041G. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from [Link]
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Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
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ResearchGate. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8688-8695. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
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Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
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Baranczak, A. M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 233-237. Retrieved from [Link]
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ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Retrieved from [Link]
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Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
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MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
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Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Retrieved from [Link]
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Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Michael Evans. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-5-methylpyridin-2-amine. Retrieved from [Link]
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ResearchGate. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 13.7 Nomenclature, Synthesis, and Reactions of Thiols [Video]. YouTube. Retrieved from [Link]
-
Sobiak, S., et al. (2013). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. International Journal of Spectroscopy, 2013, 856754. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 4-Chloro-2-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the substituted pyridine moiety remains a cornerstone of molecular design. The strategic introduction of functional groups onto this versatile scaffold is paramount for modulating biological activity. For years, 4-Chloro-2-methyl-5-nitropyridine has served as a reliable building block, its reactivity profile well-characterized. However, the demands of modern synthetic chemistry—the need for diverse substitution patterns, milder reaction conditions, and improved regioselectivity—necessitate a broader palette of reagents.
This guide provides an in-depth technical comparison of viable alternative reagents to 4-Chloro-2-methyl-5-nitropyridine for the synthesis of functionalized pyridines. We will delve into the reactivity, selectivity, and practical applications of these alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Enduring Importance of Activated Halopyridines
The primary route for the functionalization of the pyridine ring using these building blocks is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further enhanced by the presence of strongly electron-withdrawing groups like the nitro group, facilitates the attack of nucleophiles, leading to the displacement of a halide leaving group.[1][2] The position of these activating and leaving groups profoundly influences the reactivity and regioselectivity of the substitution.[3]
A Comparative Analysis of Key Alternative Reagents
This guide will focus on a selection of commercially available or readily synthesizable chloronitropyridine and dichloronitropyridine isomers that present compelling alternatives to 4-Chloro-2-methyl-5-nitropyridine.
2-Chloro-3-nitropyridine & 2-Chloro-5-nitropyridine: The Ortho and Para Analogs
These isomers offer a different regiochemical outcome compared to the target compound. In 2-chloro-3-nitropyridine, the nitro group is ortho to the chlorine, while in 2-chloro-5-nitropyridine, it is in the para position. This positioning significantly activates the chlorine for nucleophilic displacement.
Mechanism of Activation: The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction through resonance, particularly when it is ortho or para to the site of nucleophilic attack.[1][2] This stabilization lowers the activation energy of the reaction.
dot
Caption: General mechanism of SNAr on a chloronitropyridine.
Quantitative Reactivity Comparison:
The reactivity of these isomers is highly dependent on the position of the nitro group. The following table provides a quantitative comparison of the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C.[3]
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
Experimental Protocol: Synthesis of 2-(Benzylamino)-5-nitropyridine
This protocol provides a representative example of an SNAr reaction using 2-chloro-5-nitropyridine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Benzylamine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in DMF or DMSO.
-
Add the benzylamine to the solution, followed by the base (K₂CO₃ or Et₃N).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[4]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[4]
4-Chloro-3-nitropyridine: A Highly Reactive Alternative
As indicated in the reactivity table, 4-chloro-3-nitropyridine is exceptionally reactive towards nucleophilic substitution. This is due to the combined activating effects of the ring nitrogen and the ortho-nitro group, which effectively stabilize the Meisenheimer intermediate.
Advantages:
-
High Reactivity: Allows for reactions to be performed under milder conditions and with a broader range of weaker nucleophiles.
-
Regioselectivity: Provides a clear and predictable site of substitution.
Applications:
4-Chloro-3-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds.[5] Its high reactivity makes it an attractive starting material for the construction of complex molecular architectures.
Dichlorinated Pyridines: 2,4-Dichloro-5-nitropyridine & 2,6-Dichloro-3-nitropyridine
These reagents offer the potential for sequential and regioselective substitutions, providing access to a wider array of polysubstituted pyridines.
2,4-Dichloro-5-nitropyridine:
The nitro group at the 5-position strongly activates the C4 position for nucleophilic attack, allowing for regioselective substitution of the C4-chloro group.[6] The remaining C2-chloro group can then be functionalized in a subsequent step.[7]
dot
Caption: Sequential functionalization of 2,4-dichloro-5-nitropyridine.
2,6-Dichloro-3-nitropyridine:
This isomer is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[8][9] The two chlorine atoms offer opportunities for differential reactivity, enabling the synthesis of complex substitution patterns.
Experimental Protocol: Regioselective Amination of 2,4-Dichloro-5-nitropyridine
This protocol demonstrates the selective substitution at the C4 position.
Materials:
-
2,4-Dichloro-5-nitropyridine (2.0 mmol)
-
Cyclopentylamine (2.0 mmol)
-
Triethylamine (4.0 mmol)
-
Anhydrous acetonitrile (4 mL)
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyridine in 2 mL of anhydrous acetonitrile.
-
In a separate flask, prepare a solution of cyclopentylamine and triethylamine in 2 mL of acetonitrile.
-
Slowly add the amine solution to the solution of the pyridine derivative.
-
Stir the resulting dark yellow solution at room temperature and monitor the reaction by TLC.[7]
Comparative Assessment and Field-Proven Insights
The choice of an alternative reagent to 4-Chloro-2-methyl-5-nitropyridine is dictated by the desired substitution pattern, the nature of the nucleophile, and the required reaction conditions.
-
For high reactivity and rapid synthesis , 4-chloro-3-nitropyridine is an excellent choice.
-
To achieve ortho- or para-substitution relative to the nitro group , 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine are the reagents of choice, respectively.
-
For the stepwise introduction of two different nucleophiles , dichlorinated pyridines like 2,4-dichloro-5-nitropyridine offer a powerful platform for building molecular complexity.
It is crucial to consider the stability of the reagents and potential side reactions. For instance, with highly activated pyridines, reactions with certain nucleophiles might require careful temperature control to avoid undesired byproducts. The choice of solvent and base is also critical; aprotic polar solvents like DMF and DMSO are commonly used to facilitate SNAr reactions.[10][11]
Conclusion
While 4-Chloro-2-methyl-5-nitropyridine remains a valuable synthetic tool, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist. The chloronitropyridine and dichloronitropyridine isomers discussed in this guide offer a diverse range of reactivity and regioselectivity, enabling access to a broader chemical space. By carefully considering the electronic and steric factors that govern their reactivity, researchers can strategically select the optimal building block to streamline their synthetic endeavors and accelerate the discovery of novel, biologically active molecules.
References
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- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine.
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- Wikipedia. (n.d.).
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- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- BenchChem. (2025).
- Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.
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- WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
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- Royal Society of Chemistry. (n.d.). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro.
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- National Institutes of Health. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
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- ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents | Request PDF.
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- WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
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- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-3-nitropyridine technical grade, 92 16013-85-7.
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Chloro-2-methyl-5-nitropyridine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Chloro-2-methyl-5-nitropyridine. As a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, the purity and accurate quantification of this compound are paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives to aid in method selection and development.
Introduction to 4-Chloro-2-methyl-5-nitropyridine and Analytical Imperatives
4-Chloro-2-methyl-5-nitropyridine (C₆H₅ClN₂O₂) is a substituted pyridine derivative with a molecular weight of 172.57 g/mol .[3] Its chemical structure, featuring a chlorinated and nitrated pyridine ring, dictates its reactivity and, consequently, its analytical behavior. The presence of electron-withdrawing nitro and chloro groups makes it a valuable precursor in various chemical transformations.[1] The accurate determination of its purity and the quantification of related impurities are mandated by regulatory bodies to ensure the safety and efficacy of final products.[4][5] This necessitates the development and validation of robust analytical methods.
This guide will explore the two most prominent analytical techniques for this purpose: HPLC and GC-MS. The choice between these methods is often dictated by the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, offering a high degree of precision and versatility for a wide range of compounds. For the analysis of 4-Chloro-2-methyl-5-nitropyridine, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's moderate polarity.
The Causality Behind Experimental Choices in HPLC
The development of a robust HPLC method hinges on the careful selection of several key parameters. The rationale for these choices is grounded in the physicochemical properties of 4-Chloro-2-methyl-5-nitropyridine and the principles of chromatography.
-
Column Selection: A C18 column is the workhorse of RP-HPLC and is a suitable initial choice. The nonpolar stationary phase will interact with the nonpolar regions of the analyte, providing retention.
-
Mobile Phase Composition: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the analyte from the column. The ratio of these components is optimized to achieve adequate retention and peak shape. The use of a buffer is crucial to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.
-
Detector Selection: A UV-Vis detector is the most common and cost-effective choice for HPLC analysis of chromophoric compounds like 4-Chloro-2-methyl-5-nitropyridine. The nitro group and the pyridine ring are strong chromophores, leading to good sensitivity.
Proposed HPLC Method Protocol
The following is a detailed, step-by-step methodology for the analysis of 4-Chloro-2-methyl-5-nitropyridine by HPLC. This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
4-Chloro-2-methyl-5-nitropyridine reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
System Suitability: Before sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing factor: Should be less than 2.0.
-
Theoretical plates: Should be greater than 2000.
-
Relative standard deviation (RSD) of peak areas: Should be less than 2.0% for replicate injections.
This protocol is based on established principles for the analysis of similar aromatic, halogenated, and nitrated compounds.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
Rationale for GC-MS in 4-Chloro-2-methyl-5-nitropyridine Analysis
Given its molecular weight and structure, 4-Chloro-2-methyl-5-nitropyridine is expected to have sufficient volatility and thermal stability for GC analysis. The primary advantages of using GC-MS include:
-
High Sensitivity and Selectivity: The mass spectrometer provides excellent sensitivity and can selectively monitor for the specific mass-to-charge ratio (m/z) of the analyte and its fragments, reducing interference from matrix components.
-
Structural Confirmation: The mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of the analyte, offering a higher degree of certainty than UV detection in HPLC.
Proposed GC-MS Method Protocol
The following protocol outlines a robust GC-MS method for the analysis of 4-Chloro-2-methyl-5-nitropyridine.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas)
-
4-Chloro-2-methyl-5-nitropyridine reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-300
This proposed method is based on general protocols for the GC-MS analysis of similar pyridine derivatives.[3]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of 4-Chloro-2-methyl-5-nitropyridine depends on the specific analytical goals. The following table summarizes the key performance characteristics of each technique.
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Partitioning of analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sensitivity | Good, typically in the parts-per-million (ppm) range. | Excellent, often reaching parts-per-billion (ppb) levels. |
| Selectivity | Moderate, based on retention time. Co-eluting impurities can interfere. | High, based on both retention time and mass-to-charge ratio. |
| Confirmation | Limited to retention time and UV spectrum. | High, based on unique mass fragmentation patterns. |
| Sample Prep | Generally simple, dissolving the sample in the mobile phase. | May require derivatization for non-volatile compounds, but likely not for this analyte. |
| Run Time | Typically 5-15 minutes. | Typically 10-30 minutes. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis.
Caption: HPLC analytical workflow for 4-Chloro-2-methyl-5-nitropyridine.
Caption: GC-MS analytical workflow for 4-Chloro-2-methyl-5-nitropyridine.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[8][9] The validation process, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), involves assessing various parameters.[8][10][11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
Both HPLC and GC-MS are viable techniques for the analysis of 4-Chloro-2-methyl-5-nitropyridine. The selection of the most appropriate method should be guided by the specific requirements of the analysis.
-
For routine quality control and purity assays where high throughput and cost-effectiveness are critical, HPLC with UV detection is the recommended choice. Its simplicity, robustness, and lower operational cost make it ideal for this purpose.
-
For trace-level impurity analysis, identification of unknown impurities, or when definitive structural confirmation is required, GC-MS is the superior technique. Its enhanced sensitivity and the structural information provided by the mass spectrum are invaluable in these scenarios.
Ultimately, a comprehensive analytical strategy may involve the use of both techniques: HPLC for routine quantification and GC-MS for confirmatory testing and impurity profiling. This dual approach provides a high level of confidence in the quality and purity of 4-Chloro-2-methyl-5-nitropyridine.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
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Validation of Impurity Methods, Part II. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS - SciELO Brazil. [Link]
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Analytical method validation: A brief review. [Link]
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4 Chloro 5 Nitropyridin 2 Amine at ₹ 92000/kg | Hyderabad | ID - IndiaMART. [Link]
-
GC/MS-LC/MS multi-residue method. [Link]
-
GC AND GC/MS. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. [Link]
-
LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis - MDPI. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364 - PubChem. [Link]
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Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed. [Link]
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A Comparative Guide to the Computational Analysis of 4-Chloro-2-methyl-5-nitropyridine Reaction Mechanisms
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Intermediate
4-Chloro-2-methyl-5-nitropyridine is a pivotal building block in medicinal chemistry and materials science. Its unique electronic architecture, characterized by an electron-deficient pyridine ring functionalized with both electron-withdrawing and -donating groups, makes it a versatile substrate for a variety of chemical transformations. Understanding the underlying mechanisms of its reactions is paramount for researchers aiming to optimize synthetic routes, predict product outcomes, and design novel derivatives with enhanced efficacy and specificity.
This guide provides an in-depth computational analysis of the dominant reaction mechanisms for 4-Chloro-2-methyl-5-nitropyridine. While direct, published computational studies on this specific isomer are nascent, we will leverage well-established theoretical principles and data from closely related nitropyridine systems to build a robust predictive model. We will compare the primary reaction pathway, Nucleophilic Aromatic Substitution (SNAr), against potential alternatives and provide the theoretical and experimental frameworks necessary for researchers to validate these computational insights in their own laboratories.
The Electronic Landscape: Why 4-Chloro-2-methyl-5-nitropyridine is Primed for Nucleophilic Attack
The reactivity of 4-Chloro-2-methyl-5-nitropyridine is dictated by the interplay of its substituents. The pyridine nitrogen and the potent nitro group (-NO₂) at the C5 position are strongly electron-withdrawing, significantly reducing the electron density of the aromatic ring.[1][2] This effect renders the ring highly electrophilic. The chlorine atom at C4 serves as an excellent leaving group, while the methyl group (-CH₃) at C2 provides a mild electron-donating effect.
The cumulative result is a strong activation of the C4 position for attack by nucleophiles. The electron-withdrawing groups stabilize the negatively charged intermediate formed during the reaction, making this pathway kinetically and thermodynamically favorable.[2]
Caption: Electronic influences on the 4-Chloro-2-methyl-5-nitropyridine ring.
The Dominant Pathway: A Deep Dive into the SNAr Mechanism
For halogenated nitropyridines, Nucleophilic Aromatic Substitution (SNAr) is the most prevalent and synthetically useful reaction mechanism.[1][3] It is a two-step addition-elimination process that avoids the formation of unstable aryl cations associated with SN1 pathways and the geometric impossibility of a backside attack required for SN2 reactions on an aromatic ring.[2]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the highly electrophilic carbon atom at the C4 position, breaking the aromaticity of the pyridine ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The aromaticity of the ring is restored as the electron pair from the delocalized system reforms the π-bond, expelling the chloride ion as the leaving group. This step is typically fast and irreversible.
Caption: The two-step addition-elimination SNAr pathway.
Computational Modeling: Predicting Reactivity and Comparing Alternatives
Density Functional Theory (DFT) is a powerful quantum mechanical method used to model chemical reactions, predict geometries, and calculate reaction energies.[4][5][6] By mapping the potential energy surface of a reaction, we can identify the transition states and calculate the activation energy (ΔG‡), which is the primary determinant of the reaction rate.
A. Standard Computational Workflow
A typical computational analysis of an SNAr reaction follows a logical progression to ensure accuracy and reliability.
Caption: Standard DFT workflow for analyzing reaction mechanisms.
B. Comparative Performance with Different Nucleophiles
The efficiency of the SNAr reaction is highly dependent on the properties of the attacking nucleophile. A stronger nucleophile will generally lead to a lower activation barrier and a faster reaction. We can use computational modeling to predict these differences.
While specific energy values require intensive calculation, we can construct a predictive comparison based on established chemical principles. For this guide, we compare a soft, highly polarizable nucleophile (thiophenate) with a harder, less polarizable one (benzylamine).
| Nucleophile | Type | Key Characteristics | Predicted Relative Activation Energy (ΔG‡) | Predicted Relative Rate |
| Thiophenate (PhS⁻) | Soft Anionic Thiol | High nucleophilicity, high polarizability. Negative charge is readily available. | Low | Fast |
| Benzylamine (BnNH₂) | Neutral Amine | Moderate nucleophilicity. Lone pair is less available than an anion. Requires proton transfer step post-substitution. | Moderate | Moderate |
| Methanol (MeOH) | Neutral Alcohol | Weak nucleophile. Lone pair is less available due to oxygen's electronegativity. | High | Very Slow / Requires Catalyst |
Causality Behind the Predictions:
-
Thiophenates: As soft nucleophiles, thiols are exceptionally effective at attacking the soft electrophilic carbon of the aromatic ring. The reaction with their anionic form (thiophenate) is predicted to have the lowest activation barrier.
-
Amines: Neutral amines are good nucleophiles but are generally less reactive than their corresponding anionic counterparts. The initial substitution product will be a pyridinium salt, which then requires deprotonation in a subsequent step. This can lead to a slightly more complex energy profile compared to an anionic nucleophile.
-
Alcohols: Alcohols are weak nucleophiles and typically require a strong base to be deprotonated to the more reactive alkoxide form or require significant thermal energy to react directly. Their predicted activation energy is the highest among the compared alternatives.
Experimental Validation: A Self-Validating Protocol
Computational predictions must be anchored by experimental data. The following protocol provides a robust method for validating the predicted reactivity of 4-Chloro-2-methyl-5-nitropyridine with an amine nucleophile.
Protocol: Synthesis of N-Benzyl-2-methyl-5-nitropyridin-4-amine
Objective: To synthesize the SNAr product via reaction with benzylamine and establish an experimental benchmark for reaction time and yield.
Materials:
-
4-Chloro-2-methyl-5-nitropyridine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (0.2 M solution)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
TLC plates (Silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexane (for TLC and chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-Chloro-2-methyl-5-nitropyridine (e.g., 1.72 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 50 mL of acetonitrile.
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Addition of Nucleophile: Add benzylamine (1.20 mL, 11 mmol) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Self-Validation: TLC provides a real-time, semi-quantitative measure of conversion, allowing for precise determination of the reaction endpoint.
-
-
Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.
Expected Outcome: This protocol should provide the target product in good yield (>80%), confirming that the SNAr pathway is efficient and providing a kinetic benchmark that can be correlated with the "Moderate" rate predicted by computational analysis.
Conclusion
The reactivity of 4-Chloro-2-methyl-5-nitropyridine is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism, a consequence of the profound electronic activation conferred by the nitro group and the pyridine nitrogen. Computational analysis, particularly through DFT, serves as an indispensable tool for dissecting this mechanism, predicting reaction barriers, and comparing the efficacy of various nucleophiles before committing to laboratory work.
By combining the predictive power of computational models with robust, self-validating experimental protocols, researchers can accelerate the discovery and optimization of synthetic pathways. This synergistic approach allows for a more rational design of experiments, saving time and resources while deepening our fundamental understanding of chemical reactivity in complex heterocyclic systems.
References
-
Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 28(2), 109-135.
-
Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials.
-
ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... | Download Table.
-
BenchChem. (n.d.). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
-
ResearchGate. (2020). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
-
Deka, K., & Phukan, P. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 127(4), 633-639.
-
Konkoli, Z., et al. (2011). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research, 44(8), 687-695.
-
Coote, M. L., & Zavitsas, A. A. (2020). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 18(9), 1649-1663.
-
Umar, K., et al. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 71(19), 7149-7155.
-
Tsupko, G. L., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution.
-
Ono, N. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(21), 5172.
-
Kurbatov, S. V., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1789.
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions.
-
Houk, K. N., & Liu, F. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. Accounts of Chemical Research, 50(10), 2649-2656.
-
Kim, S. Y., et al. (2003). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Tetrahedron, 59(35), 6849-6855.
-
BenchChem. (n.d.). Synthesis of Novel Heterocyclic Compounds from 4-Chloro-2-methyl-3-nitropyridine.
-
Szymańska, E., et al. (2015). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Scientia Pharmaceutica, 83(3), 433-452.
Sources
Safety Operating Guide
Proper Disposal of 4-Chloro-2-methyl-5-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 4-Chloro-2-methyl-5-nitropyridine, a key intermediate in various synthetic pathways, requires meticulous management from acquisition to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this hazardous waste stream confidently and safely, ensuring both personal and environmental protection.
Hazard Profile and Core Safety Principles
4-Chloro-2-methyl-5-nitropyridine is classified as a hazardous substance, and its handling demands a comprehensive understanding of its potential risks. The primary hazards associated with this compound and its structural analogs include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Furthermore, as a chlorinated aromatic compound, it should be treated as hazardous waste to prevent environmental contamination.[2]
The foundational principle of disposal for this compound is that it must be managed through a licensed hazardous waste disposal service. [1][3][4][5] On-site chemical neutralization or treatment of chlorinated nitropyridines is not recommended for standard laboratory settings. Such procedures can be dangerous, potentially generating more hazardous byproducts, and require specialized equipment and expertise that are beyond the scope of typical research facilities.
Therefore, the procedural focus of this guide is on the correct segregation, containment, labeling, and storage of 4-Chloro-2-methyl-5-nitropyridine waste pending collection by a certified disposal company.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 4-Chloro-2-methyl-5-nitropyridine in any capacity, including for disposal, the appropriate PPE must be worn. All handling operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
| PPE / Control | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of dust or vapors. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Nitrile or butyl rubber gloves | Provides a barrier against skin contact which can cause irritation. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 4-Chloro-2-methyl-5-nitropyridine waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Segregation
-
Rationale: Preventing unintentional and hazardous chemical reactions is paramount. Proper segregation ensures that incompatible waste streams are not mixed.
-
Procedure:
-
Designate a specific, labeled hazardous waste container for 4-Chloro-2-methyl-5-nitropyridine and its associated waste.
-
This waste stream should be categorized as non-halogenated organic solid waste or as per your institution's specific guidelines for chlorinated compounds.
-
Do not mix this waste with strong oxidizing agents, acids, or bases.[3]
-
Step 2: Container Selection and Labeling
-
Rationale: The integrity of the waste container is crucial for safe storage and transport. Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Procedure:
-
Select a container that is chemically compatible with 4-Chloro-2-methyl-5-nitropyridine. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
The container must be in good condition, free from cracks or leaks.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Chloro-2-methyl-5-nitropyridine"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory/researcher.
-
-
Step 3: Waste Collection
-
Rationale: This step focuses on the safe transfer of waste into the designated container, minimizing the risk of spills or exposure.
-
Procedure:
-
Solid Waste:
-
Carefully transfer solid 4-Chloro-2-methyl-5-nitropyridine or contaminated items (e.g., weigh boats, gloves, paper towels) into the labeled waste container.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care within the fume hood.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
-
Solutions:
-
Collect solutions containing 4-Chloro-2-methyl-5-nitropyridine in a separate, compatible liquid waste container, also appropriately labeled. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Step 4: Storage Pending Disposal
-
Rationale: Safe storage of hazardous waste is a critical component of laboratory safety and regulatory compliance.
-
Procedure:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) within or near the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Ensure that the storage area is secure and only accessible to authorized personnel.
-
Step 5: Arranging for Disposal
-
Rationale: The final step is the compliant transfer of the hazardous waste to a licensed disposal facility.
-
Procedure:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often 90 or 180 days), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or their contracted hazardous waste disposal company.[6]
-
Follow all institutional procedures for requesting a waste pickup, which may involve completing an online form or a physical tag.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
-
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor.
-
Secure the Area: Restrict access to the spill area. If the compound is flammable, eliminate all ignition sources.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Clean:
-
For small spills, cover the material with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Report: Report the spill to your institution's EHS department in accordance with their policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-2-methyl-5-nitropyridine.
Caption: Decision workflow for the compliant disposal of 4-Chloro-2-methyl-5-nitropyridine.
References
-
Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs. Retrieved from [Link]
-
University of Delaware. (n.d.). Pharmaceutical Waste. Environmental Health & Safety. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Pharmaceutical Technology. (2018, November 21). Managing Hazardous Waste from Pharma Processes. Retrieved from [Link]
-
ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]
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Mastering the Safe Handling of 4-Chloro-2-methyl-5-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. 4-Chloro-2-methyl-5-nitropyridine, a key building block in various synthetic pathways, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.
Hazard Identification and Risk Assessment: Understanding the "Why"
4-Chloro-2-methyl-5-nitropyridine and its analogs are classified as hazardous materials.[1] Proactive risk mitigation begins with a thorough understanding of the specific dangers they present.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its close relatives are associated with the following hazards:
-
Skin Irritation: Causes irritation upon contact with the skin.[1][2]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1][2]
The presence of the nitro group and chlorinated pyridine ring contributes to its reactivity and potential for adverse health effects. Therefore, the subsequent personal protective equipment (PPE) and handling procedures are not merely suggestions but critical measures to prevent exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling 4-Chloro-2-methyl-5-nitropyridine. Each component serves a specific purpose in creating a barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a splash hazard.[3][4][5] | To prevent accidental contact with the eyes, which can cause serious and potentially irreversible damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[7] A clean, buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron or suit is advised.[7][8] | To avoid skin contact that can lead to irritation.[6] Impervious clothing provides a barrier against spills and contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the solid outside of a certified chemical fume hood or if dust generation is likely.[7][8] | To prevent the inhalation of dust or aerosols, which can cause respiratory tract irritation.[2] |
It is imperative to inspect all PPE for integrity before each use. [3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following procedural workflow is designed to minimize exposure and ensure a controlled environment from receipt of the compound to its final disposal.
Receiving and Storage
Upon receiving 4-Chloro-2-methyl-5-nitropyridine, visually inspect the container for any signs of damage or leakage.[7] The compound should be stored in a tightly sealed and properly labeled container in a dry, cool, and well-ventilated area.[3]
Handling Procedures
All manipulations of 4-Chloro-2-methyl-5-nitropyridine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7] When weighing and transferring the solid, use spark-proof tools and take care to avoid the formation of dust and aerosols.[3] Always wash your hands thoroughly after handling the compound, even if gloves were worn.[6]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6] Contaminated clothing should be removed.
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Firefighters should wear self-contained breathing apparatus.[6]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 4-Chloro-2-methyl-5-nitropyridine and any contaminated materials is a critical final step.
-
Waste Segregation: All unused compounds, contaminated PPE (such as gloves and disposable lab coats), and lab supplies (e.g., weighing paper, pipette tips) must be collected as solid hazardous waste.[7] Any solvents used to rinse contaminated glassware or solutions containing the compound should be collected as liquid hazardous waste.[7]
-
Containerization: Use dedicated, clearly labeled, and sealed hazardous waste containers for both solid and liquid waste.[7]
-
Final Disposal: The disposal of this chemical waste must be carried out by a licensed chemical destruction plant or a certified hazardous waste management service.[3] It is crucial not to discharge the chemical into sewer systems or the environment.[3]
By adhering to these detailed protocols, researchers can confidently and safely utilize 4-Chloro-2-methyl-5-nitropyridine in their work, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- Safety Data Sheet - TargetMol. (2026, January 6). TargetMol.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
- Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline - Benchchem. (2025). BenchChem.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 25). Fisher Scientific.
- Proper Disposal of 4-Chloro-2-methyl-3-nitropyridine: A Guide for Laboratory Professionals - Benchchem. (2025). BenchChem.
- Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem. (2025). BenchChem.
- Safety Data Sheet - Jubilant Ingrevia. (2024, February 26). Jubilant Ingrevia.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- SAFETY D
- Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide - Benchchem. (2025). BenchChem.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). MSC.
Sources
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- 2. jubilantingrevia.com [jubilantingrevia.com]
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- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


